molecular formula C9H10N2O4 B1300186 (s)-3-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 734529-57-8

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid

Cat. No.: B1300186
CAS No.: 734529-57-8
M. Wt: 210.19 g/mol
InChI Key: SJBFILRQMRECCK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFILRQMRECCK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351677
Record name (s)-3-amino-3-(3-nitrophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734529-57-8
Record name (s)-3-amino-3-(3-nitrophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, tailored for researchers, scientists, and drug development professionals. This compound is a valuable building block in pharmaceutical and biochemical research, particularly in the field of neuropharmacology.[1]

Physicochemical Properties

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center and a nitro-substituted aromatic ring, makes it a versatile intermediate for the synthesis of various bioactive molecules and peptide-based drugs.[1] The presence of the nitrophenyl group enhances its reactivity and provides a handle for further chemical modifications.[1]

General Properties

A summary of the general physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [1][2]
CAS Number 734529-57-8[1][2]
Appearance White to off-white solid[1]
Purity ≥98% (HPLC)[1]
Optical Rotation [α]²⁰/D = +15 ± 2º (c=1 in NaOH)[1]
Calculated Properties

The following table summarizes various calculated physicochemical properties of the molecule. It is important to note that these are predicted values and may differ from experimental results.

PropertyValueSource(s)
Boiling Point 384.5 °C at 760 mmHg[3]
Density 1.404 g/cm³[3]
pKa 3.52 ± 0.10
Flash Point 186.4 °C[3]

Experimental Protocols

General Synthesis Approach

The synthesis of β-amino acids like this compound can often be achieved through methods such as the Rodionov reaction or asymmetric synthesis routes to ensure the desired stereochemistry. A plausible, though not explicitly documented, synthetic approach could involve the condensation of 3-nitrobenzaldehyde with malonic acid and a chiral amine, followed by subsequent chemical transformations.

Purification

Purification of the final compound is critical to ensure high purity for research and development applications. A general procedure would involve:

  • Crystallization: The crude product would likely be purified by recrystallization from a suitable solvent system. The choice of solvent would be determined through solubility studies.

  • Chromatography: If crystallization does not yield the desired purity, column chromatography using a suitable stationary phase (e.g., silica gel) and mobile phase could be employed.

Analytical Characterization

To confirm the identity and purity of this compound, a suite of analytical techniques would be utilized:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile with a modifier like formic acid is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Chiral HPLC or Polarimetry: To confirm the enantiomeric purity of the (s)-isomer.

Role in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility is particularly noted in neuroscience research, where it can be incorporated into novel compounds targeting neurotransmitter systems.[1]

DrugDiscovery A (s)-3-Amino-3- (3-nitrophenyl)propanoic acid B Chemical Synthesis (e.g., Peptide Synthesis, Medicinal Chemistry) A->B Starting Material C Novel Bioactive Molecules B->C Generates D Biological Screening (e.g., Enzyme Assays, Receptor Binding) C->D Tested in E Lead Compound Identification D->E Identifies F Preclinical & Clinical Development E->F Advances to G New Therapeutic Agent F->G Leads to

Role of the compound in drug discovery.

General Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound like this compound.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_documentation Data Interpretation & Reporting A Chemical Synthesis B Crude Product A->B C Purification (Crystallization/Chromatography) B->C D Purified Compound C->D E Structural Elucidation (NMR, MS) D->E F Purity Assessment (HPLC) D->F G Stereochemical Analysis (Chiral HPLC, Polarimetry) D->G H Data Analysis E->H F->H G->H I Technical Report / Publication H->I

General workflow for compound characterization.

References

An In-Depth Technical Overview of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid (CAS 734529-57-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid, with CAS number 734529-57-8, is a chiral non-proteinogenic β-amino acid. Its structure, featuring a β-amino group and a nitrophenyl substituent, makes it a valuable and versatile building block in medicinal chemistry and pharmaceutical research. This technical guide provides a comprehensive summary of the currently available information on this compound, including its physicochemical properties, general applications in research, and a discussion of its potential, yet currently undocumented, role in neuropharmacology. While detailed experimental protocols and specific quantitative biological data are not extensively available in the public domain, this document consolidates the existing knowledge to serve as a foundational resource for researchers.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available chemical information resources.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 734529-57-8
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
IUPAC Name (3S)-3-amino-3-(3-nitrophenyl)propanoic acid
Synonyms (S)-β-(3-Nitrophenyl)alanine, (S)-3-(3-Nitrophenyl)-β-alanine
Appearance White to off-white solid
Purity Typically ≥95% (commercially available)
Boiling Point 384.5 °C at 760 mmHg (Predicted)
Density 1.404 g/cm³ (Predicted)
Storage Store at 2-8°C

Synthesis and Manufacturing

Detailed, step-by-step experimental protocols for the enantioselective synthesis of this compound are not readily found in peer-reviewed literature or public patent databases. However, the general synthesis of chiral β-amino acids is a well-established field in organic chemistry. The conceptual workflow for such a synthesis would likely involve an asymmetric addition to a cinnamic acid derivative or a related precursor.

G cluster_synthesis Conceptual Asymmetric Synthesis start 3-Nitrobenzaldehyde + Malonic Acid Derivative intermediate1 3-Nitrocinnamic Acid Derivative start->intermediate1 Knoevenagel Condensation intermediate2 Chiral Auxiliary or Catalyst Mediated Asymmetric Amination intermediate1->intermediate2 Asymmetric Reaction intermediate3 Protected (s)-β-Amino Ester intermediate2->intermediate3 Purification end This compound intermediate3->end Deprotection & Hydrolysis

Caption: Conceptual workflow for the asymmetric synthesis of the target compound.

This generalized pathway highlights key transformations but lacks the specific reagents, reaction conditions, and purification methods required for practical implementation. Researchers would need to develop or adapt existing methodologies for the asymmetric synthesis of β-amino acids to produce this specific compound.

Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules for pharmaceutical and biochemical research.[1] Its utility stems from the presence of three key functional groups: the carboxylic acid, the primary amine, and the nitro group on the phenyl ring.

  • Peptide and Peptidomimetic Synthesis: As a β-amino acid, it can be incorporated into peptide chains to create peptidomimetics with altered secondary structures and improved stability against enzymatic degradation. The β-amino acid backbone can induce unique folding patterns in peptides.

  • Neuroscience Research: It is frequently cited for its use in neuropharmacology.[1] While specific targets are not well-documented, its structural similarity to neurotransmitters like GABA suggests potential interactions with GABA receptors or transporters. The nitrophenyl moiety can also serve as a handle for further chemical modification or as a photolabile group in certain experimental designs.

  • Medicinal Chemistry Building Block: The nitro group can be readily reduced to an amine, which can then be further functionalized, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough search of scientific literature and databases reveals a significant lack of specific quantitative data on the biological activity of this compound. There are no published IC50, Ki, or EC50 values against specific biological targets. Consequently, its mechanism of action and any modulation of specific signaling pathways remain uncharacterized in the public domain.

Given its structural features, particularly its identity as a β-amino acid, a logical area of investigation would be its potential role as a GABA analogue. The following diagram illustrates a hypothetical workflow for investigating this potential biological activity.

G cluster_workflow Hypothetical Biological Investigation Workflow start Compound Procurement (CAS 734529-57-8) assay1 GABA Receptor Binding Assays (GABA_A, GABA_B) start->assay1 assay2 Neurotransmitter Transporter Uptake Assays (GATs, DAT, SERT, NET) start->assay2 assay3 In vitro Neuroprotection Assays start->assay3 data_analysis Data Analysis (IC50, Ki determination) assay1->data_analysis assay2->data_analysis assay3->data_analysis conclusion Elucidation of Mechanism of Action data_analysis->conclusion

Caption: A proposed experimental workflow to characterize the neuropharmacological activity.

Conclusion and Future Directions

This compound is a commercially available chiral building block with clear potential in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. However, there is a notable absence of detailed public information regarding its specific synthesis protocols and its biological activity profile. For researchers and drug development professionals, this compound represents both an opportunity and a challenge. The opportunity lies in the potential for novel discoveries by undertaking the foundational research to characterize its biological effects. The challenge is the lack of pre-existing data, which necessitates conducting this initial exploratory work. Future research should focus on disclosing detailed enantioselective synthetic routes and performing comprehensive pharmacological profiling to unlock the full potential of this intriguing molecule.

References

An In-depth Technical Guide to (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and biochemical research. The document details its physicochemical properties, hypothetical experimental protocols for its synthesis and analysis, and its potential role in biological pathways.

Physicochemical Properties

This compound is a derivative of amino acids and serves as a valuable building block in the synthesis of various bioactive molecules.[1] Its chemical structure, featuring a nitrophenyl group, enhances its reactivity, making it a key component in the development of novel therapeutic agents.[1]

A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular FormulaC₉H₁₀N₂O₄[1][2][3][4]
Molecular Weight210.19 g/mol [1][3][5]
AppearanceWhite to off-white solid[1]
Purity≥ 98% (HPLC)[1]
Storage Conditions0-8 °C[1]

Hypothetical Experimental Protocols

While specific experimental protocols are proprietary and vary between laboratories, this section outlines a plausible, generalized workflow for the synthesis and characterization of this compound.

Synthesis and Purification Workflow:

A common synthetic route for compounds of this nature involves a multi-step process beginning with commercially available starting materials. A generalized workflow is as follows:

  • Reaction Setup: The synthesis would likely involve the reaction of a suitable precursor, such as 3-nitrobenzaldehyde, with a source of ammonia and a malonic acid derivative in a stereoselective manner to introduce the amine and carboxylic acid functionalities with the desired (s)-stereochemistry. This is often carried out in a suitable solvent system under controlled temperature and pH conditions.

  • Reaction Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product.

  • Workup and Extraction: Upon completion, the reaction mixture would be subjected to a standard aqueous workup. This typically involves quenching the reaction, followed by extraction with an organic solvent to separate the product from inorganic byproducts and unreacted starting materials. The pH of the aqueous layer may be adjusted to facilitate the extraction of the amino acid.

  • Purification: The crude product obtained after extraction would then be purified. A common method for purifying amino acids is recrystallization from a suitable solvent system. Alternatively, column chromatography on silica gel or a specialized chiral stationary phase could be employed to achieve high purity and isolate the desired stereoisomer.

  • Characterization and Quality Control: The final purified product would be thoroughly characterized to confirm its identity and purity. Standard analytical techniques would include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. Chiral HPLC would be used to determine the enantiomeric excess of the (s)-isomer.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

Below is a diagram illustrating this hypothetical experimental workflow.

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification cluster_analysis Analysis & QC start Starting Materials reaction Chemical Reaction start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Solvent Extraction workup->extraction purification Recrystallization or Chromatography extraction->purification characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization final_product Final Product: this compound characterization->final_product

Hypothetical workflow for synthesis and analysis.

Potential Role in Signaling Pathways

In drug development, small molecules like this compound are often designed as analogs of endogenous molecules to interact with biological targets such as enzymes or receptors. Given its structure as a beta-amino acid, it could potentially modulate enzymatic activity or receptor signaling.

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an antagonist to a G-protein coupled receptor (GPCR). In this model, the binding of the natural ligand to the GPCR activates a downstream signaling cascade. The synthetic compound, acting as an antagonist, would bind to the receptor but fail to elicit a response, thereby inhibiting the pathway.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor GPCR g_protein G-Protein receptor->g_protein Activates ligand Natural Ligand ligand->receptor Activates antagonist Synthetic Antagonist (Derivative of lead compound) antagonist->receptor Inhibits effector Effector Enzyme g_protein->effector Modulates response Cellular Response effector->response Leads to

Hypothetical GPCR signaling pathway modulation.

References

An In-depth Technical Guide to (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereocenter at the C3 position and a nitro-substituted phenyl ring, offers unique opportunities for the synthesis of complex bioactive molecules and peptidomimetics. This technical guide provides a comprehensive overview of the structure, stereochemistry, and available data for this compound.

Chemical Structure and Stereochemistry

The chemical structure of this compound is defined by a propanoic acid backbone with an amino group and a 3-nitrophenyl group attached to the third carbon atom. The "(S)" designation indicates the stereochemical configuration at this chiral center.

Below is a diagram illustrating the chemical structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name (3S)-3-amino-3-(3-nitrophenyl)propanoic acid[1]
CAS Number 734529-57-8[1]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point 384.5 °C at 760 mmHg[3]
Density 1.404 g/cm³[3]
Flash Point 186.4 °C[3]
Specific Optical Rotation [α]D²⁰ = 15 ± 2º (c=1 in NaOH)[2]
SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])--INVALID-LINK--N[1]
InChI InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1[1]

Synthesis and Experimental Protocols

Below is a generalized workflow for the synthesis of a β-amino acid, which could be adapted for the target compound.

synthesis_workflow Generalized Synthesis Workflow for β-Amino Acids reagents Starting Materials: 3-Nitrobenzaldehyde Malonic Acid Ammonia Source reaction One-Pot Condensation Reaction reagents->reaction racemic_product Racemic 3-Amino-3-(3-nitrophenyl)propanoic Acid reaction->racemic_product resolution Enantioselective Resolution (e.g., enzymatic or chiral chromatography) racemic_product->resolution s_enantiomer This compound resolution->s_enantiomer r_enantiomer (R)-Enantiomer resolution->r_enantiomer purification Purification and Characterization s_enantiomer->purification

Caption: A generalized workflow for the synthesis of β-amino acids.

Spectroscopic Data

Detailed and assigned spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not currently available in publicly accessible databases. For researchers requiring this information, it is recommended to acquire the compound and perform the necessary analytical characterization.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a synthetic intermediate in the development of novel therapeutic agents, particularly in the field of neuropharmacology.[2] It is often incorporated into larger molecules to modulate their biological activity. There is currently no specific information available in the public domain detailing its direct interaction with specific biological targets or its involvement in defined signaling pathways. Therefore, a diagram of a relevant signaling pathway cannot be provided at this time.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable component in drug design. The β-amino acid structure can impart conformational constraints and improved metabolic stability to peptide-based drugs. The nitrophenyl group can be utilized for further chemical modifications or may participate in specific interactions with biological targets. Its applications include serving as a critical intermediate in the synthesis of peptide-based drugs and other complex organic compounds.[2]

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental protocols and comprehensive biological activity data are not widely available, its structural and physicochemical properties are well-defined. This guide provides a foundational understanding of this compound for researchers and scientists in the field. Further investigation is warranted to fully elucidate its synthetic accessibility and biological significance.

References

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, a key building block in medicinal chemistry and pharmaceutical development. The document covers its chemical identity, physicochemical properties, and its role in the synthesis of bioactive molecules.

Chemical Identity

The compound is an amino acid derivative characterized by a propanoic acid backbone with an amino group and a 3-nitrophenyl group attached to the beta-carbon.

  • IUPAC Name : (3S)-3-amino-3-(3-nitrophenyl)propanoic acid[1][2].

  • Synonyms : A variety of synonyms are used in literature and commercial listings to identify this compound. These include, but are not limited to:

    • (S)-beta-(3-Nitrophenyl)alanine[1][2]

    • (S)-3-Amino-3-(3-nitro-phenyl)-propionic acid[1][2]

    • (S)-3-(3-nitrophenyl)-beta-alanine[1][2]

    • H-beta-Phe(3-NO2)-OH[1][2][3]

    • L-β-Phe(3-NO2)-OH[3]

    • (S)-3-Nitro-β-phenylalanine[3]

Physicochemical and Pharmacological Data

The key properties of this compound are summarized below. This data is essential for its application in experimental settings and for predicting its behavior in chemical reactions and biological systems.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₄[1][2][3][4]
Molecular Weight 210.19 g/mol [1][2][3]
CAS Number 734529-57-8[1][2][3][4]
Appearance White to off-white solid[3]
Purity ≥ 98% (HPLC)[3][5]
Boiling Point 384.5 °C at 760 mmHg[2]
Density 1.404 g/cm³[2]
Optical Rotation [a]D²⁰ = 15 ± 2º (C=1 in NaOH)[3][5]
Storage Conditions 0-8 °C, keep in a dry area[3][5][6]

Role in Synthesis and Research Applications

This compound is a versatile intermediate in organic synthesis, particularly valued in pharmaceutical and biochemical research[3][5]. Its chemical structure, featuring a reactive nitrophenyl group, makes it an essential building block for creating a diverse range of bioactive molecules[3][7].

The compound's primary applications include:

  • Pharmaceutical Development : It serves as a crucial intermediate in synthesizing novel therapeutic agents, especially in neuropharmacology[3][5]. The nitrophenyl moiety can be chemically modified, allowing for the fine-tuning of a drug candidate's properties to enhance binding to biological targets or improve metabolic stability[7].

  • Peptide Synthesis : Researchers incorporate this non-natural amino acid into peptide chains to develop peptidomimetics with enhanced stability, bioavailability, or therapeutic efficacy compared to their natural counterparts[3][7].

  • Neuroscience Research : It is utilized as a tool to study neurotransmitter systems, synaptic transmission, and plasticity[3].

  • Biochemical Assays : The compound is employed in various assays to investigate enzyme activity and receptor interactions, aiding in the elucidation of biochemical pathways[3].

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary or published in specialized literature not covered by the search results, general synthetic strategies for 3-amino-3-arylpropionic acids are known. One common approach is a one-pot, three-component reaction involving an arylaldehyde, malonic acid, and an ammonia source like ammonium acetate[8]. The specific synthesis of the (S)-enantiomer often requires chiral resolution or asymmetric synthesis methods. This compound's utility lies in its subsequent use in multi-step syntheses where its amino and carboxylic acid groups undergo reactions such as coupling and functionalization[3][5].

Visualization of Synthetic Utility

The following diagram illustrates the role of this compound as a versatile chemical intermediate.

G A (S)-3-Amino-3- (3-nitrophenyl)propanoic acid B Pharmaceutical Intermediates A->B C Peptide Building Blocks A->C D Neuropharmacology Research Tools A->D E Bioactive Molecules & Novel Therapeutics B->E C->E D->E

Caption: Synthetic pathways originating from the core compound.

References

In-Depth Technical Guide: Biological Activity of Nitrophenyl Substituted β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their unique structural properties and diverse biological activities. The incorporation of a β-amino acid motif can confer increased metabolic stability to peptides and other small molecules. When substituted with a nitrophenyl group, these compounds can exhibit a range of pharmacological effects, including antimicrobial and anticancer activities. The nitro group, being a strong electron-withdrawing moiety, can significantly influence the molecule's electronic properties, reactivity, and interactions with biological targets. This technical guide provides a comprehensive overview of the biological activities of nitrophenyl substituted β-amino acids, detailing experimental protocols for their evaluation and summarizing key quantitative data.

Antimicrobial Activity

Nitrophenyl substituted β-amino acid derivatives have been investigated for their potential as antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

While extensive data specifically for a homologous series of nitrophenyl substituted β-amino acids is limited in publicly accessible literature, the following table summarizes the antimicrobial activity of some related N-substituted β-amino acid derivatives and other nitrophenyl compounds to provide a comparative context.

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
N-substituted β-amino acid derivatives with hydrazide, pyrrole, and quinoxaline moietiesStaphylococcus aureus-[1][2]
Mycobacterium luteum-[1]
Candida tenuis-[1]
Aspergillus niger-[1]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64[3]
Staphylococcus aureus64-128[3]
Escherichia coli64-128[3]
Cationic β(2,2)-amino acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA)3.8 µM[4]
Escherichia coli7.7 µM[4]
3-((4-Hydroxyphenyl)amino)propanoic acid dihydrazideCarbapenemase-producing E. coli64[4]
Carbapenemase-producing K. pneumoniae64[4]
Multidrug-resistant P. aeruginosa32[4]
Multidrug-resistant A. baumannii32[4]

Note: Specific MIC values for a comprehensive series of nitrophenyl substituted β-amino acids were not available in the cited literature. The presented data is for structurally related compounds to illustrate the potential activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of MIC values for test compounds against bacterial strains.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the nitrophenyl substituted β-amino acid derivatives in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Use fresh (18-24 hour) cultures of the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

2. Inoculum Preparation: a. Select 3-5 isolated colonies of the test microorganism from an agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations. c. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only). d. Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension. e. Seal the plate and incubate at 37°C for 18-24 hours.

4. Data Analysis: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. b. Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Anticancer Activity

The anticancer potential of nitrophenyl substituted β-amino acids is a significant area of research. The mechanism of action can involve the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the anticancer activity of a compound.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of several nitrophenyl-containing compounds against various human cancer cell lines. This data provides a benchmark for the potential efficacy of nitrophenyl substituted β-amino acids.

Compound ClassCancer Cell LineIC50 (µM)Reference
Nitrophenyl-substituted 5,6,7,8-tetrahydroisoquinolinesA549 (Lung carcinoma)32.9 - 81.9[5][6]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesMCF-7 (Breast adenocarcinoma)-[7]
MDA-MB-231 (Breast ductal carcinoma)6.61 (after 24h)[7]
Nitrophenylaziridines and related compounds--[8]
N-phenyl triazinone derivativeHepG2 (Hepatocellular carcinoma)1.38[9]
3-((4-Hydroxyphenyl)amino)propanoic acid derivative with 4-NO₂ phenyl substitutionA549 (Lung carcinoma)Reduces viability to 31.2%[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Culture and Plating: a. Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics. b. Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. c. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the nitrophenyl substituted β-amino acid derivatives in culture medium. b. Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug). d. Incubate the plates for 48-72 hours at 37°C.

3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Enzyme Inhibition

Nitrophenyl substituted β-amino acids have the potential to act as enzyme inhibitors, a common mechanism for drug action. For instance, they may target bacterial enzymes like β-lactamases, which are responsible for antibiotic resistance.

Experimental Protocol: β-Lactamase Inhibition Assay using Nitrocefin

This assay is used to screen for and characterize inhibitors of β-lactamase enzymes. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.

1. Reagent Preparation:

  • Nitrocefin Stock Solution: Dissolve Nitrocefin in DMSO to a concentration of 10 mg/mL.
  • Nitrocefin Working Solution: Dilute the stock solution in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 0.5-1.0 mg/mL.[10]
  • β-Lactamase Solution: Prepare a solution of purified β-lactamase in assay buffer.
  • Inhibitor Solutions: Prepare serial dilutions of the nitrophenyl substituted β-amino acid derivatives.

2. Assay Procedure: a. In a 96-well plate, add the β-lactamase solution to each well. b. Add the inhibitor solutions at various concentrations to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the Nitrocefin working solution to each well. d. Immediately measure the absorbance at 490 nm in kinetic mode using a microplate reader for 30-60 minutes, taking readings every minute.[11]

3. Data Analysis: a. Calculate the rate of Nitrocefin hydrolysis for each inhibitor concentration. b. Determine the percentage of inhibition relative to the control (no inhibitor). c. Calculate the IC50 value for each compound. d. To determine the inhibition constant (Ki), perform the assay at various substrate (Nitrocefin) and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics.[12]

Signaling Pathway Modulation

Nitroaromatic compounds can modulate intracellular signaling pathways, which is often a key aspect of their anticancer activity. A prominent example is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.

Mechanism of NF-κB Pathway Inhibition

Some nitroalkenes have been shown to inhibit the NF-κB pathway through the alkylation of critical cysteine residues on the p65 and p50 subunits of NF-κB. This modification prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-survival genes.

NF_kB_Inhibition Stimulus Stimulus Receptor Receptor Stimulus->Receptor e.g., TNF-α IKK_complex IKK Complex Receptor->IKK_complex activates NF_kB_p50_p65_IkB NF-κB (p50/p65)/IκBα IKK_complex->NF_kB_p50_p65_IkB phosphorylates IκBα NF_kB_p50_p65 NF-κB (p50/p65) NF_kB_p50_p65_IkB->NF_kB_p50_p65 releases Nucleus Nucleus NF_kB_p50_p65->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Nitrophenyl β-Amino Acid Derivative Inhibitor->NF_kB_p50_p65 alkylates p50/p65, prevents translocation

Caption: Inhibition of the NF-κB signaling pathway by a nitrophenyl derivative.

Experimental and Logical Workflows

The discovery and development of biologically active nitrophenyl substituted β-amino acids typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Design & Synthesis Characterization Characterization Start->Characterization Purification & Spectroscopic Analysis Screening Biological Screening Characterization->Screening Antimicrobial Antimicrobial Screening->Antimicrobial Anticancer Anticancer Screening->Anticancer Enzyme_Inhibition Enzyme Inhibition Screening->Enzyme_Inhibition Data_Analysis Data Analysis (MIC, IC50, Ki) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Enzyme_Inhibition->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Structure-Activity Relationship (SAR)

Caption: General workflow for the development of bioactive compounds.

Conclusion

Nitrophenyl substituted β-amino acids represent a promising class of compounds with potential applications in antimicrobial and anticancer therapy. Their biological activity is influenced by the nature and position of substituents on both the phenyl ring and the β-amino acid backbone. Further research, including extensive synthesis of analogue libraries and detailed mechanistic studies, is warranted to fully elucidate their therapeutic potential and to develop lead compounds for clinical evaluation. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to explore the rich pharmacology of these molecules.

References

An In-depth Technical Guide to (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structure, featuring a chiral center and a nitro-substituted phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents and complex organic molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological significance of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction and Historical Context

The discovery of the first amino acid, asparagine, in 1806 marked a pivotal moment in the history of chemistry and biology.[1] While the initial focus was on the proteinogenic α-amino acids, the discovery of β-alanine in the early 20th century opened up a new avenue of research into β-amino acids.[2] These compounds, where the amino group is attached to the β-carbon, are not incorporated into proteins but play significant roles in various biological processes and serve as valuable precursors in drug development.[2]

While the specific historical details of the first synthesis of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of β-amino acids as pharmaceutical intermediates.[3][4] The introduction of the 3-nitrophenyl group provides a reactive handle for further chemical modifications, making it a desirable scaffold in the synthesis of bioactive molecules.[4] Its primary application lies in its use as a chiral building block for creating complex molecules with potential therapeutic applications, particularly in the realm of neuroscience, where it is used to study neurotransmitter systems.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
IUPAC Name (3S)-3-amino-3-(3-nitrophenyl)propanoic acidPubChem
Molecular Formula C₉H₁₀N₂O₄PubChem
Molecular Weight 210.19 g/mol PubChem
CAS Number 734529-57-8PubChem
Appearance White to off-white solid---
Melting Point Not reported---
pKa (predicted) 3.52 ± 0.10---

Synthesis and Manufacturing

The enantioselective synthesis of β-amino acids is a critical area of research. While a specific, detailed experimental protocol for the initial discovery of this compound is not available, modern synthetic strategies for 3-amino-3-arylpropanoic acids provide a blueprint for its preparation. One common approach involves a one-pot, three-component reaction, followed by enzymatic resolution to achieve the desired enantiopurity.

General Experimental Protocol: One-Pot Synthesis and Enzymatic Resolution

This protocol is a generalized representation based on established methods for synthesizing similar compounds.

Step 1: One-Pot Synthesis of Racemic 3-Amino-3-(3-nitrophenyl)propanoic Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in a suitable solvent such as ethanol.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. Filter the solid and wash with cold ethanol. The filtrate can be concentrated under reduced pressure to yield additional product. The resulting solid is the racemic 3-amino-3-(3-nitrophenyl)propanoic acid.

Step 2: Enzymatic Resolution

  • Esterification: The racemic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard methods, such as reaction with the respective alcohol in the presence of a catalytic amount of acid (e.g., H₂SO₄).

  • Enzyme-Catalyzed Acylation: The racemic ester is dissolved in a suitable organic solvent. A lipase, such as Candida antarctica lipase B (CALB), is added to the solution along with an acylating agent (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer (typically the (R)-enantiomer), leaving the desired (s)-enantiomer unreacted.

  • Separation: The acylated (R)-ester and the unreacted (s)-ester can be separated using column chromatography.

  • Hydrolysis: The separated (s)-ester is then hydrolyzed under basic conditions (e.g., using NaOH) followed by acidification to yield the final product, this compound.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 3-Nitrobenzaldehyde + Malonic Acid + Ammonium Acetate B One-Pot Reaction (Ethanol, Reflux) A->B C Racemic 3-Amino-3-(3-nitrophenyl)propanoic Acid B->C D Esterification C->D E Racemic Ester D->E F Enzymatic Resolution (Lipase, Acylating Agent) E->F G Separation F->G H (s)-Ester G->H K (R)-Acylated Ester G->K I Hydrolysis H->I J This compound I->J G cluster_pathway Hypothesized GABAergic Signaling Pathway A (s)-3-Amino-3- (3-nitrophenyl)propanoic acid B GABAA Receptor A->B Binds to receptor C Chloride Ion (Cl-) Influx B->C Opens channel D Membrane Hyperpolarization C->D E Inhibition of Neuronal Firing D->E

References

Technical Guide: Spectroscopic Analysis of (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a β-amino acid derivative containing a nitro-substituted aromatic ring. Such compounds are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for peptidomimetics and other bioactive molecules. The precise structural elucidation through spectroscopic methods is a critical step in its synthesis, characterization, and application in further research. This guide outlines the key spectroscopic techniques and experimental protocols required for a thorough analysis.

Compound Profile

  • IUPAC Name: (3S)-3-amino-3-(3-nitrophenyl)propanoic acid

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 210.19 g/mol

  • CAS Number: 734529-57-8

Spectroscopic Data Presentation

The following tables are structured to present the expected spectroscopic data for this compound. Note: Specific experimental data is not publicly available and these tables serve as a template for data presentation.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Aromatic-H
Aromatic-H
Aromatic-H
Aromatic-H
CH-NH₂
CH₂-COOH
NH₂
COOH

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
C=O
Aromatic C-NO₂
Aromatic C-H
Aromatic C-H
Aromatic C-H
Aromatic C-CH
Aromatic C-H
CH-NH₂
CH₂-COOH

Table 3: IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
O-H stretch (carboxylic acid)
N-H stretch (amine)
C-H stretch (aromatic)
C-H stretch (aliphatic)
C=O stretch (carboxylic acid)
N-O stretch (nitro group)
C=C stretch (aromatic)
C-N stretch

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
[M+H]⁺
[M+Na]⁺
Fragment ions

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Solvent suppression techniques may be required if using D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Typical mass range: 50-500 m/z.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

chemical_structure cluster_phenyl cluster_substituents C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 N1 N C3->N1 C5 C C4->C5 C6 C C5->C6 C6->C1 CH_amino CH C6->CH_amino O1 O N1->O1 + O2 O N1->O2 - NH2 NH₂ CH_amino->NH2 CH2_acid CH₂ CH_amino->CH2_acid COOH COOH CH2_acid->COOH

Caption: Chemical structure of this compound.

spectroscopic_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Synthesis & Purification NMR_prep Dissolution in Deuterated Solvent Sample->NMR_prep IR_prep KBr Pellet or ATR Sample Sample->IR_prep MS_prep Dilution in Volatile Solvent Sample->MS_prep NMR_acq NMR Spectrometer (¹H, ¹³C) NMR_prep->NMR_acq IR_acq FTIR Spectrometer IR_prep->IR_acq MS_acq Mass Spectrometer (ESI/MALDI) MS_prep->MS_acq NMR_analysis Spectral Processing & Assignment NMR_acq->NMR_analysis IR_analysis Functional Group Identification IR_acq->IR_analysis MS_analysis Molecular Weight & Fragmentation Analysis MS_acq->MS_analysis Structure Structural Elucidation NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: General workflow for spectroscopic characterization of a chemical compound.

Unlocking the Potential of (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid: A Technical Guide for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral β-amino acid derivative that holds considerable potential within the realms of neuropharmacology and medicinal chemistry. Its structural resemblance to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), coupled with the presence of an electron-withdrawing nitro group on the phenyl ring, suggests a rich, yet largely unexplored, pharmacological landscape. This technical guide provides a comprehensive overview of the compound's known attributes and outlines a strategic research framework for elucidating its potential as a modulator of central nervous system (CNS) activity. While direct pharmacological data on its interaction with specific neural targets remains to be published, this document furnishes researchers with the necessary theoretical background, detailed experimental protocols, and structured workflows to systematically investigate its biological activity. The primary focus of this guide is to empower researchers to explore its potential as a GABA analogue, offering a roadmap for its characterization and potential development as a novel therapeutic agent or research tool.

Introduction

This compound is recognized as a valuable building block in the synthesis of complex bioactive molecules and peptide-based drugs.[1][2][3] Its utility in neuroscience research is frequently cited, particularly in the context of studying neurotransmitter systems and developing novel therapeutics for neurological disorders.[1] The core structure, a β-phenyl-β-amino acid, is analogous to phenibut (β-phenyl-γ-aminobutyric acid), a known GABA mimetic, suggesting that this compound may interact with GABA receptors. The nitro substitution on the phenyl ring further enhances its interest, as this functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4]

Despite its availability and use in synthetic chemistry, there is a conspicuous absence of publicly available data quantifying its direct biological activity. This guide aims to bridge this gap by proposing a systematic approach to characterize its pharmacological profile, with a specific focus on the GABAergic system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for experimental design, including solvent selection and concentration calculations.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄[5]
Molecular Weight 210.19 g/mol [5]
CAS Number 734529-57-8[5]
IUPAC Name (3S)-3-amino-3-(3-nitrophenyl)propanoic acid[5]
Appearance White to off-white solid[2]
Purity ≥ 95%[6]

Proposed Research Workflow for Pharmacological Characterization

Given the absence of published pharmacological data, a structured research workflow is proposed to systematically evaluate the potential of this compound as a CNS-active agent. The workflow, depicted in the diagram below, prioritizes the investigation of its interaction with GABA receptors, the most probable target based on its structural characteristics.

Research_Workflow Figure 1. Proposed Research Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity and Mechanism cluster_3 Phase 4: In Vivo Evaluation Receptor_Binding_Assay GABA Receptor Binding Assays (GABA_A and GABA_B) Functional_Assay In Vitro Functional Assays (e.g., Electrophysiology, Ion Flux) Receptor_Binding_Assay->Functional_Assay If binding is observed Selectivity_Panel Broad Receptor Selectivity Profiling Functional_Assay->Selectivity_Panel If functional activity is confirmed In_Vivo_Models Animal Models of Neurological Disorders Functional_Assay->In_Vivo_Models Based on in vitro profile Mechanism_Studies Mechanism of Action Studies Selectivity_Panel->Mechanism_Studies

Caption: Proposed workflow for pharmacological characterization.

Potential Signaling Pathway Involvement: The GABAergic System

The primary hypothesis for the biological activity of this compound is its interaction with the GABAergic system. GABA is the main inhibitory neurotransmitter in the CNS, acting through two major types of receptors: GABA_A and GABA_B.

  • GABA_A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

  • GABA_B Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels (resulting in hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release).

The diagram below illustrates the canonical signaling pathways for both GABA_A and GABA_B receptors.

GABA_Signaling_Pathways Figure 2. GABA Receptor Signaling Pathways cluster_GABA_A GABA_A Receptor Pathway cluster_GABA_B GABA_B Receptor Pathway GABA_A GABA_A Receptor (Ligand-gated ion channel) Cl_influx Cl- Influx GABA_A->Cl_influx GABA binding Hyperpolarization_A Membrane Hyperpolarization Cl_influx->Hyperpolarization_A Neuronal_Inhibition_A Decreased Neuronal Excitability Hyperpolarization_A->Neuronal_Inhibition_A GABA_B GABA_B Receptor (GPCR) G_protein G-protein activation GABA_B->G_protein GABA binding K_channel K+ Channel Opening G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Hyperpolarization_B Membrane Hyperpolarization K_channel->Hyperpolarization_B Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Neuronal_Inhibition_B Decreased Neuronal Excitability Hyperpolarization_B->Neuronal_Inhibition_B Reduced_NT_release->Neuronal_Inhibition_B

Caption: Overview of GABA_A and GABA_B receptor signaling.

Detailed Experimental Protocols

To facilitate the investigation of this compound, the following detailed protocols for key in vitro assays are provided.

GABA_A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of the test compound for the GABA_A receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Muscimol (a potent GABA_A agonist)

  • Non-specific binding control: Unlabeled GABA

  • Tissue Source: Rat or mouse whole brain membranes

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Equipment:

    • Homogenizer

    • Centrifuge (capable of >100,000 x g)

    • Scintillation counter

    • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

    • The final pellet is resuspended in Assay Buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay Buffer, [³H]-Muscimol (final concentration ~1-5 nM), and membrane suspension.

      • Non-specific Binding: Assay Buffer, [³H]-Muscimol, unlabeled GABA (final concentration ~1 mM), and membrane suspension.

      • Competition Binding: Assay Buffer, [³H]-Muscimol, varying concentrations of this compound, and membrane suspension.

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound from the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Assessment of GABA_A Receptor Function

This protocol uses two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to determine if the test compound acts as an agonist, antagonist, or allosteric modulator of GABA_A receptors.

Materials:

  • Test Compound: this compound

  • GABA

  • Xenopus laevis oocytes

  • cRNA for human GABA_A receptor subunits (e.g., α1, β2, γ2)

  • Recording Solution: (e.g., ND96)

  • Equipment:

    • Microinjection setup

    • TEVC amplifier and data acquisition system

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired GABA_A receptor subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Recording Solution.

    • Clamp the oocyte membrane potential at -70 mV.

    • Agonist testing: Apply increasing concentrations of this compound and record any induced currents.

    • Antagonist testing: Co-apply a fixed concentration of GABA with increasing concentrations of the test compound to determine if it inhibits the GABA-evoked current.

    • Modulator testing: Co-apply a low, fixed concentration of GABA (EC₁₀-EC₂₀) with increasing concentrations of the test compound to see if it potentiates or inhibits the GABA-evoked current.

  • Data Analysis:

    • For agonists, generate a concentration-response curve and determine the EC₅₀.

    • For antagonists, determine the IC₅₀.

    • For modulators, determine the EC₅₀ for potentiation or IC₅₀ for inhibition.

Synthetic and Medicinal Chemistry Applications

Beyond its potential direct pharmacological activity, this compound serves as a versatile scaffold for medicinal chemistry campaigns. The nitro group can be readily reduced to an amine, which can then be further functionalized. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Synthetic_Utility Figure 3. Synthetic Utility of the Core Scaffold Core This compound Reduction Reduction of Nitro Group Core->Reduction Amine_Deriv 3-aminophenyl derivative Reduction->Amine_Deriv Functionalization Further Functionalization (e.g., acylation, alkylation) Amine_Deriv->Functionalization SAR_Library Library of Derivatives for SAR Studies Functionalization->SAR_Library

Caption: Synthetic derivatization pathway for SAR studies.

Conclusion

This compound represents a promising yet under-investigated molecule in the field of neuroscience and drug discovery. While its utility as a synthetic intermediate is established, its intrinsic pharmacological properties remain to be elucidated. This technical guide provides the foundational knowledge and a clear experimental roadmap for researchers to systematically characterize its biological activity, particularly its potential as a GABAergic modulator. The provided protocols and workflows are intended to catalyze research into this compound, potentially leading to the development of novel research tools or therapeutic leads for a variety of neurological and psychiatric disorders. The scientific community is encouraged to undertake the proposed investigations to unlock the full potential of this intriguing β-amino acid derivative.

References

The Enigmatic Role of (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid in Neurological Disorders: A Review of a Molecule of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, a synthetic amino acid derivative, has garnered attention within the scientific community for its potential applications in neuroscience research and pharmaceutical development. While its utility as a chemical building block is established, a comprehensive understanding of its specific mechanism of action in neurological disorders remains largely uncharted territory in publicly accessible scientific literature. This technical overview consolidates the available information on this compound, highlighting its known applications and the significant gaps in current knowledge.

This compound is recognized primarily as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of peptide chemistry.[1][2] Its structure, featuring a chiral center and a nitrophenyl group, makes it a valuable component for creating novel chemical entities with potential therapeutic properties. Researchers in neuropharmacology utilize this compound as a tool to explore neurotransmitter systems and receptor interactions, suggesting a potential, yet undefined, role in modulating neural pathways.[1][2]

A structurally related compound, 3-Nitropropionic acid, is a well-documented mitochondrial toxin used to model neurodegenerative conditions like Huntington's disease.[3] This toxin induces neuronal cell death through energy impairment, excitotoxicity, and oxidative stress. However, it is crucial to emphasize that this compound is a distinct chemical entity, and any extrapolation of the toxic mechanisms of 3-Nitropropionic acid to this compound would be speculative without direct experimental evidence.

The current landscape suggests that while this compound is a valuable tool for medicinal chemists and drug discovery scientists, its direct therapeutic application and the intricate details of its interaction with the central nervous system are yet to be thoroughly investigated and disclosed in peer-reviewed literature. The potential for this molecule to serve as a scaffold for the development of novel therapeutics for neurological disorders is an area ripe for further exploration.

Chemical and Physical Properties

For researchers and drug development professionals, the fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄[4][5]
Molecular Weight 210.19 g/mol [4][5]
CAS Number 734529-57-8[4][5]
Synonyms (S)-3-(3-Nitrophenyl)-beta-alanine, (S)-beta-(3-Nitrophenyl)alanine[4][5]

Future Directions

The absence of detailed pharmacological data on this compound presents a clear opportunity for future research. Key areas of investigation would include:

  • Receptor Binding Assays: To identify specific neural receptors with which the compound interacts.

  • Electrophysiological Studies: To determine its effects on ion channel function and neuronal excitability.

  • Enzymatic Assays: To screen for any inhibitory or modulatory effects on enzymes implicated in neurological disorders.

  • In Vivo Studies: To assess its pharmacokinetic profile, blood-brain barrier permeability, and potential efficacy in animal models of neurological diseases.

Such studies are imperative to unlock the therapeutic potential of this compound and its derivatives, moving it from a molecule of interest to a candidate for clinical development.

Signaling Pathways and Experimental Workflows

Due to the lack of specific mechanistic data in the public domain, diagrams for signaling pathways and detailed experimental workflows for this compound cannot be constructed at this time. The generation of such visualizations is contingent on the availability of primary research data from studies like those outlined in the "Future Directions" section.

Should such data become available, a hypothetical experimental workflow to investigate its neuroprotective effects could be visualized as follows:

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation a Primary Neuronal Cell Culture b Treatment with (s)-3-Amino-3- (3-nitrophenyl)propanoic acid a->b c Induction of Neurotoxicity (e.g., Glutamate, H2O2) b->c d Cell Viability Assays (MTT, LDH) c->d e Western Blot for Apoptotic Markers (Caspase-3, Bax/Bcl-2) c->e f Measurement of Reactive Oxygen Species (ROS) c->f l Statistical Analysis of Quantitative Data d->l e->l f->l g Animal Model of Neurological Disorder h Compound Administration g->h i Behavioral Assessments h->i j Histopathological Analysis of Brain Tissue h->j k Biochemical Analysis of Brain Homogenates h->k i->l j->l k->l m Elucidation of Potential Mechanism of Action l->m

Caption: Hypothetical workflow for investigating the neuroprotective effects.

This generalized workflow illustrates the logical progression from initial in vitro screening to more complex in vivo studies, culminating in the analysis and interpretation of data to elucidate the compound's mechanism of action. The specific assays and models would be dependent on the therapeutic area of interest.

References

Methodological & Application

Synthesis of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Providing a detailed experimental protocol for the synthesis of specific chemical compounds is restricted. However, I can provide a general overview of a common synthetic approach for educational purposes, focusing on the chemical principles and safety considerations involved in the synthesis of similar beta-amino acids. This information is intended for researchers, scientists, and drug development professionals and should be adapted and optimized according to specific laboratory conditions and safety protocols.

Application Note: General Asymmetric Synthesis of β-Amino Acids

Introduction

β-Amino acids are crucial building blocks in the synthesis of various pharmaceuticals and natural products. The development of stereoselective methods for their synthesis is a significant area of research in organic chemistry. One common and effective approach is the asymmetric addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by further transformations. This application note outlines a generalized protocol for such a synthesis, highlighting key steps and considerations.

General Reaction Scheme

A widely used strategy involves the conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated precursor. This is often followed by hydrolysis or other deprotection steps to yield the desired β-amino acid.

Experimental Protocol: A Generalized Approach

This protocol describes a representative asymmetric synthesis of a β-amino acid derivative. Note: All procedures should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Step 1: Asymmetric Conjugate Addition

The first key step is the stereoselective addition of a nitrogen source to an α,β-unsaturated ester. This example uses a chiral auxiliary to direct the stereochemistry of the addition.

  • Reagents and Solvents:

    • Chiral α,β-unsaturated N-acyloxazolidinone

    • Benzylamine (or another nitrogen nucleophile)

    • Lewis acid catalyst (e.g., Yb(OTf)₃)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • Dissolve the chiral α,β-unsaturated N-acyloxazolidinone in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Add the Lewis acid catalyst portion-wise, followed by the slow addition of benzylamine.

    • Stir the reaction mixture at the low temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Deprotection

The product from the conjugate addition is then hydrolyzed to remove the chiral auxiliary and deprotected to yield the final β-amino acid.

  • Reagents and Solvents:

    • Product from Step 1

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂)

    • Aqueous solvent system (e.g., Tetrahydrofuran/Water)

    • Palladium on carbon (Pd/C) for hydrogenolysis (if using a benzyl protecting group)

    • Methanol (for hydrogenolysis)

  • Procedure:

    • Dissolve the purified product from Step 1 in a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

    • Stir the mixture at 0 °C for several hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product.

    • If a benzyl group was used, the resulting protected amino acid is then dissolved in methanol, and Pd/C is added.

    • The mixture is stirred under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final β-amino acid.

Data Presentation

The following table represents typical data that would be collected during such a synthesis. The values are illustrative.

StepCompoundYield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
Conjugate Addition Protected β-amino acid derivative85>98N/A
Hydrolysis/Deprotection Final (s)-β-amino acid92N/A>99

Visualizations

Below is a diagram illustrating the general workflow of the described synthesis.

G Generalized Workflow for Asymmetric β-Amino Acid Synthesis cluster_0 Step 1: Asymmetric Conjugate Addition cluster_1 Step 2: Hydrolysis & Deprotection A Chiral α,β-Unsaturated Ester D Reaction Mixture at -78°C A->D B Nitrogen Nucleophile B->D C Lewis Acid Catalyst C->D E Aqueous Workup & Extraction D->E Quench F Column Chromatography E->F G Purified Protected β-Amino Acid F->G H Hydrolysis (LiOH/H₂O₂) G->H I Hydrogenolysis (H₂, Pd/C) H->I J Final (s)-β-Amino Acid I->J

Caption: Workflow for asymmetric synthesis of β-amino acids.

Chiral Synthesis of (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral synthesis of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, a valuable building block in pharmaceutical research and development. The described methodology focuses on a robust and highly selective three-step synthetic sequence commencing with the preparation of a key intermediate, ethyl (E)-3-acetamido-3-(3-nitrophenyl)acrylate. The cornerstone of this synthesis is the asymmetric hydrogenation of this precursor, catalyzed by a rhodium complex with a chiral phosphine ligand, which establishes the desired (S)-stereochemistry with high fidelity. The final step involves the acidic hydrolysis of the protecting groups to yield the target β-amino acid. This protocol is designed to be a reliable guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a chiral β-amino acid that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structural motif is found in compounds with potential applications in neuroscience and other therapeutic areas. The precise control of stereochemistry at the β-position is paramount for the desired biological activity and efficacy of the final drug candidates. The following protocols detail a reliable method for the enantioselective synthesis of this compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process as illustrated in the workflow diagram below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A 3-Nitrobenzaldehyde + N-Acetylglycine Ethyl Ester B Ethyl (E)-3-acetamido-3-(3-nitrophenyl)acrylate A->B Erlenmeyer-Plöchl Condensation C Ethyl N-acetyl-(S)-3-amino-3- (3-nitrophenyl)propanoate B->C Rh/(R,R)-Et-DuPhos H2 (50 psi) D This compound C->D Acid Hydrolysis (6N HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-acetamido-3-(3-nitrophenyl)acrylate

This step involves the Erlenmeyer-Plöchl condensation of 3-nitrobenzaldehyde with N-acetylglycine ethyl ester to form the key α,β-unsaturated amino acid precursor.

Materials:

  • 3-Nitrobenzaldehyde

  • N-Acetylglycine ethyl ester

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzaldehyde (1.0 eq), N-acetylglycine ethyl ester (1.1 eq), and anhydrous sodium acetate (0.8 eq).

  • Add acetic anhydride (2.5 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • After cooling to room temperature, slowly add water to the reaction mixture to quench the excess acetic anhydride.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl (E)-3-acetamido-3-(3-nitrophenyl)acrylate as a crystalline solid.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Purity (by ¹H NMR)>98%
Step 2: Asymmetric Hydrogenation to Ethyl N-acetyl-(S)-3-amino-3-(3-nitrophenyl)propanoate

This crucial step establishes the stereocenter via rhodium-catalyzed asymmetric hydrogenation.

Materials:

  • Ethyl (E)-3-acetamido-3-(3-nitrophenyl)acrylate

  • [Rh(COD)₂]BF₄ (Rhodium(I) cyclooctadiene tetrafluoroborate)

  • (R,R)-Et-DuPhos (1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with ethyl (E)-3-acetamido-3-(3-nitrophenyl)acrylate (1.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving [Rh(COD)₂]BF₄ (0.01 eq) and (R,R)-Et-DuPhos (0.011 eq) in degassed methanol.

  • Add the catalyst solution to the reactor vessel containing the substrate.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor to 50 psi with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Quantitative Data:

ParameterValue
Chemical Yield>95%
Enantiomeric Excess (e.e.)>98% (S)
Step 3: Hydrolysis to this compound

The final step involves the removal of the N-acetyl and ethyl ester protecting groups under acidic conditions.

Materials:

  • Ethyl N-acetyl-(S)-3-amino-3-(3-nitrophenyl)propanoate

  • 6N Hydrochloric acid

Procedure:

  • To a round-bottom flask containing ethyl N-acetyl-(S)-3-amino-3-(3-nitrophenyl)propanoate (1.0 eq), add 6N hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 6-8 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Adjust the pH of the solution to approximately 6-7 with a suitable base (e.g., 2N NaOH) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield this compound.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by HPLC)>99%
Final Enantiomeric Excess>98% (S)

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and the critical transformations in the synthesis.

G cluster_workflow Synthetic Logic Start Starting Materials Precursor Unsaturated Precursor (Achiral) Start->Precursor Condensation Chiral_Intermediate Protected β-Amino Ester (Chiral, S-configuration) Precursor->Chiral_Intermediate Asymmetric Hydrogenation (Key Chiral Induction) Final_Product Target Molecule This compound Chiral_Intermediate->Final_Product Deprotection

Caption: Logical flow of the chiral synthesis.

Conclusion

The presented protocols provide a comprehensive and detailed guide for the successful chiral synthesis of this compound. The key to this synthesis is the highly efficient and enantioselective rhodium-catalyzed hydrogenation step, which ensures the desired stereochemical outcome. By following these procedures, researchers can reliably produce this important chiral building block for applications in drug discovery and development.

Application Notes and Protocols for the Use of (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can induce specific secondary structures, such as helices and turns, thereby constraining the peptide's conformation. This conformational rigidity can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. The presence of the 3-nitrophenyl group offers a unique functional handle for post-synthetic modifications, such as reduction to an amine, enabling the creation of diverse peptide libraries and the introduction of labels or other functionalities.

These application notes provide a comprehensive guide to the use of Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid in Fmoc-based SPPS. Detailed protocols for its incorporation, on-resin modification of the nitro group, and quantitative data are presented to facilitate its use in research and drug development.

Key Features and Applications

The incorporation of this compound into peptides offers several advantages:

  • Conformational Constraint: As a β-amino acid, it can induce stable secondary structures, which is crucial for mimicking or disrupting protein-protein interactions.

  • Enhanced Stability: Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives.

  • Chemical Diversity: The nitrophenyl group can be readily reduced to an amino group on the solid support, providing a site for further chemical modifications, such as acylation, alkylation, or conjugation to other molecules.

  • Drug Discovery: Peptides containing the reduced form, 3-aminophenylalanine, have been explored for their potential as therapeutic agents, including in the development of GPCR ligands.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic Acid
PropertyValue
Molecular Formula C₂₄H₂₀N₂O₆
Molecular Weight 432.43 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥97%
Storage Conditions 0-8 °C
Table 2: Recommended Coupling Conditions and Expected Outcomes
Coupling ReagentActivatorBaseCoupling Time (h)Expected Coupling Efficiency (%)Notes
HBTUHOBtDIPEA3 - 18>95A longer coupling time is generally recommended for β-amino acids.[1]
HATUHOAtDIPEA3 - 18>95Can be more effective for sterically hindered couplings.
DICOxymaPure-3 - 18>95A cost-effective option with good performance.

Note: Coupling efficiency can be sequence-dependent and should be monitored using a qualitative test (e.g., Kaiser test) or quantitative methods.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic Acid into a Peptide Sequence

This protocol outlines the manual Fmoc-SPPS procedure for coupling Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid pre-loaded resin (e.g., Rink Amide resin)

  • Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 3 to 18 hours at room temperature.[1] Due to the nature of β-amino acids, a longer coupling time is recommended to ensure high coupling efficiency.[1]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Reduction of the Nitrophenyl Group

This protocol describes the reduction of the nitro group on the phenyl ring to an amine using stannous chloride (SnCl₂) dihydrate. This reaction is performed on the fully assembled peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin containing the this compound residue

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • 10% (v/v) DIPEA in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Reduction Reaction:

    • Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to resin loading) in DMF.

    • Add the SnCl₂ solution to the resin.

    • Agitate the mixture at room temperature for 4-6 hours. The reaction can be monitored by cleaving a small amount of peptide and analyzing by LC-MS.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove tin salts.

    • Wash with 10% DIPEA in DMF (3 x 2 min) to neutralize any residual acid and remove complexed tin.

    • Wash with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Further Modification or Cleavage: The resin with the newly formed free amine is now ready for further derivatization or for the final cleavage from the solid support.

Visualizations

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-(s)-3-Amino-3- (3-nitrophenyl)propanoic acid + Coupling Reagents wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat_coupling Repeat Coupling kaiser->repeat_coupling Positive continue_synthesis Continue Synthesis kaiser->continue_synthesis Negative repeat_coupling->coupling continue_synthesis->deprotection Next AA nitro_reduction On-Resin Nitro Reduction (SnCl2·2H2O/DMF) continue_synthesis->nitro_reduction End of Sequence wash3 Wash (DMF, DIPEA/DMF) nitro_reduction->wash3 derivatization Further Derivatization (Optional) wash3->derivatization cleavage Cleavage from Resin (e.g., TFA cocktail) wash3->cleavage No Derivatization derivatization->cleavage end Purified Peptide cleavage->end

Caption: Workflow for SPPS incorporation and modification.

Signaling_Pathway ligand Peptide with 3-Aminophenylalanine gpcr G-Protein Coupled Receptor (GPCR) ligand->gpcr Binding & Activation g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Recruitment & Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade second_messenger->downstream

Caption: Potential GPCR signaling pathway modulation.

References

Application Notes and Protocols for the Incorporation of (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-nitrophenyl)propanoic acid, a β-amino acid derivative, is a valuable building block in the synthesis of modified peptides for various therapeutic and research applications. The incorporation of β-amino acids can impart unique conformational constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. The presence of a nitro group on the phenyl ring offers potential for further chemical modification. This document provides detailed application notes and protocols for the efficient coupling of Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid in solid-phase peptide synthesis (SPPS).

The primary challenge in coupling this amino acid lies in its nature as a β-amino acid, which can exhibit lower reactivity and steric hindrance compared to α-amino acids. The electron-withdrawing nature of the nitro group may also influence the nucleophilicity of the amino group, potentially requiring more robust coupling strategies. This guide outlines protocols for three common and effective coupling methods: HATU, HBTU/HOBt, and DIC/HOBt, and provides recommendations for optimizing these reactions.

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical quantitative parameters for the coupling of Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid using different reagents. It is important to note that optimal conditions can be sequence-dependent, and the data presented here are based on general protocols for sterically hindered and β-amino acids.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeTypical Yield per StepCrude PurityKey Considerations
HATU 1 : 0.95 : 21 - 4 hours>95%HighHighly efficient for hindered amino acids; minimizes racemization.
HBTU/HOBt 1 : 0.95 : 1 : 22 - 6 hours>90%Good to HighA robust and cost-effective option for many standard and challenging couplings.
DIC/HOBt 1 : 1 : 14 - 12 hours>85%Moderate to GoodEconomical choice, but may require longer reaction times and double coupling for difficult sequences.

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid using a manual SPPS workflow. These protocols assume a starting resin with a free amino group.

Protocol 1: HATU Mediated Coupling

This protocol is recommended for achieving high coupling efficiency, especially for this sterically demanding β-amino acid.

Materials:

  • Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

    • Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).

  • Activation of the Amino Acid:

    • In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-4 hours at room temperature. For this β-amino acid, a longer coupling time is recommended.

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

Protocol 2: HBTU/HOBt Mediated Coupling

A widely used and reliable method suitable for a broad range of amino acids, including those with moderate steric hindrance.

Materials:

  • Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1, step 1.

  • Activation of the Amino Acid:

    • In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid (3-5 equivalents), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-6 hours at room temperature.

    • Monitor the reaction for completeness with a qualitative test. If the test remains positive, consider a second coupling.

  • Washing:

    • Follow the same procedure as in Protocol 1, step 4.

Protocol 3: DIC/HOBt Mediated Coupling

An economical choice that can be effective, though it may require longer reaction times or double coupling for challenging residues.

Materials:

  • Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1, step 1.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3-5 equivalents) to the reaction vessel.

    • Agitate the mixture for 4-12 hours at room temperature. Due to the slower nature of this coupling method, an extended reaction time is often necessary.

    • Monitor the reaction for completeness. A double coupling (repeating step 2) may be required if the initial coupling is incomplete.

  • Washing:

    • Follow the same procedure as in Protocol 1, step 4.

Mandatory Visualizations

Peptide_Coupling_Workflow start Start: Resin with free amine pre_activation Pre-activation: Fmoc-AA + Coupling Reagent + Base in DMF start->pre_activation 1. coupling Coupling: Add activated AA to resin Agitate pre_activation->coupling 2. monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring 3. washing Wash Resin with DMF monitoring->washing Complete double_coupling Double Coupling (if necessary) monitoring->double_coupling Incomplete next_cycle Proceed to next cycle washing->next_cycle 4. double_coupling->coupling

Caption: General workflow for peptide coupling in SPPS.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling R_COOH Fmoc-AA-COOH Active_Ester OAt-Active Ester R_COOH->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated coupling.

Application Notes and Protocols for the Synthesis of β-Peptides using (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of β-peptides incorporating the non-proteinogenic amino acid (S)-3-Amino-3-(3-nitrophenyl)propanoic acid. The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.

The inclusion of β-amino acids, such as this compound, into peptide sequences is a valuable strategy in drug discovery and development. These modified peptides often exhibit enhanced proteolytic stability and can adopt unique secondary structures, leading to novel biological activities. The 3-nitrophenyl moiety offers a site for further chemical modification, expanding the potential for creating diverse peptide libraries.

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for the solid-phase synthesis of β-peptides containing this compound. Please note that optimal conditions may vary depending on the specific peptide sequence and should be determined empirically.

Table 1: Key Reagents and Solvents for Fmoc-SPPS

Reagent/SolventPurposeRecommended Grade
Rink Amide MBHA ResinSolid support for C-terminal amide peptides100-200 mesh, ~0.5 mmol/g loading
Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acidβ-amino acid building blockPeptide synthesis grade
Standard Fmoc-α-amino acidsBuilding blocks for the peptide chainPeptide synthesis grade
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsPeptide synthesis grade, amine-free
Dichloromethane (DCM)Solvent for washing and resin swellingPeptide synthesis grade
PiperidineReagent for Fmoc deprotectionSequencing grade
N,N'-Diisopropylethylamine (DIEA)Base for coupling reactionsPeptide synthesis grade
HBTU, HATU, or DICCoupling reagentsPeptide synthesis grade
HOBt or OxymaRacemization suppressantsPeptide synthesis grade
Trifluoroacetic acid (TFA)Reagent for cleavage from resinReagent grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent grade
WaterScavenger for cleavageHPLC grade
Diethyl etherFor precipitation of crude peptideAnhydrous

Table 2: Typical Parameters for a Single Coupling Cycle

StepReagent/SolventTimeEquivalents (relative to resin loading)
Resin SwellingDMF30-60 min-
Fmoc Deprotection20% Piperidine in DMF2 x 10 min-
WashingDMF5 x 1 min-
Amino Acid CouplingFmoc-amino acid, Coupling Reagent, DIEA in DMF1-4 hours3-5 (AA), 2.9-4.9 (Coupling Reagent), 6-10 (DIEA)
WashingDMF, DCM3 x 1 min each-

Table 3: Expected Yield and Purity of a Model β-Peptide

Synthesis ProtocolCrude Yield (%)Purity after Purification (%)
Manual Synthesis60-80>95
Microwave-Assisted40-70>95
Automated Synthesizer50-75>95

Note: Yields and purity are sequence-dependent and can be influenced by the efficiency of each coupling and deprotection step. The values presented are typical for short to medium-length peptides.[1]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a β-peptide incorporating this compound.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide MBHA resin (e.g., 100 mg, 0.05 mmol based on 0.5 mmol/g loading) into a fritted reaction vessel.

  • Add enough DMF to cover the resin completely.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with manual swirling).

  • After swelling, drain the DMF.

Protocol 2: First Amino Acid Loading (if starting with an unloaded resin)

This protocol assumes the use of a pre-loaded resin is not available. If using a pre-loaded resin, proceed to Protocol 3.

  • Initial Fmoc Deprotection: If the resin is Fmoc-protected, add a 20% solution of piperidine in DMF to the swollen resin. Agitate for 20 minutes, then drain. Wash the resin thoroughly with DMF (3x) and DCM (3x).[2]

  • Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and 2.9-4.9 equivalents of a coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIEA to the solution and mix for 1-2 minutes to pre-activate.[2]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, add a solution of 5% acetic anhydride and 5% DIEA in DMF to the resin. Agitate for 15-30 minutes. Drain and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 10 minutes. Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes and drain.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[3]

  • Amino Acid Coupling (for standard α-amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid):

    • Due to potential steric hindrance, using a more efficient coupling reagent like HATU is recommended.

    • In a separate vial, dissolve 3 equivalents of Fmoc-(S)-3-Amino-3-(3-nitrophenyl)propanoic acid, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. A longer coupling time may be necessary to ensure complete reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring the Coupling Reaction (Optional):

    • Perform a qualitative Kaiser test on a small sample of resin beads. A blue color indicates incomplete coupling, and the coupling step should be repeated with fresh reagents. A yellow or colorless result indicates a successful coupling.

Protocol 4: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K: 95% TFA, 2.5% TIS, 2.5% water.[3]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Protocol 5: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 5-10 fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.

Visualizations

Diagram 1: General Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect Next cycle Cleave Cleavage from Resin (TFA Cocktail) Repeat->Cleave Final cycle Purify Purification (RP-HPLC) Cleave->Purify End Characterized Peptide Purify->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Diagram 2: Key Steps in the HATU-Mediated Coupling Reaction

HATU_Coupling cluster_activation Activation cluster_coupling Coupling FmocAA Fmoc-β-AA-COOH This compound ActiveEster Activated OAt-Ester Highly Reactive Intermediate FmocAA->ActiveEster HATU HATU HATU->ActiveEster DIEA1 DIEA DIEA1->ActiveEster PeptideBond {Peptide Bond Formation} ActiveEster->PeptideBond ResinNH2 Resin-Peptide-NH2 Deprotected N-terminus ResinNH2->PeptideBond NewPeptide Resin-Peptide-β-AA-Fmoc Elongated Peptide Chain PeptideBond->NewPeptide

References

Application Notes and Protocols: (s)-3-Amino-3-(3-nitrophenyl)propanoic acid as a Versatile Building Block for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a chiral β-amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive nitrophenyl group and a β-amino acid scaffold, make it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of therapeutic agents, with a focus on its application in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as a scaffold for neuroprotective agents.

The presence of the nitrophenyl moiety enhances the chemical reactivity of the molecule, providing a handle for further functionalization through various chemical transformations.[3] Furthermore, the β-amino acid structure can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability compared to their α-amino acid counterparts.

I. Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[4][5] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 an attractive target for the management of type 2 diabetes. The β-amino acid scaffold is a key feature of several potent DPP-4 inhibitors, including the blockbuster drug Sitagliptin.[4][6]

A. Rationale for Use

This compound serves as a crucial starting material for the synthesis of peptidomimetic DPP-4 inhibitors. The amine and carboxylic acid functionalities allow for its incorporation into peptide-like structures, while the nitrophenyl ring can be modified to interact with specific pockets within the DPP-4 active site, thereby enhancing binding affinity and selectivity.

B. Quantitative Data: In Vitro DPP-4 Inhibition

While specific data for a marketed drug directly synthesized from this compound is not publicly available, the following table represents typical inhibitory activities of experimental DPP-4 inhibitors incorporating a similar β-amino acid scaffold.

Compound IDModification on Phenyl RingIC50 (nM)Reference
Sitagliptin 2,4,5-trifluorophenyl18[4]
Analog 1 3-nitrophenyl25Fictional
Analog 2 3-aminophenyl (reduced nitro group)15Fictional
Analog 3 3-(trifluoromethoxy)phenyl32Fictional

Note: Data for Analogs 1-3 are representative and for illustrative purposes.

C. Experimental Protocol: Synthesis of a DPP-4 Inhibitor Intermediate

This protocol describes the synthesis of an N-Boc protected derivative of this compound, a key intermediate for peptide coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the N-Boc protected product.

D. Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This fluorometric assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4.[2][7][8][9]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Sitagliptin (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 360/460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and Sitagliptin in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions. For the enzyme control and blank wells, add 2 µL of DMSO.

  • Add 48 µL of human recombinant DPP-4 solution (e.g., 1.73 mU/mL in assay buffer) to all wells except the blank. Add 48 µL of assay buffer to the blank wells.

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in assay buffer) to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes at 37 °C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the enzyme control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPP-4 Inhibition Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_enzyme Add DPP-4 Enzyme to Plate prep_compounds->add_enzyme pre_incubate Pre-incubate (10 min, 37°C) add_enzyme->pre_incubate add_substrate Add Substrate (Gly-Pro-AMC) pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (kinetic, 30 min, 37°C) add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition calculate_ic50 Determine IC50 calculate_inhibition->calculate_ic50 end End calculate_ic50->end

Workflow for DPP-4 inhibition assay.

II. Application in the Development of Neuroprotective Agents

The unique structure of this compound also makes it a promising scaffold for the development of neuroprotective agents.[1][2] The β-amino acid backbone can be incorporated into peptidomimetics designed to interfere with protein-protein interactions implicated in neurodegenerative diseases. The nitrophenyl group can be utilized as a pharmacophore or as a reactive handle for conjugation to other neuroactive molecules.

A. Rationale for Use

Derivatives of this compound can be designed to target various pathways involved in neurodegeneration, such as excitotoxicity, oxidative stress, and apoptosis. The ability to readily modify the phenyl ring allows for the fine-tuning of properties like blood-brain barrier permeability and target engagement.

B. Experimental Protocol: Synthesis of a Neuroprotective Agent Candidate

This protocol outlines a general procedure for coupling the N-Boc protected this compound with a primary amine, a common step in building more complex neuroprotective molecules.

Materials:

  • N-Boc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid (from Section I.C)

  • A primary amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1N HCl

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and add DCC or EDC (1.1 eq).

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Dilute the filtrate with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

C. Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in the human neuroblastoma SH-SY5Y cell line.[1][10][11][12][13]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Glutamate

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours. Include a vehicle control (solvent only).

  • Induce excitotoxicity by adding glutamate to a final concentration of 40 mM to all wells except the control group.

  • Incubate the plates for 24 hours at 37 °C in a CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group (untreated cells).

  • Determine the EC50 value of the test compound for neuroprotection.

Neuroprotection Signaling Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx ROS ↑ ROS Ca_influx->ROS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis ROS->Apoptosis Mito_dys->Apoptosis Cell_death Neuronal Cell Death Apoptosis->Cell_death Neuroprotective_Agent Neuroprotective Agent (Derived from Building Block) Neuroprotective_Agent->NMDA_R blocks Neuroprotective_Agent->ROS scavenges Neuroprotective_Agent->Apoptosis inhibits

Potential neuroprotective mechanisms.

III. Conclusion

This compound is a highly versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its incorporation into molecules targeting enzymes like DPP-4 or pathways involved in neurodegeneration offers a promising strategy for the development of new drugs. The provided protocols serve as a foundation for researchers to explore the potential of this compound in their drug discovery programs. Further derivatization of the nitrophenyl group can lead to the generation of compound libraries with diverse pharmacological activities, paving the way for the identification of new lead compounds.

References

Application Notes and Protocols: Fmoc and Boc Protection of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-terminal protection of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid using either the fluorenylmethyloxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) protecting group. These protocols are essential for the incorporation of this non-canonical amino acid into peptide chains during solid-phase or solution-phase peptide synthesis, a critical step in the development of novel peptide-based therapeutics and research tools.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the nitro group on the phenyl ring offers a site for further chemical modification and can influence the conformational properties and biological activity of the resulting peptides. The protection of the amino group is a prerequisite for its use in peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence. The choice between Fmoc and Boc protection depends on the overall synthetic strategy, particularly the chemistry used for peptide assembly and the desired cleavage conditions.

Data Presentation: Comparison of Fmoc and Boc Protection Strategies

The following table summarizes the key quantitative and qualitative aspects of the Fmoc and Boc protection reactions for this compound, based on established general procedures for similar amino acids.

ParameterFmoc ProtectionBoc Protection
Protecting Group 9-Fluorenylmethyloxycarbonyltert-Butyloxycarbonyl
Reagent 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Di-tert-butyl dicarbonate ((Boc)₂O)
Typical Base Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)Sodium Hydroxide (NaOH) or Triethylamine (TEA)
Typical Solvent Dioxane/Water or Acetone/WaterDioxane/Water or THF/Water
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Reaction Time 4-12 hours12-24 hours
Estimated Yield 80-95%75-90%
Purification Method Acidification followed by extraction and recrystallizationAcidification followed by extraction and chromatography
Cleavage Condition Basic (e.g., 20% piperidine in DMF)Acidic (e.g., Trifluoroacetic acid (TFA))

Experimental Protocols

Protocol 1: Fmoc Protection of this compound

This protocol describes the procedure for the synthesis of (S)-N-Fmoc-3-amino-3-(3-nitrophenyl)propanoic acid.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

  • Cool the stirred solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-Cl solution dropwise to the amino acid solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify to pH 2 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from an ethyl acetate/hexane solvent system to yield pure (S)-N-Fmoc-3-amino-3-(3-nitrophenyl)propanoic acid as a white solid.

Protocol 2: Boc Protection of this compound

This protocol details the synthesis of (S)-N-Boc-3-amino-3-(3-nitrophenyl)propanoic acid.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide solution.

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (S)-N-Boc-3-amino-3-(3-nitrophenyl)propanoic acid.

Visualizations

The following diagrams illustrate the chemical reactions and a general experimental workflow.

Fmoc_Protection starting_material This compound product (S)-N-Fmoc-3-amino-3-(3-nitrophenyl)propanoic acid starting_material->product Reaction reagent Fmoc-Cl (NaHCO₃, Dioxane/H₂O) reagent->product

Caption: Fmoc protection of this compound.

Boc_Protection starting_material This compound product (S)-N-Boc-3-amino-3-(3-nitrophenyl)propanoic acid starting_material->product Reaction reagent (Boc)₂O (NaOH, Dioxane/H₂O) reagent->product

Caption: Boc protection of this compound.

Experimental_Workflow start Start: (S)-3-Amino-3- (3-nitrophenyl)propanoic acid reaction Protection Reaction (Fmoc or Boc) start->reaction workup Aqueous Work-up (Acidification & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: Protected Amino Acid purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General experimental workflow for amino acid protection.

Application Notes and Protocols for Studying Neurotransmitter Systems in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of neurotransmitter systems is fundamental to understanding the complexities of brain function in both healthy and diseased states. Neurotransmitters are the chemical messengers that facilitate communication between neurons, playing critical roles in processes ranging from motor control and cognition to mood and emotion.[1][2] Dysregulation of these systems is implicated in a wide array of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and addiction.[3] This document provides detailed application notes and protocols for several key techniques used by researchers, scientists, and drug development professionals to investigate neurotransmitter dynamics. The methodologies covered include in vivo microdialysis, fast-scan cyclic voltammetry (FSCV), optogenetics, calcium imaging, and neurotransmitter receptor binding assays. Each section includes an overview of the technique, a detailed experimental protocol, representative data presented in tabular format, and visualizations of workflows and signaling pathways to facilitate comprehension and implementation.

In Vivo Microdialysis for Measuring Neurotransmitter Release

Application Note: In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in freely moving animals, offering real-time insights into neurochemical fluctuations.[3] It is widely used to measure basal and stimulated levels of various neurotransmitters, such as dopamine, serotonin, norepinephrine, glutamate, and GABA, as well as their metabolites.[4] This method is particularly valuable for assessing the effects of pharmacological agents, behavioral tasks, or pathological conditions on neurotransmitter dynamics.[4][5] The technique involves implanting a microdialysis probe with a semipermeable membrane into a target brain region.[6] A physiological solution (perfusate) is slowly pumped through the probe, allowing extracellular molecules to diffuse across the membrane down their concentration gradient into the perfusate, which is then collected as dialysate for analysis, typically by High-Performance Liquid Chromatography (HPLC).[6][7]

Quantitative Data: Thioproperazine-Induced Dopamine Release

The following table summarizes representative data from an in vivo microdialysis experiment measuring the effect of the D2 receptor antagonist, thioproperazine, on dopamine (DA) release in the rodent striatum.[3]

Time PointTreatmentStriatal Dopamine (% of Baseline)
-60 to 0 minBaseline (Vehicle)100 ± 5
0 to 60 minThioproperazine (1 mg/kg, i.p.)150 ± 12
60 to 120 minThioproperazine (1 mg/kg, i.p.)225 ± 20
120 to 180 minThioproperazine (1 mg/kg, i.p.)180 ± 15

Data are presented as mean ± SEM.

Experimental Workflow and Signaling Pathway

G cluster_workflow In Vivo Microdialysis Experimental Workflow A Stereotaxic Surgery: Probe Implantation B Animal Recovery A->B C Probe Perfusion (aCSF) B->C D Baseline Sample Collection C->D E Drug Administration (e.g., Thioproperazine) D->E F Post-Treatment Sample Collection E->F G HPLC-ECD Analysis F->G H Data Quantification & Analysis G->H

In Vivo Microdialysis Experimental Workflow Diagram.

G cluster_pathway Dopamine D2 Autoreceptor Signaling Dopaminergic_Neuron Presynaptic Dopaminergic Neuron D2_Autoreceptor D2 Autoreceptor Dopaminergic_Neuron->D2_Autoreceptor expresses DA_Vesicles Dopamine Vesicles D2_Autoreceptor->DA_Vesicles Inhibits (-) Thioproperazine Thioproperazine (Antagonist) Thioproperazine->D2_Autoreceptor Blocks Synaptic_Cleft Synaptic Cleft DA_Vesicles->Synaptic_Cleft Exocytosis DA_Release Dopamine Release Synaptic_Cleft->DA_Release

Dopamine D2 Autoreceptor Antagonism Pathway.
Protocol: In Vivo Microdialysis

  • Probe Construction and Implantation:

    • Fabricate or obtain commercial microdialysis probes with a suitable molecular weight cutoff (e.g., 20 kDa).[6]

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant the guide cannula targeting the brain region of interest (e.g., striatum) using precise coordinates.

    • Secure the cannula assembly with dental cement and allow the animal to recover for several days.[8]

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[9]

    • Allow for a stabilization period (e.g., 1-2 hours) for the probe and tissue to equilibrate.

  • Sample Collection and Analysis:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

    • Administer the pharmacological agent (e.g., thioproperazine) via the desired route (e.g., intraperitoneal injection).[3]

    • Continue collecting dialysate samples for the duration of the experiment.

    • Analyze the collected samples immediately or store them at -80°C.

    • Quantify neurotransmitter concentrations using HPLC with electrochemical detection (HPLC-ECD).[8]

  • Data Analysis:

    • Calculate the average neurotransmitter concentration from the baseline samples.

    • Express the post-treatment concentrations as a percentage of the baseline average for each animal.

    • Perform statistical analysis to determine the significance of any observed changes.

Fast-Scan Cyclic Voltammetry (FSCV) for Sub-Second Neurotransmitter Detection

Application Note: Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique that enables the detection of electroactive neurotransmitters, such as dopamine and serotonin, with sub-second temporal resolution.[10][11] This high temporal resolution makes FSCV ideal for studying the rapid dynamics of neurotransmitter release and reuptake that occur during physiological processes.[10] The method utilizes a carbon-fiber microelectrode implanted in the brain tissue. A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[12][13] When the applied potential reaches the oxidation potential of the target neurotransmitter, it is oxidized, generating a measurable current that is proportional to its concentration.[14] FSCV can be performed in vivo, ex vivo in brain slices, or in vitro.[13][14]

Quantitative Data: Electrically Evoked Dopamine Release

The table below shows typical parameters for dopamine release and uptake in the nucleus accumbens of a rodent brain slice, measured using FSCV following electrical stimulation.

ParameterValueUnit
Peak Dopamine Concentration1.2 ± 0.2µM
Time to Peak (Tmax)0.5 ± 0.1s
Uptake Rate (Vmax)2.5 ± 0.4µM/s
Tau (τ)0.8 ± 0.1s

Data represent typical values and may vary based on experimental conditions.

Experimental Workflow and Principles

G cluster_workflow FSCV Experimental Workflow (Brain Slice) A Prepare Brain Slices B Position Slice in Recording Chamber A->B C Place Carbon-Fiber & Stimulating Electrodes B->C D Apply Voltage Waveform (e.g., -0.4V to +1.3V) C->D E Deliver Electrical Stimulation Pulse C->E F Record Oxidative Current D->F E->F G Background Subtraction F->G H Convert Current to Concentration G->H I Analyze Release & Uptake Kinetics H->I

Fast-Scan Cyclic Voltammetry Workflow Diagram.

G cluster_principle Principle of FSCV Dopamine Detection DA Dopamine (DA) DAOQ Dopamine-o-quinone (DAOQ) DA->DAOQ Oxidation at Electrode Surface Electrode Carbon-Fiber Electrode Electrons 2e⁻ + 2H⁺ Current Oxidative Current Electrode->Current Measures

Electrochemical Principle of Dopamine Detection by FSCV.
Protocol: Ex Vivo FSCV in Rodent Brain Slices

  • Electrode and Slice Preparation:

    • Fabricate carbon-fiber microelectrodes or use commercially available ones.

    • Prepare acute rodent brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) using a vibratome.

    • Allow slices to recover in oxygenated aCSF for at least 1 hour.[10]

  • FSCV Recording Setup:

    • Transfer a brain slice to a recording chamber continuously perfused with heated (32-34°C), oxygenated aCSF.

    • Using micromanipulators, position the carbon-fiber microelectrode and a bipolar stimulating electrode in the target region.[10]

  • Data Acquisition:

    • Apply the FSCV triangular waveform (e.g., from -0.4 V to +1.3 V and back, at 400 V/s, repeated every 100 ms).[12]

    • Deliver a brief electrical stimulus (e.g., single pulse, 400 µA, 2 ms) to evoke neurotransmitter release.

    • Record the resulting current changes. Background current is digitally subtracted from the signal.[12]

  • Calibration and Analysis:

    • After the experiment, calibrate the electrode by exposing it to known concentrations of the neurotransmitter (e.g., dopamine) to convert the measured current into concentration.

    • Analyze the resulting concentration vs. time profiles to determine key parameters like peak concentration, rate of release, and rate of uptake.

Optogenetics for Precise Neuronal Control

Application Note: Optogenetics is a revolutionary technique that combines genetic and optical methods to control the activity of specific neurons with millisecond precision.[15][16] This is achieved by introducing genes encoding light-sensitive microbial opsins (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) into a targeted population of neurons.[15][17] When these neurons are illuminated with light of a specific wavelength, the opsins are activated, leading to either depolarization (neuronal firing) or hyperpolarization (silencing) of the cell.[16][18] This technique allows researchers to establish causal relationships between the activity of a specific neural circuit and a particular behavior or physiological response, including neurotransmitter release.[17]

Quantitative Data: Optogenetically-Evoked Dopamine Release

The following table presents data comparing dopamine release in the nucleus accumbens evoked by either electrical stimulation or optogenetic stimulation of dopamine neurons in the ventral tegmental area (VTA).

Stimulation MethodPeak Dopamine [DA] (µM)Release per Pulse (nM)
Electrical Stimulation1.5 ± 0.335 ± 5
Optogenetic Stimulation (ChR2)1.1 ± 0.228 ± 4

Data are representative and highlight the ability of optogenetics to evoke physiologically relevant neurotransmitter release.

Experimental Workflow and Logic

G cluster_workflow Optogenetics Experimental Workflow A Viral Vector Construction (Opsin Gene + Promoter) B Stereotaxic Injection of Virus into Brain Region A->B C Surgical Implantation of Optical Fiber B->C D Allow for Opsin Expression (2-4 weeks) C->D E Connect Fiber to Laser Source D->E F Deliver Light Pulses to Activate/Inhibit Neurons E->F G Measure Outcome (Behavior, FSCV, etc.) F->G

Optogenetics Experimental Workflow Diagram.

G cluster_logic Logic of Optogenetic Activation Target_Neuron Target Neuron ChR2 Channelrhodopsin-2 (ChR2) Target_Neuron->ChR2 Expresses Cation_Influx Cation Influx (Na⁺, Ca²⁺) ChR2->Cation_Influx Allows Blue_Light Blue Light (~470 nm) Blue_Light->ChR2 Activates Depolarization Membrane Depolarization Cation_Influx->Depolarization Causes Action_Potential Action Potential Depolarization->Action_Potential Triggers NT_Release Neurotransmitter Release Action_Potential->NT_Release Leads to

Principle of Optogenetic Neuronal Activation.
Protocol: Optogenetic Stimulation of Dopamine Neurons

  • Viral Vector Delivery:

    • Obtain or produce an adeno-associated virus (AAV) containing the gene for a light-sensitive opsin (e.g., ChR2) under the control of a cell-type-specific promoter (e.g., tyrosine hydroxylase, TH, for dopamine neurons).

    • Anesthetize the animal and use a stereotaxic frame to inject the virus into the VTA.[17]

  • Optical Fiber Implantation:

    • In the same surgery, implant an optical fiber cannula just above the VTA.

    • Secure the implant with dental cement and allow the animal to recover.

    • Wait 2-4 weeks for robust expression of the opsin in the target neurons.[17]

  • Stimulation and Measurement:

    • For behavioral experiments, connect the implanted fiber to a laser via a patch cord. Deliver light pulses and observe behavioral changes.[17]

    • To measure neurotransmitter release, anesthetize the animal (or use a brain slice preparation) and implant an FSCV electrode in a downstream target region (e.g., nucleus accumbens).

    • Deliver pulses of blue light (for ChR2) through the optical fiber to stimulate dopamine neurons while simultaneously recording dopamine release with FSCV.

Calcium Imaging in Neurotransmitter Research

Application Note: Calcium imaging is a widely used technique to monitor the activity of large populations of neurons or astrocytes.[19][20] Since intracellular calcium concentration ([Ca²⁺]i) increases dramatically when a neuron fires an action potential, calcium levels serve as a reliable proxy for neuronal activity.[21] The method relies on fluorescent indicators that change their intensity upon binding to Ca²⁺.[21][22] These indicators can be synthetic dyes (e.g., Fura-2, Fluo-4) loaded into cells or genetically encoded calcium indicators (GECIs) like GCaMP, which can be targeted to specific cell types.[22][23] By imaging these fluorescence changes with a microscope, researchers can visualize the activity of individual cells and entire networks, providing insights into how neurotransmitter systems modulate neural circuit function.[19]

Quantitative Data: Astrocyte Calcium Events

The table below shows data from a calcium imaging experiment in hippocampal astrocytes, demonstrating the effect of neurotransmitter receptor antagonists on spontaneous calcium activity.

ConditionFrequency of Ca²⁺ Events (events/min)Amplitude of Ca²⁺ Events (ΔF/F₀)
Control (aCSF)5.2 ± 0.61.5 ± 0.2
With Antagonist Cocktail1.1 ± 0.31.4 ± 0.2

Data (mean ± SEM) indicate that spontaneous astrocyte calcium signaling is largely dependent on neuronal neurotransmitter release.[23]

Experimental Workflow and Principle

G cluster_workflow Calcium Imaging Experimental Workflow A Indicator Loading (e.g., GCaMP virus injection or dye incubation) B Prepare Sample (Cell culture, brain slice, or in vivo) A->B C Mount on Fluorescence Microscope B->C D Excite Fluorophore with specific wavelength C->D E Record Emitted Fluorescence over time (Image acquisition) D->E G Image Analysis: Define Regions of Interest (ROIs) E->G F Apply Stimulus (Pharmacological, Electrical, etc.) F->E H Quantify Fluorescence Changes (e.g., ΔF/F₀) G->H

Calcium Imaging Experimental Workflow Diagram.

G cluster_principle Principle of Calcium Imaging Action_Potential Action Potential VGCC Voltage-Gated Ca²⁺ Channels Action_Potential->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Allows Ca_Indicator Calcium Indicator (e.g., GCaMP) Ca_Influx->Ca_Indicator Binds to Fluorescence Increased Fluorescence Ca_Indicator->Fluorescence Results in

Principle of Activity-Dependent Calcium Imaging.
Protocol: Calcium Imaging in Acute Brain Slices

  • Indicator Loading:

    • GECIs: For genetically encoded indicators, inject an AAV expressing GCaMP into the brain region of interest several weeks before the experiment.

    • Synthetic Dyes: For acute loading, incubate freshly prepared brain slices in oxygenated aCSF containing a membrane-permeant calcium dye (e.g., Fluo-4 AM) for 30-60 minutes.[23]

  • Imaging Preparation:

    • Transfer the slice to the recording chamber of a fluorescence microscope (e.g., confocal or two-photon).

    • Continuously perfuse with oxygenated aCSF.

  • Image Acquisition:

    • Locate the target cells expressing the calcium indicator.

    • Acquire a time-series of images by repeatedly scanning the field of view.

    • Establish a baseline recording period.

    • Apply experimental manipulations, such as bath application of a neurotransmitter agonist/antagonist or electrical stimulation, while continuing to record.[23]

  • Data Analysis:

    • Correct for any motion artifacts in the image series.

    • Define regions of interest (ROIs) around individual cell bodies.

    • Extract the average fluorescence intensity for each ROI in every frame.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the baseline fluorescence.[23]

    • Identify and quantify calcium events based on their amplitude and frequency.

Neurotransmitter Receptor Binding Assays

Application Note: Receptor binding assays are fundamental in vitro techniques used to quantify the interaction between a ligand (like a neurotransmitter or a drug) and its receptor.[24] These assays are crucial in drug discovery for screening compounds and determining their affinity and selectivity for specific neurotransmitter receptors.[25] The most common format is the radioligand binding assay, where a radioactively labeled compound (radioligand) is incubated with a tissue preparation containing the receptor of interest (e.g., brain homogenates or cell membranes expressing the receptor).[25][26] The amount of radioligand bound to the receptor is measured after separating the bound from the free ligand, typically by rapid filtration.[26] Competition binding assays, where a non-labeled compound competes with the radioligand for binding, are used to determine the affinity (Ki) of the unlabeled compound.[27]

Quantitative Data: Dopamine Receptor Binding

The following table shows the binding affinities (Ki) of various antipsychotic drugs for the dopamine D2 receptor, as determined by a competition radioligand binding assay using [³H]spiperone.

CompoundKi (nM) for D2 Receptor
Haloperidol1.2
Risperidone3.5
Olanzapine11
Clozapine125
Aripiprazole0.8

Lower Ki values indicate higher binding affinity. Data are representative from literature.[27]

Experimental Workflow and Principle

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Source (e.g., Brain Tissue Homogenate) B Incubate Membrane Prep with Radioligand ([³H]L) A->B D Incubate to Reach Equilibrium B->D C Add Competing Ligand (for Ki) or Buffer (for Kd) C->B E Rapid Filtration to Separate Bound from Free Ligand D->E F Wash Filter to Remove Non-specific Binding E->F G Quantify Radioactivity on Filter (Scintillation Counting) F->G H Data Analysis (e.g., Scatchard or Non-linear Regression) G->H

Receptor Binding Assay Experimental Workflow.

G cluster_principle Principle of Competition Binding Receptor Receptor RL_Complex [R•³H-L] Complex (Measured) RC_Complex [R•Competitor] Complex (Not Measured) Radioligand Radioligand ([³H]L) Radioligand->Receptor Competitor Unlabeled Competitor (Drug) Competitor->Receptor Competes

Principle of Competition Receptor Binding.
Protocol: Competition Radioligand Binding Assay

  • Receptor Preparation:

    • Homogenize brain tissue (e.g., striatum for D2 receptors) in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of the radioligand (e.g., [³H]spiperone at its approximate Kd).

      • A range of concentrations of the unlabeled competitor drug.

      • The membrane preparation.

    • For determining non-specific binding, prepare separate tubes containing a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • For determining total binding, prepare tubes with only the radioligand and membranes.

  • Incubation and Filtration:

    • Incubate the tubes at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapidly filtering the contents of each tube through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the competitor drug concentration.

    • Fit the data using non-linear regression to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Measuring Nature's Catalysts: Application Notes and Protocols for Biochemical Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enzyme activity assays are a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme function, kinetics, and inhibition.[1] These assays are indispensable for everything from fundamental research into metabolic pathways to high-throughput screening (HTS) in drug discovery.[2][3] This document provides detailed application notes and protocols for three common and versatile enzyme assays: the colorimetric Alkaline Phosphatase (ALP) assay, the colorimetric β-Galactosidase assay, and a luminescence-based kinase assay.

Alkaline Phosphatase (ALP) Activity Assay

Application Note:

Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from various molecules.[4] Its activity is a key indicator in many diagnostic and research applications.[3] The following protocol utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by ALP to produce p-nitrophenol, a yellow product with a maximum absorbance at 405 nm.[4][5] The rate of p-nitrophenol formation is directly proportional to the ALP activity.[4]

Experimental Protocol:

This protocol is designed for a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 9.5, containing 5 mM MgCl₂.

  • pNPP Substrate Solution (10 mM): Dissolve p-nitrophenyl phosphate in the Assay Buffer. Prepare this solution fresh daily and protect it from light.

  • ALP Enzyme Standard: Prepare a stock solution of a known concentration of alkaline phosphatase in Assay Buffer.

  • Stop Solution: 3 M NaOH.

2. Assay Procedure:

  • Prepare a standard curve by serially diluting the ALP Enzyme Standard in Assay Buffer.

  • Add 50 µL of each standard or sample to the wells of a 96-well plate.

  • Initiate the reaction by adding 50 µL of the 10 mM pNPP Substrate Solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

Data Presentation:

Table 1: Sample Data for Alkaline Phosphatase Kinetics with pNPP

pNPP Concentration (mM)Initial Velocity (Absorbance at 405 nm/min)
0.10.015
0.250.035
0.50.060
1.00.095
2.50.150
5.00.180
10.00.200

Note: This is example data. Actual results will vary depending on the enzyme source and assay conditions.

Enzyme Kinetics Parameters: From a Lineweaver-Burk plot of the data, the following kinetic parameters can be determined:

  • Vmax: The maximum reaction velocity. For a specific Agama agama lizard liver ALP, a Vmax of 1.538 x 10⁻³ µmol/min was reported.[6]

  • Km (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vmax. For the same lizard ALP, a Km of 2.5 mM was determined.[6] For ALP from E. coli, a Km of 0.0290 mM has been reported.[7]

Troubleshooting:

  • Low or no signal:

    • Confirm the pH of the assay buffer is optimal for the specific ALP isozyme (typically pH 9.0-10.5).

    • Ensure the presence of necessary cofactors like Mg²⁺ and Zn²⁺.

    • Check for the presence of inhibitors in the sample, such as phosphates or EDTA.

  • High background:

    • Ensure the pNPP substrate solution is fresh and has not auto-hydrolyzed.

    • Run a "no enzyme" control to determine the level of non-enzymatic pNPP hydrolysis.

Visualization:

ALP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, pNPP, Enzyme, Stop Solution Plate Add Standards & Samples to 96-well plate Reagents->Plate Add_Substrate Add pNPP Substrate Plate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Stop Add Stop Solution Incubate->Add_Stop Read_Absorbance Read Absorbance at 405 nm Add_Stop->Read_Absorbance Analyze_Data Calculate ALP Activity Read_Absorbance->Analyze_Data

Caption: Workflow for the Alkaline Phosphatase (ALP) colorimetric assay.

β-Galactosidase Activity Assay

Application Note:

β-Galactosidase is an enzyme that hydrolyzes β-galactosides into monosaccharides. In molecular biology, the lacZ gene, which encodes β-galactosidase, is a widely used reporter gene. This protocol describes a colorimetric assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.[8] β-Galactosidase cleaves ONPG to produce galactose and o-nitrophenol, a yellow product that absorbs light at 420 nm.[8]

Experimental Protocol:

This protocol is suitable for measuring β-galactosidase activity in cell lysates.

1. Reagent Preparation:

  • Z-Buffer (1X): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0.

  • ONPG Solution (4 mg/mL): Dissolve ONPG in Z-Buffer. Prepare fresh before use.

  • Stop Solution: 1 M Na₂CO₃.

  • Cell Lysate: Prepare cell lysate according to standard protocols.

2. Assay Procedure:

  • Add a defined volume of cell lysate (e.g., 10-100 µL) to a microcentrifuge tube.

  • Add Z-Buffer to a final volume of 1 mL.

  • Pre-incubate the tubes at 30°C for 5 minutes.

  • Start the reaction by adding 200 µL of the ONPG solution. Record the start time.

  • Incubate at 30°C until a faint yellow color develops.

  • Stop the reaction by adding 500 µL of Stop Solution. Record the stop time.

  • Centrifuge the tubes to pellet cell debris.

  • Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 420 nm.

Data Presentation:

Table 2: Sample Time-Course Data for β-Galactosidase Assay

Incubation Time (minutes)Absorbance at 420 nm
00.050
50.150
100.280
150.410
200.530
300.750

Note: This is example data. The rate of color development will depend on the level of β-galactosidase expression.

Calculation of Enzyme Activity: β-Galactosidase activity is often expressed in Miller units. The calculation takes into account the reaction time, the volume of the culture, and the cell density (measured by OD₆₀₀).

Troubleshooting:

  • High background in control samples (no β-galactosidase):

    • Ensure the ONPG solution is fresh, as it can hydrolyze spontaneously over time.

  • No color development:

    • Verify that the cell lysis procedure was effective.

    • Confirm the presence of β-galactosidase expression in your experimental system.

Visualization:

BGal_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Z-Buffer, ONPG, Stop Solution Mix Combine Lysate and Z-Buffer Reagents->Mix Lysate Prepare Cell Lysate Lysate->Mix Add_ONPG Add ONPG Solution (Start Timer) Mix->Add_ONPG Incubate Incubate at 30°C Add_ONPG->Incubate Add_Stop Add Stop Solution (Stop Timer) Incubate->Add_Stop Centrifuge Centrifuge Add_Stop->Centrifuge Read_Absorbance Read Absorbance at 420 nm Centrifuge->Read_Absorbance Calculate Calculate Activity Read_Absorbance->Calculate

Caption: Workflow for the β-Galactosidase colorimetric assay.

Luminescence-Based Kinase Assay for Inhibitor Screening

Application Note:

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a process that utilizes ATP. Dysregulation of kinase activity is a hallmark of many diseases, making them prime targets for drug development. Luminescence-based kinase assays, such as the ADP-Glo™ and Kinase-Glo® systems, are widely used for high-throughput screening of kinase inhibitors.[5] The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[5] Conversely, the Kinase-Glo® assay measures the amount of ATP remaining after the kinase reaction; a lower luminescent signal indicates higher kinase activity.

Experimental Protocol (ADP-Glo™ Kinase Assay):

This protocol is designed for a 384-well plate format, suitable for HTS.

1. Reagent Preparation:

  • Kinase Reaction Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Kinase and Substrate: Prepare a 2X solution of the purified kinase and its specific substrate in the reaction buffer.

  • ATP Solution: Prepare a 2X solution of ATP in the reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Test Compounds: Prepare serial dilutions of potential inhibitors in an appropriate solvent (e.g., DMSO).

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • Dispense 2.5 µL of the test compound dilutions into the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.

  • Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate-reading luminometer.

Data Presentation:

Table 3: Sample Dose-Response Data for a Kinase Inhibitor

Inhibitor Concentration (nM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)850,0000
1825,0002.9
3750,00011.8
10550,00035.3
30250,00070.6
10050,00094.1
30010,00098.8
10005,00099.4
No Enzyme Control2,000100

Note: RLU = Relative Light Units. % Inhibition is calculated relative to the "no inhibitor" and "no enzyme" controls.

Data Analysis: The % inhibition data is plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined using non-linear regression analysis.

Troubleshooting:

  • High variability between replicate wells:

    • Ensure accurate and consistent pipetting, especially with small volumes.

    • Ensure thorough mixing of reagents in the wells.

  • Low signal-to-background ratio:

    • Optimize the enzyme concentration to achieve a robust signal.

    • Ensure the ATP concentration is appropriate for the assay.

Visualization:

Kinase_Signaling cluster_pathway Generic Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target Enzyme) Kinase_A->Kinase_B Substrate Substrate Kinase_B->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Kinase_B->Phospho_Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response Inhibitor Kinase Inhibitor Inhibitor->Kinase_B

Caption: A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

References

Incorporation of Active Agents into Polymers: Application Notes and Protocols for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of active agents into polymeric matrices for a wide range of material science applications, with a particular focus on drug delivery systems. The following sections will cover common physical entrapment and covalent conjugation methods, characterization techniques, and quantitative data to guide researchers in the development of functionalized polymeric materials.

Methods for Incorporating Active Agents

The choice of incorporation method depends on the properties of the active agent, the polymer, and the desired release profile. Physical entrapment is often simpler, while covalent conjugation provides a more stable and controlled attachment.

Physical Entrapment Methods

Physical entrapment involves physically mixing the active agent with the polymer. This can be achieved through various techniques, with solvent casting and electrospinning being two of the most prevalent methods.

Solvent casting is a versatile and widely used technique for preparing thin polymer films with embedded active agents.[1][2][3][4] The process involves dissolving the polymer and the active agent in a common volatile solvent, casting the solution onto a substrate, and then evaporating the solvent to form a solid film.[3][4]

Protocol 1: Solvent Casting for Drug-Loaded Polymer Films

Materials:

  • Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, Polycaprolactone - PCL, Ethyl Cellulose)[5]

  • Active agent (drug, antimicrobial agent, etc.)

  • Volatile solvent (e.g., Dichloromethane - DCM, Acetone, Ethanol, Estasol)[1][2][5]

  • Casting surface (e.g., glass plate, petri dish, Teflon-coated mold)

  • Scraper or casting knife

  • Drying oven or vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve the polymer in the chosen solvent to achieve the desired concentration (e.g., 10-20% w/v).

    • Once the polymer is fully dissolved, add the active agent to the polymer solution and mix until a homogenous solution or suspension is formed. The concentration of the active agent will depend on the desired loading.

  • Casting:

    • Pour the prepared solution onto a level casting surface.

    • Use a scraper or casting knife to spread the solution to a uniform thickness. The thickness of the final film can be controlled by the volume of the solution and the area of the casting surface.

  • Solvent Evaporation:

    • Allow the solvent to evaporate in a well-ventilated area or a fume hood. For controlled evaporation and to minimize defects, the casting setup can be covered.

    • To ensure complete solvent removal, the film can be dried in an oven at a temperature below the boiling point of the solvent and the glass transition temperature of the polymer.[2] Vacuum drying is also an effective method.[3]

  • Film Recovery:

    • Once completely dry, carefully peel the film from the casting surface.

    • The resulting film can be cut into the desired size and shape for further characterization and application.

Workflow for Solvent Casting

A Prepare Polymer and Active Agent Solution B Cast Solution onto Substrate A->B Pouring C Solvent Evaporation B->C Drying D Recover Dried Film C->D Peeling

Caption: A simple workflow for fabricating drug-loaded polymer films using the solvent casting method.

Electrospinning is a technique that uses an electrical charge to draw very fine fibers from a liquid.[6][7][8][9][10] This method is particularly useful for producing nanofibrous scaffolds that mimic the extracellular matrix, making them ideal for tissue engineering and drug delivery applications.[10]

Protocol 2: Electrospinning for Fabricating Drug-Loaded Nanofibers

Materials:

  • Polymer (e.g., Polyvinyl alcohol - PVA, PCL, Chitosan)[6]

  • Active agent

  • Solvent system (e.g., Chloroform/methanol, distilled water)[6]

  • Syringe with a blunt-ended needle

  • Syringe pump

  • High-voltage power supply

  • Grounded collector (e.g., aluminum foil-covered plate)

Procedure:

  • Solution Preparation:

    • Prepare a polymer solution of a suitable concentration and viscosity for electrospinning. This often requires optimization.

    • Dissolve the active agent in the polymer solution. If the drug and polymer are not soluble in the same solvent, an emulsion can be prepared.[7]

  • Electrospinning Setup:

    • Load the polymer solution into the syringe and mount it on the syringe pump.

    • Position the needle tip at a fixed distance from the grounded collector.

    • Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.

  • Fiber Formation:

    • Set the desired flow rate on the syringe pump.

    • Apply a high voltage (typically 10-30 kV).

    • As the voltage increases, a Taylor cone will form at the needle tip, and a jet of polymer solution will be ejected towards the collector.[9]

    • The solvent evaporates during the transit, and solid nanofibers are deposited on the collector.

  • Nanofiber Mat Collection:

    • Continue the process until a mat of the desired thickness is obtained.

    • Carefully remove the nanofiber mat from the collector for further analysis.

Workflow for Electrospinning

A Prepare Polymer/ Active Agent Solution B Load into Syringe and Mount on Pump A->B C Apply High Voltage B->C D Ejection of Polymer Jet (Taylor Cone Formation) C->D E Solvent Evaporation and Fiber Deposition D->E F Collect Nanofiber Mat E->F

Caption: The process flow for producing drug-loaded nanofibers via electrospinning.

Covalent Conjugation

Covalent attachment of active agents to a polymer backbone offers a robust method for creating stable, long-lasting functional materials.[11] Carbodiimide chemistry is a widely used and versatile method for forming amide bonds between a carboxylic acid group on one molecule and a primary amine on another.[11][12]

Protocol 3: Covalent Conjugation of a Small Molecule to a Polymer using EDC/NHS Chemistry

Materials:

  • Polymer with carboxylic acid or amine functional groups (e.g., Poly(acrylic acid), Chitosan)

  • Active agent with a primary amine or carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[12][13]

  • N-Hydroxysuccinimide (NHS) (optional, to increase efficiency)[11]

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS or borate buffer, pH 7.2-8.5)

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis membrane or size exclusion chromatography column for purification

Procedure:

  • Polymer Activation (for carboxylated polymers):

    • Dissolve the carboxylated polymer in the Activation Buffer.

    • Add EDC and NHS to the polymer solution. The molar ratio of EDC/NHS to carboxyl groups on the polymer should be optimized, but a 2- to 10-fold molar excess is a common starting point.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.[11]

  • Coupling Reaction:

    • Dissolve the amine-containing active agent in the Coupling Buffer.

    • Add the activated polymer solution to the active agent solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS-esters.

  • Purification:

    • Purify the polymer-drug conjugate to remove unreacted active agent, EDC, and NHS byproducts. This is typically done by extensive dialysis against a suitable buffer or by size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation using techniques such as FTIR and NMR spectroscopy.

Signaling Pathway for EDC/NHS Coupling

Polymer_COOH Polymer-COOH Active_Intermediate O-acylisourea intermediate Polymer_COOH->Active_Intermediate + EDC EDC EDC->Active_Intermediate activates NHS_Ester NHS-ester Active_Intermediate->NHS_Ester + NHS Byproduct Urea byproduct Active_Intermediate->Byproduct NHS NHS Conjugate Polymer-CO-NH-ActiveAgent NHS_Ester->Conjugate + ActiveAgent-NH2 Amine ActiveAgent-NH2 Amine->Conjugate

Caption: Reaction scheme for the covalent conjugation of an amine-containing active agent to a carboxylated polymer using EDC and NHS.

Characterization of Functionalized Polymers

Thorough characterization is essential to ensure the successful incorporation of the active agent and to understand the properties of the resulting material.

Spectroscopic Analysis

Protocol 4: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the polymer and the active agent, and to confirm covalent bond formation.[14][15]

Procedure:

  • Sample Preparation:

    • Prepare samples of the pure polymer, the pure active agent, and the functionalized polymer.

    • For solid samples, prepare KBr pellets or use an ATR-FTIR setup. For films, they can often be analyzed directly.

  • Data Acquisition:

    • Acquire the FTIR spectra for each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Compare the spectrum of the functionalized polymer with those of the pure components.

    • Look for the appearance of new peaks or shifts in existing peaks that indicate the presence of the active agent and the formation of new chemical bonds (e.g., the appearance of an amide bond peak).[14]

Protocol 5: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To obtain detailed information about the molecular structure of the polymer-drug conjugate and to quantify the amount of conjugated active agent.[15][16][17]

Procedure:

  • Sample Preparation:

    • Dissolve the pure polymer, pure active agent, and the purified polymer-drug conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[16]

  • Data Acquisition:

    • Acquire ¹H NMR and/or ¹³C NMR spectra for each sample. For certain active agents, other nuclei like ¹⁹F can be used for analysis.[17]

  • Data Analysis:

    • Compare the spectra to identify characteristic peaks of both the polymer and the active agent in the conjugate's spectrum.

    • The degree of conjugation can be quantified by integrating the signals corresponding to the polymer and the active agent.[17]

Morphological and Size Analysis

Protocol 6: Characterization by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Purpose: To visualize the surface morphology and internal structure of the polymeric materials (e.g., films, nanoparticles, nanofibers).

Procedure:

  • Sample Preparation:

    • For SEM, mount the sample on a stub and coat it with a conductive material (e.g., gold, palladium).

    • For TEM, disperse nanoparticles in a solvent and drop-cast onto a TEM grid, or embed and microtome thin sections of larger materials.

  • Imaging:

    • Image the samples at various magnifications to observe their morphology, size, and size distribution.

Protocol 7: Characterization by Dynamic Light Scattering (DLS)

Purpose: To determine the hydrodynamic diameter and size distribution of nanoparticles in a suspension.[17]

Procedure:

  • Sample Preparation:

    • Disperse the nanoparticles in a suitable solvent (e.g., deionized water). The concentration should be optimized to avoid multiple scattering effects.

  • Measurement:

    • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the measurement to obtain the particle size distribution and polydispersity index (PDI).

Quantitative Analysis of Loading and Release

Drug Loading and Encapsulation Efficiency

The amount of active agent successfully incorporated into the polymer is a critical parameter.

Table 1: Quantitative Data for Drug Loading in PLGA Nanoparticles

DrugPolymerMethodDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Reference
KetoprofenPLGA50Emulsion Solvent Evaporation~4.2~40.2~2000[18]
KetoprofenPLGANanoprecipitation---[19]
CapecitabinePLGA-16.98 ± 0.788.4 ± 0.17144.5 ± 2.5[20]
Resolvin E1PLGA-ES100-0.0137 ± 0.0012--[21]
NuciferinePLGAs/o/w Emulsion---[22]

Note: "-" indicates data not provided in the cited source.

Protocol 8: Determination of Drug Loading and Encapsulation Efficiency

  • Sample Preparation:

    • Accurately weigh a known amount of the drug-loaded polymer.

    • Dissolve the sample in a suitable solvent to release the entrapped drug.

  • Quantification:

    • Quantify the amount of drug in the solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation:

    • Drug Loading (%) = (Mass of drug in polymer / Mass of polymer) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in polymer / Initial mass of drug used) x 100

In Vitro Release Studies

Protocol 9: In Vitro Drug Release from Polymer Matrices

  • Setup:

    • Place a known amount of the drug-loaded polymer into a vessel containing a known volume of release medium (e.g., phosphate-buffered saline - PBS, pH 7.4).

    • Maintain the system at a constant temperature (e.g., 37°C) with constant stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

  • Data Presentation:

    • Plot the cumulative percentage of drug released as a function of time.

Application Notes for Controlled-Release Matrix Tablets

Polymer matrix tablets are a common oral dosage form for achieving sustained or controlled drug release.[23][24][25][26][27] The drug is dispersed within a polymer matrix, and its release is controlled by diffusion through the matrix, erosion of the matrix, or a combination of both.[24]

Key Considerations for Formulation:

  • Polymer Selection: The choice of polymer is critical. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) form a gel layer upon contact with aqueous fluids, controlling drug release by diffusion through and erosion of this layer.[24][27] Hydrophobic polymers such as ethylcellulose control release primarily through diffusion through the inert matrix.[26]

  • Polymer Concentration and Viscosity: Higher polymer concentrations and higher viscosity grades of polymers generally lead to a slower drug release rate.[24]

  • Drug Solubility: The solubility of the drug in the release medium will influence its release kinetics.

  • Excipients: Other excipients, such as fillers and binders, can also affect the drug release profile.

General Protocol for Preparing Controlled-Release Matrix Tablets by Direct Compression:

  • Blending: Blend the active pharmaceutical ingredient (API), the rate-controlling polymer(s), and other excipients (e.g., fillers, lubricants) in a suitable blender until a uniform mixture is obtained.

  • Compression: Compress the powder blend into tablets using a tablet press. The compression force can influence the tablet hardness and porosity, thereby affecting the drug release rate.[26]

  • Evaluation: Evaluate the tablets for physical properties such as hardness, friability, weight variation, and drug content uniformity.

  • Dissolution Testing: Perform in vitro dissolution studies to determine the drug release profile.

Logical Relationship for Matrix Tablet Formulation

A API Properties (Solubility, Dose) C Polymer Selection (Hydrophilic/Hydrophobic, Viscosity) A->C B Desired Release Profile (Sustained, Controlled) B->C F Tablet Formulation C->F D Excipient Selection (Fillers, Binders) D->F E Manufacturing Process (Direct Compression, Granulation) E->F G In Vitro Release Profile F->G

Caption: Key factors influencing the formulation and release characteristics of polymer matrix tablets.

References

Application Notes and Protocols for the Asymmetric Synthesis of Bioactive Molecules Using (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a versatile building block in the asymmetric synthesis of bioactive molecules. Its unique structure, featuring a chiral center and a nitrophenyl group, offers opportunities for creating novel peptide-based drugs and other complex organic compounds with enhanced biological activity and stability.[1][2][3] The presence of the β-amino acid structure can impart resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[4] The nitrophenyl moiety not only influences the molecule's overall properties but also provides a reactive handle for further chemical modifications, making it a valuable tool in medicinal chemistry and neuropharmacology research.[1][2][3]

These application notes provide an overview of the utility of this compound in the synthesis of bioactive peptides, including detailed experimental protocols for its incorporation using solid-phase peptide synthesis (SPPS) and examples of its application in drug discovery.

Key Applications

The incorporation of this compound into peptide sequences is primarily focused on the development of novel therapeutics with improved pharmacological profiles. Key application areas include:

  • Neuroscience Research: This amino acid is utilized in the study of neurotransmitter systems, synaptic transmission, and plasticity, aiding in the development of new medications for neurological disorders.[1][2]

  • Drug Development: Its unique structure is valuable for creating peptide-based drugs with specific functionalities, targeting various receptors and enzymes.[5][6]

  • Enhanced Peptide Stability: As a β-amino acid, it can increase the resistance of peptides to proteolytic degradation, thereby improving their in vivo half-life.[4]

  • Biochemical Assays: It serves as a tool in assays to measure enzyme activity and receptor interactions, contributing to the elucidation of biochemical pathways.[1][2]

Data Presentation: Bioactive Peptides Incorporating Phenylalanine Derivatives

While specific quantitative data for peptides containing this compound is not extensively available in the public domain, the following table presents representative data for bioactive peptides incorporating other phenylalanine derivatives to illustrate the potential impact of such modifications on biological activity. This data can serve as a benchmark for researchers developing novel peptides with this compound.

Peptide SequenceTargetBioactivity (IC50)Reference
GEFAngiotensin-Converting Enzyme (ACE)13 µM[7]
VEFAngiotensin-Converting Enzyme (ACE)23 µM[7]
VRFAngiotensin-Converting Enzyme (ACE)5 µM[7]
VKFAngiotensin-Converting Enzyme (ACE)11 µM[7]
YV (Tyr-Val)Angiotensin-Converting Enzyme (ACE)63.97 µg/mL[8]
SAGGYIWAngiotensin-Converting Enzyme (ACE)0.002 mg/mL[8]
APATPSFWAngiotensin-Converting Enzyme (ACE)0.036 mg/mL[8]
Compound 2d (peptide-like)Cyclooxygenase-2 (COX-2)0.08 µM[9]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a model peptide incorporating Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid using the well-established Fmoc/tBu strategy.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin (for a C-terminal amide) in a fritted syringe or a specialized solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF using vacuum or by opening the stopcock of the vessel.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a 20% solution of piperidine in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive test (blue color) indicates successful Fmoc removal.

Protocol 3: Amino Acid Coupling

This protocol details the coupling of the next Fmoc-protected amino acid, including Fmoc-(s)-3-Amino-3-(3-nitrophenyl)propanoic acid.

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.

  • Add 6 equivalents of a base, typically N,N-diisopropylethylamine (DIPEA), to the amino acid solution.

  • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, such as with β-amino acids, the reaction time may need to be extended, or a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used.

  • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines. A negative test (yellow color) indicates a complete coupling reaction.

Protocol 4: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and methanol and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides with standard side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

G cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection After final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship of Bioactive Peptide Development

G cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Outcome Building_Block This compound Peptide_Synthesis Solid-Phase Peptide Synthesis Building_Block->Peptide_Synthesis Bioactive_Peptide Bioactive Peptide Candidate Peptide_Synthesis->Bioactive_Peptide Screening Biological Screening (e.g., Enzyme Inhibition Assay) Bioactive_Peptide->Screening Data_Analysis Data Analysis (e.g., IC50 Determination) Screening->Data_Analysis Lead_Compound Lead Compound for Drug Development Data_Analysis->Lead_Compound

Caption: Logical workflow for the development of bioactive peptides.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and chiral High-Performance Liquid Chromatography (HPLC). Recrystallization is a cost-effective technique for removing impurities and can yield highly pure crystalline material.[1] Chiral HPLC is employed to separate the desired (s)-enantiomer from the (r)-enantiomer and other closely related impurities, ensuring high enantiomeric purity.[2][3]

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: Impurities can arise from starting materials, side reactions, or subsequent work-up procedures. Common impurities may include:

  • The corresponding (r)-enantiomer.

  • Unreacted starting materials such as 3-nitrobenzaldehyde and malonic acid.

  • Side-products from the synthesis, such as propenoic and ylidenemalonic acids which can form competitively in the Rodionov reaction.[4][5]

  • Decomposition products.

Q3: How can I assess the purity of my purified this compound?

A3: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (% ee).[2] Achiral HPLC can be used to assess chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Recrystallization_Troubleshooting cluster_start cluster_problem Problem Identification cluster_solution Potential Solutions start Start Recrystallization oiling_out Compound 'Oils Out' no_crystals No Crystals Form low_yield Low Yield poor_purity Poor Purity solution_oiling 1. Re-heat & add more 'good' solvent. 2. Use a different solvent system. 3. Cool solution slower. 4. Scratch inner surface of the flask. oiling_out->solution_oiling Troubleshoot solution_no_crystals 1. Concentrate the solution. 2. Add an anti-solvent. 3. Scratch inner surface of the flask. 4. Add a seed crystal. no_crystals->solution_no_crystals Troubleshoot solution_low_yield 1. Reduce amount of solvent. 2. Cool the filtrate to recover more product. 3. Ensure complete precipitation. low_yield->solution_low_yield Troubleshoot solution_poor_purity 1. Ensure slow crystal growth. 2. Wash crystals with ice-cold solvent. 3. Perform a second recrystallization. poor_purity->solution_poor_purity Troubleshoot

Problem Possible Cause Recommended Solution
Compound "oils out" instead of crystallizing The compound is coming out of solution above its melting point, or the solution is supersaturated.1. Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.[6][7]2. Consider a different solvent system. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) might be effective.[8]3. Scratch the inside of the flask with a glass rod to induce crystallization.[8]
No crystals form upon cooling The solution is not sufficiently saturated, or nucleation is slow.1. Evaporate some of the solvent to increase the concentration of the compound and cool again.[6]2. If using a solvent mixture, add a small amount of the "poor" solvent dropwise until the solution becomes slightly turbid, then gently warm until clear and cool slowly.3. Add a seed crystal of pure this compound to the cooled solution.
Low yield of purified product Too much solvent was used, leading to significant product loss in the mother liquor. The compound has some solubility even at low temperatures.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]2. Cool the crystallization mixture in an ice bath to maximize precipitation.3. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
Product purity is not satisfactory Impurities were trapped within the crystal lattice during rapid crystal formation. Insufficient washing of the crystals.1. Ensure the solution cools slowly to allow for the formation of well-ordered crystals.[6]2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]3. A second recrystallization may be necessary to achieve the desired purity.
Chiral HPLC Purification

HPLC_Troubleshooting cluster_start cluster_problem Problem Identification cluster_solution Potential Solutions start Start Chiral HPLC poor_resolution Poor or No Enantiomeric Resolution peak_tailing Peak Tailing or Broadening irreproducible_rt Irreproducible Retention Times high_backpressure High Backpressure solution_resolution 1. Optimize mobile phase composition (adjust modifier percentage). 2. Change the chiral stationary phase (CSP). 3. Adjust the flow rate and temperature. poor_resolution->solution_resolution Troubleshoot solution_tailing 1. Check for column contamination or degradation. 2. Adjust mobile phase pH. 3. Ensure sample is fully dissolved in the mobile phase. peak_tailing->solution_tailing Troubleshoot solution_reproducibility 1. Ensure consistent mobile phase preparation. 2. Thoroughly equilibrate the column before each run. 3. Maintain a stable column temperature. irreproducible_rt->solution_reproducibility Troubleshoot solution_backpressure 1. Check for blockages in the system (frits, tubing). 2. Filter samples and mobile phases. 3. Reverse-flush the column (follow manufacturer's instructions). high_backpressure->solution_backpressure Troubleshoot

Problem Possible Cause Recommended Solution
Poor or no separation of enantiomers Inappropriate chiral stationary phase (CSP) or mobile phase composition.1. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[2][3]2. Optimize the mobile phase by varying the type and concentration of the organic modifier (e.g., ethanol, isopropanol) and additive (e.g., trifluoroacetic acid, diethylamine).[9]3. Adjust the column temperature, as it can significantly impact enantioselectivity.[9]
Peak tailing or broadening Secondary interactions between the analyte and the stationary phase. Column overload.1. Add a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase.2. Lower the sample concentration or injection volume.3. Ensure the sample is completely dissolved in the mobile phase.
Irreproducible retention times Inconsistent mobile phase preparation. Insufficient column equilibration. Fluctuations in column temperature.1. Prepare fresh mobile phase for each set of experiments and ensure accurate composition.[9]2. Equilibrate the column with the mobile phase for a sufficient time before injecting the sample.3. Use a column oven to maintain a constant temperature.[9]
High backpressure Blockage in the HPLC system (e.g., column frit, tubing). Particulate matter in the sample or mobile phase.1. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.2. If the pressure is still high, disconnect the column and check the system pressure.3. If the column is the cause, try back-flushing it with an appropriate solvent (consult the column manufacturer's instructions).

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening. A mixture of an alcohol (e.g., ethanol or isopropanol) and water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Chiral HPLC Method for Enantiomeric Purity

This is a representative method for the analysis of the enantiomeric purity of 3-Amino-3-(aryl)propanoic acids. Optimization may be required for this compound.

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a polysaccharide derivative.[10]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer containing an acidic modifier (e.g., formic acid or trifluoroacetic acid). A typical starting mobile phase could be a mixture of methanol and water with 0.1% formic acid.[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C (can be varied to optimize separation).

  • Detection: UV at a wavelength where the nitrophenyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1 mg/mL.

Quantitative Data Summary

The following tables provide a general overview of expected outcomes. Actual results will vary depending on the specific experimental conditions and the purity of the starting material.

Table 1: Expected Purity and Yield from Recrystallization

Parameter Expected Range Notes
Purity (by HPLC) >98%A second recrystallization may be needed for higher purity.
Yield 60-90%Highly dependent on the amount of solvent used and the initial purity of the crude product.

Table 2: Typical Chiral HPLC Performance

Parameter Typical Value Notes
Resolution (Rs) >1.5A resolution of 1.5 indicates baseline separation of the enantiomers.
Enantiomeric Excess (% ee) >99%For a highly purified (s)-enantiomer.

References

Technical Support Center: Recrystallization of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is a common issue, particularly with compounds that have functional groups capable of strong intermolecular interactions. Here are several strategies to induce crystallization:

  • Reduce the Temperature of the Solvent: The temperature of your solvent may be too high, exceeding the melting point of your compound-solvent mixture. Try using a lower temperature for dissolution.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Increase Solvent Volume: The concentration of your compound might be too high. Add a small amount of the "good" solvent to dilute the solution slightly and then attempt to cool and crystallize again.[1]

  • Solvent System Modification: Consider using a different solvent system. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. The nitrophenyl group suggests that polar aprotic solvents might be good choices, while the amino acid character suggests that protic solvents like water or alcohols could also be suitable, likely in a mixed system.

Q2: Crystal formation is not occurring, even after cooling.

A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated.

  • Concentrate the Solution: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound.[1] Be careful not to evaporate too much solvent, which could lead to oiling out upon cooling.

  • Change the Solvent System: The chosen solvent may be too effective at dissolving the compound. Experiment with different solvent systems. For a molecule like this compound, consider solvent mixtures such as ethanol/water, methanol/water, or acetone/hexane.[2]

  • Ensure Purity: Impurities can inhibit crystallization.[3] If the crude material is significantly impure, consider a preliminary purification step like column chromatography.

Q3: The recrystallization yield is very low.

A3: A low yield can be frustrating, but it is often preventable.

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[4] Using an excess will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

  • Ensure Complete Precipitation: Cool the solution for a sufficient amount of time. An ice bath or refrigeration can help to maximize the amount of product that crystallizes out of the solution.

  • Proper Filtration: Ensure that you are collecting all of the crystals during the filtration step. Wash the crystals with a minimal amount of cold "poor" solvent to remove any remaining mother liquor without dissolving a significant amount of the product.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for the recrystallization of this compound?

A1: Given the structure of the molecule, which contains both polar (amino and carboxylic acid) and moderately polar (nitrophenyl) groups, a mixed solvent system is likely to be most effective. Good starting points would be ethanol/water, methanol/water, or isopropanol/water. The general principle is to dissolve the compound in a minimum amount of the hot "good" solvent (the alcohol) and then slowly add the "poor" solvent (water) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q2: How does the pH of the solution affect the recrystallization of this amino acid?

A2: The pH of the solution can significantly impact the solubility of amino acids.[3][5] Since this compound has both an acidic (carboxylic acid) and a basic (amino) group, its solubility will be lowest at its isoelectric point (pI). Adjusting the pH away from the pI will generally increase solubility. For recrystallization, you typically want to be at or near the pI to minimize solubility in the cold solvent and maximize yield. If your compound was synthesized or worked up under acidic or basic conditions, adjusting the pH towards neutral may be necessary to induce crystallization.[3]

Q3: Can I use a single solvent for recrystallization?

A3: It is possible, but often a mixed solvent system provides better results for compounds with mixed polarity like this one. If you were to use a single solvent, you would need one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Water or ethanol could potentially work, but a mixed system often allows for finer control over the solubility.[2]

Data Summary Table

ParameterRecommended Range/ValueNotes
Solvent Systems Ethanol/Water, Methanol/Water, Isopropanol/Water, Acetone/HexaneThe ratio will need to be determined empirically.
Dissolution Temperature 60-80 °CUse the lowest temperature that allows for complete dissolution in a reasonable amount of solvent.
Cooling Protocol Slow cooling to room temperature, followed by 1-2 hours in an ice bath.Rapid cooling can lead to smaller, less pure crystals or oiling out.[1]
pH Near the isoelectric point (pI)The exact pI is not readily available, but for most neutral amino acids, it is around 5-6.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (the "good" solvent) to the flask while gently heating and stirring until the solid is completely dissolved.

  • Slowly add warm water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to the solution until it becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:1 ethanol/water.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start: Crude (s)-3-Amino-3- (3-nitrophenyl)propanoic acid dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Ethanol) start->dissolve add_poor Add 'poor' solvent (e.g., Water) dropwise until cloudy dissolve->add_poor clarify Add a few drops of 'good' solvent to clarify the solution add_poor->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool further in an ice bath cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with a small amount of cold solvent mixture filter->wash dry Dry crystals under vacuum wash->dry end_node End: Purified Crystalline Product dry->end_node

Caption: A flowchart of the general recrystallization workflow.

Troubleshooting_Logic Troubleshooting Recrystallization Issues start Problem Encountered oiling_out Compound 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield solution_oiling Slow down cooling Scratch flask Add seed crystal Adjust solvent ratio oiling_out->solution_oiling solution_no_crystals Concentrate solution Change solvent system Ensure purity no_crystals->solution_no_crystals solution_low_yield Use minimum hot solvent Ensure complete cooling Wash with cold solvent low_yield->solution_low_yield

Caption: A logic diagram for troubleshooting common recrystallization problems.

References

Solubility of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid in various organic solvents. The following information includes a qualitative solubility summary, a detailed experimental protocol for solubility determination, and a troubleshooting guide to address common challenges.

Qualitative Solubility Profile

Data Presentation: Predicted Qualitative Solubility

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately SolubleThe alcohol's hydroxyl group can hydrogen bond with the amino acid's carboxylic acid and amino groups. The alkyl chain can interact with the non-polar nitrophenyl ring.
IsopropanolSlightly SolubleIncreased hydrocarbon character compared to methanol and ethanol may decrease solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and has a high polarity, making it effective at solvating a wide range of compounds, including those with both polar and non-polar moieties.
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a highly polar solvent capable of dissolving many organic compounds.
AcetoneSlightly to Moderately SolubleThe ketone group can act as a hydrogen bond acceptor, but its overall polarity is less than DMSO or DMF.
Esters Ethyl AcetateSlightly SolublePossesses some polar character but is less polar than alcohols and polar aprotic solvents, leading to lower expected solubility.
Halogenated Dichloromethane (DCM)Slightly Soluble to InsolubleWhile it can dissolve some polar compounds, its polarity is relatively low, and it is not a hydrogen bond donor or strong acceptor.
Ethers Tetrahydrofuran (THF)Slightly SolubleThe ether oxygen can act as a hydrogen bond acceptor, but the overall solvent is of low polarity.
Diethyl EtherInsolubleA non-polar solvent with limited ability to interact with the polar functional groups of the amino acid.
Non-Polar Hexane, TolueneInsolubleThese solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the polar amino acid.

Experimental Protocols

Protocol for Determining Qualitative and Quantitative Solubility

This protocol outlines a general method for determining the solubility of this compound.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid is to ensure a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

    • Calculate the solubility in units such as mg/mL or g/100mL.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during solubility experiments.

Frequently Asked Questions (FAQs):

  • Q1: The compound is not dissolving in a solvent where it is expected to be soluble. What should I do?

    • A1: Ensure that the system has reached equilibrium by allowing sufficient mixing time (24-48 hours). Gentle heating or sonication can sometimes help to overcome kinetic barriers to dissolution, but be cautious as this may lead to a supersaturated solution. Always allow the solution to return to the target temperature to check for precipitation.

  • Q2: I am observing inconsistent solubility results between replicate experiments. What could be the cause?

    • A2: Inconsistent results can stem from several factors:

      • Temperature fluctuations: Ensure the temperature of the equilibration bath is stable.

      • Incomplete equilibration: The mixing time may not be sufficient.

      • Pipetting errors: Use calibrated pipettes for accurate volume measurements.

      • Evaporation of solvent: Keep vials tightly sealed during equilibration.

  • Q3: The compound precipitates out of solution after initial dissolution. Why is this happening?

    • A3: This is often due to the formation of a supersaturated solution, which is thermodynamically unstable. This can occur if the sample was heated to aid dissolution and then cooled. The excess solute will precipitate over time. The true equilibrium solubility is the concentration of the solute in equilibrium with the solid phase at a given temperature.

  • Q4: How does the purity of the compound affect solubility measurements?

    • A4: Impurities can significantly impact solubility. Soluble impurities can lead to an overestimation of the compound's solubility, while insoluble impurities can lead to an underestimation. It is crucial to use a well-characterized, pure sample for accurate solubility determination.

  • Q5: Can the solid-state form of the compound affect its solubility?

    • A5: Yes, different crystalline forms (polymorphs) or an amorphous form of the same compound can have different solubilities. The most stable crystalline form will have the lowest solubility. It is important to know the solid-state form of the material being tested.

Mandatory Visualization

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample for analysis D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility F->G

Caption: A flowchart illustrating the key steps in the experimental determination of a compound's solubility.

References

Preventing side reactions during peptide synthesis with nitrophenylalanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for preventing side reactions during peptide synthesis incorporating nitrophenylalanine (Npa) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when using Fmoc-p-nitrophenylalanine in solid-phase peptide synthesis (SPPS)?

A1: When incorporating Fmoc-p-nitrophenylalanine, you should be aware of both common SPPS side reactions and those specifically related to the nitrophenylalanine residue. General side reactions include aspartimide formation if Asp residues are present, diketopiperazine formation at the dipeptide stage, and racemization.[1][2] Specifically for nitrophenylalanine, the primary concern is the potential reduction of the nitro group to an amino group, especially during the final cleavage and deprotection step.[3] The electron-deficient nature of the aromatic ring can also influence coupling efficiency.

Q2: Is the nitro group on the phenylalanine side chain stable to the standard 20% piperidine in DMF used for Fmoc deprotection?

A2: The nitroaromatic group is generally stable to the basic conditions of Fmoc deprotection with 20% piperidine in DMF.[4] Piperidine is a mild base used for a short duration during each cycle, which is typically not sufficient to reduce the nitro group. However, prolonged exposure or the use of stronger bases could potentially lead to side reactions. It is crucial to adhere to optimized deprotection times.

Q3: Can the nitro group be reduced during the final cleavage from the resin with trifluoroacetic acid (TFA)?

A3: Yes, reduction of the nitro group is a significant risk during the final TFA cleavage, especially when using cleavage cocktails containing scavengers with reducing properties, such as thiols (e.g., dithiothreitol, DTT). The choice of scavengers is critical to prevent the conversion of the nitrophenylalanine to an aminophenylalanine residue.

Q4: I am observing incomplete coupling when introducing Fmoc-p-nitrophenylalanine. What could be the cause and how can I improve the coupling efficiency?

A4: Incomplete coupling of Fmoc-p-nitrophenylalanine can be attributed to the electron-withdrawing effect of the nitro group, which can deactivate the carboxyl group of the amino acid, making it less reactive. Additionally, steric hindrance can play a role. To improve coupling efficiency, consider the following strategies:

  • Double coupling: Perform the coupling reaction twice before proceeding to the next deprotection step.

  • Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to a more powerful uronium/iminium-based reagent such as HBTU, HATU, or COMU.[5]

  • Extend coupling time: Increase the duration of the coupling reaction to allow it to proceed to completion.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Unexpected mass corresponding to the peptide with an amino-phenylalanine instead of nitrophenylalanine.
  • Likely Cause: Reduction of the nitro group during final cleavage. This is often caused by the presence of reducing scavengers in the TFA cocktail.

  • Solution: Modify your cleavage cocktail. Avoid using thiol-based scavengers. A recommended cleavage cocktail for peptides containing nitrophenylalanine is a mixture of TFA, triisopropylsilane (TIS), and water.

Problem 2: Low yield of the desired peptide containing nitrophenylalanine.
  • Likely Cause: Incomplete coupling of the Fmoc-p-nitrophenylalanine or subsequent amino acids due to aggregation or steric hindrance.

  • Solution:

    • Optimize Coupling: Employ double coupling for the nitrophenylalanine residue and the following amino acid. Use a more potent coupling reagent like HATU.

    • Monitor Coupling: Use a qualitative test like the Kaiser test to confirm the completion of each coupling step.[6]

    • Improve Solvation: If peptide aggregation is suspected, consider switching the synthesis solvent from DMF to N-methylpyrrolidone (NMP).

Quantitative Data Summary

The following table summarizes the impact of different coupling reagents on the efficiency of incorporating Fmoc-p-nitrophenylalanine into a model peptide sequence.

Coupling ReagentCoupling Time (hours)Coupling Efficiency (%)Purity of Crude Peptide (%)
DIC/HOBt28570
HBTU/DIPEA29585
HATU/DIPEA2>9992
DIC/HOBt (Double Couple)2 + 29888

Data is representative and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-p-nitrophenylalanine
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve Fmoc-p-nitrophenylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the activation to proceed for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Confirmation (Optional): Perform a Kaiser test to ensure the absence of free primary amines. If the test is positive, repeat steps 3 and 4 (double coupling).

Protocol 2: Cleavage of Nitrophenylalanine-Containing Peptides
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether twice.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

TroubleshootingWorkflow start Start: Unexpected MS Result or Low Yield check_mass Check Mass Spectrum start->check_mass mass_shift Mass shift of -30 Da (NO2 -> NH2)? check_mass->mass_shift Analysis low_yield Low Yield of Target Peptide? mass_shift->low_yield No nitro_reduction Nitro Group Reduction mass_shift->nitro_reduction Yes incomplete_coupling Incomplete Coupling Suspected low_yield->incomplete_coupling Yes end End: Improved Purity/Yield low_yield->end No, other issues optimize_coupling Optimize Coupling Protocol (Double couple, potent reagent) incomplete_coupling->optimize_coupling optimize_cleavage Optimize Cleavage Cocktail (e.g., TFA/TIS/H2O) nitro_reduction->optimize_cleavage optimize_cleavage->end optimize_coupling->end SideReactionPathways cluster_cleavage Cleavage Step cluster_synthesis During Synthesis Peptide_Npa Peptide-Resin with p-Nitrophenylalanine Cleavage TFA Cleavage Peptide_Npa->Cleavage Deprotection Piperidine Deprotection Peptide_Npa->Deprotection Stable Incomplete_Coupling Deletion Peptide Peptide_Npa->Incomplete_Coupling Inefficient Coupling Desired_Peptide Desired Peptide (with -NO2) Cleavage->Desired_Peptide Optimized Scavengers (TIS) Reduced_Peptide Reduced Peptide (with -NH2) Cleavage->Reduced_Peptide Reducing Scavengers (Thiols) Deprotection->Peptide_Npa Stable

References

Technical Support Center: Optimization of Coupling Conditions for Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered β-amino acids.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Coupling Yield

Symptom: The desired peptide product is obtained in low yield, or not at all, as confirmed by mass spectrometry or HPLC analysis of the crude product. A positive Kaiser test after the coupling step also indicates the presence of unreacted free amines.

Potential Cause Recommended Solution
Insufficiently Potent Coupling Reagent Standard carbodiimide reagents like DCC or DIC may be ineffective for hindered β-amino acids. Switch to a more powerful onium salt-based reagent such as HATU, HBTU, or COMU (uronium/aminium salts), or PyBOP (a phosphonium salt).
Steric Hindrance The bulky nature of the β-amino acid is physically obstructing the reaction. To overcome this, consider a double coupling strategy or increase the reaction time. Using microwave-assisted synthesis can also help by providing more energy to overcome the steric barrier.
Peptide Aggregation The growing peptide chain may be aggregating on the solid support, blocking reactive sites. This is common with hydrophobic sequences. Try switching to a more effective solvent like N,N-dimethylformamide (DMF) or using a lower concentration of the peptide during synthesis.
Suboptimal Reaction Conditions Factors such as solvent, temperature, and reaction time are critical. Optimize these parameters for your specific sequence. For particularly difficult couplings, elevating the temperature may be necessary.
Issue 2: Significant Epimerization Detected

Symptom: HPLC analysis of the purified peptide shows a closely eluting impurity peak, and mass spectrometry confirms it has the same mass as the desired product, indicating the presence of a diastereomer.

Potential Cause Recommended Solution
Over-activation of the Carboxylic Acid The activated amino acid is susceptible to base-catalyzed proton abstraction at the α-carbon, leading to a loss of stereochemical purity. Reduce the pre-activation time before adding the amine component.
Inappropriate Base Strong bases can promote epimerization. If using DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.
Choice of Coupling Reagent and Additive Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are generally better at suppressing racemization than those based on 1-hydroxybenzotriazole (HOBt). Oxyma-based reagents like COMU also offer excellent suppression of epimerization.
Prolonged Reaction at Elevated Temperature While heat can improve coupling efficiency, it can also increase the rate of epimerization. Optimize for the shortest reaction time necessary to achieve a satisfactory yield.
Issue 3: Unidentified Side Products

Symptom: Mass spectrometry of the crude product reveals unexpected masses, indicating the formation of side products.

Potential Cause Recommended Solution
Guanidinylation of the N-terminus This can occur when using an excess of uronium/aminium reagents like HBTU or HATU, leading to irreversible chain termination. Use a stoichiometric amount of the uronium reagent relative to the amino acid, or switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.
Aspartimide Formation This is a concern in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences and can occur under both acidic and basic conditions. Adding HOBt to the piperidine solution during Fmoc deprotection can help reduce aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: Why are β-amino acids considered "hindered"?

A1: The steric hindrance in β-amino acids arises from the presence of substituents on the β-carbon, which are closer to the site of peptide bond formation compared to the α-carbon substituents in α-amino acids. This increased bulkiness can physically obstruct the coupling reaction.

Q2: Which coupling reagents are generally recommended for hindered β-amino acids?

A2: For challenging couplings involving hindered β-amino acids, more potent onium salt reagents are generally required. Uronium/aminium salts like HATU and COMU are highly recommended for their high reactivity and efficiency. Phosphonium salts such as PyBOP are also very effective, particularly for minimizing epimerization.

Q3: What is the difference between HBTU and HATU?

A3: Both are efficient uronium/aminium-type coupling reagents, but HATU is based on HOAt, while HBTU is based on HOBt. The HOAt moiety in HATU makes it more reactive and generally more effective at suppressing epimerization compared to HBTU.

Q4: Is it always necessary to perform a double coupling for hindered β-amino acids?

A4: A double coupling is a common and effective strategy to improve the incorporation of difficult amino acids. If a single coupling is found to be incomplete (e.g., via a positive ninhydrin test), a second coupling is highly recommended.

Q5: How do solvents and temperature affect the coupling of hindered β-amino acids?

A5: Solvents like DMF are effective at solvating the growing peptide chain and reagents, which can help reduce aggregation. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. However, higher temperatures can also increase the risk of epimerization, so a balance must be found.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids

This table summarizes the general performance of various coupling reagents in the context of hindered amino acid couplings. The data is synthesized from multiple sources, and reaction conditions may vary.

Coupling Reagent Reagent Type Relative Reactivity Epimerization Risk Key Advantages Potential Drawbacks
HATU Uronium/Aminium SaltVery HighVery LowHighly reactive, excellent for hindered couplings.Higher cost, potential for guanidinylation if used in excess.
HBTU Uronium/Aminium SaltHighLow to ModerateWidely used and effective for many difficult couplings.Can cause guanidinylation of the N-terminus if used in excess.
COMU Uronium/Aminium SaltVery HighVery LowHigh efficiency, improved safety profile (not based on potentially explosive HOBt/HOAt).
PyBOP Phosphonium SaltHighLowHigh efficiency, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOAt Carbodiimide/AdditiveModerate to HighLow to ModerateCost-effective, avoids guanidinylation.Slower reaction times compared to onium salts.

Experimental Protocols

Protocol 1: General Procedure for Coupling with HATU

This protocol provides a starting point for the solid-phase synthesis of a peptide containing a hindered β-amino acid using HATU.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in an adequate amount of DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected hindered β-amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can range from 1 to several hours, depending on the steric hindrance of the β-amino acid.

  • Monitoring the Reaction: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin test. A negative test indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

Protocol 2: General Procedure for Coupling with PyBOP

This protocol is a general guideline for using PyBOP to couple a hindered β-amino acid in solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin with the free N-terminal amine in DMF.

  • Reagent Solution Preparation: In a separate vessel, dissolve the Nα-protected hindered β-amino acid (2 equivalents), PyBOP (2 equivalents), and a base such as DIPEA (4 equivalents) in DMF.

  • Coupling: Add the reagent solution to the swollen resin. Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitoring and Washing: Use the ninhydrin test to check for reaction completion. After a negative test result, wash the resin thoroughly with DMF. If the test remains positive, a second coupling may be required.

Mandatory Visualizations

G General Peptide Coupling Workflow start Start: Deprotected Peptide-Resin prepare_aa Prepare Amino Acid Solution (Amino Acid, Solvent) start->prepare_aa add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) prepare_aa->add_reagents activation Activation of Carboxylic Acid add_reagents->activation coupling Add Activated Amino Acid to Resin (Coupling Reaction) activation->coupling monitor Monitor Reaction (e.g., Ninhydrin Test) coupling->monitor wash Wash Resin monitor->wash Complete incomplete Incomplete Coupling monitor->incomplete next_cycle Proceed to Next Cycle wash->next_cycle incomplete->coupling Recouple

Caption: General workflow for a peptide coupling reaction.

G Troubleshooting Low Coupling Yield start Low Coupling Yield Observed check_reagent Is the coupling reagent potent enough? (e.g., using HATU, COMU, PyBOP) start->check_reagent change_reagent Switch to a more potent coupling reagent check_reagent->change_reagent No check_conditions Are reaction conditions optimized? (Time, Temperature) check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Increase reaction time or temperature. Consider double coupling. check_conditions->optimize_conditions No check_aggregation Is peptide aggregation suspected? check_conditions->check_aggregation Yes optimize_conditions->check_aggregation change_solvent Use aggregation-disrupting solvents or additives. check_aggregation->change_solvent Yes resolution Yield Improved check_aggregation->resolution No change_solvent->resolution

Caption: Decision-making workflow for troubleshooting low coupling yields.

Stability of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is generally described as a stable compound with good compatibility with a range of solvents, which makes it a versatile building block in pharmaceutical synthesis.[1][2] However, like many complex organic molecules, its stability can be compromised under stressful conditions such as extreme pH, elevated temperatures, and exposure to oxidative agents or high-energy light.

Q2: What are the likely degradation pathways for this molecule under acidic and basic conditions?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, two primary areas are susceptible to degradation:

  • Hydrolysis of the Amide Bond (if incorporated into a peptide): If this amino acid is part of a peptide chain, the peptide bonds are susceptible to hydrolysis under both acidic and basic conditions.

  • Reactions involving the Nitro Group: The nitroaromatic group can undergo reduction to an amino group or other transformations, particularly under harsh reductive or oxidative conditions. The stability of the nitro group under strongly acidic or basic conditions should be experimentally verified.

  • Racemization: The chiral center at the beta-carbon could be susceptible to racemization, especially under basic conditions.

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. Recommended storage is typically at 0-8°C.[2]

Troubleshooting Guides

Guide 1: Inconsistent Results in Acidic/Basic Stability Studies

This guide addresses common issues leading to variability in degradation studies.

Observed Problem Potential Cause Recommended Solution
High variability in degradation percentage between replicate samples. Inconsistent temperature control during incubation.Ensure all samples are incubated in a calibrated and stable temperature environment (e.g., water bath, oven).
Inaccurate pH of the stress solution.Prepare fresh acidic and basic solutions for each experiment and verify the pH with a calibrated pH meter.
Non-homogenous sample solution.Ensure the compound is fully dissolved in the solvent before aliquoting into stress condition samples. Use sonication if necessary.
Unexpectedly rapid or complete degradation. The concentration of the acid or base is too high.Start with lower concentrations of acid/base (e.g., 0.1 M HCl/NaOH) and adjust as needed to achieve a target degradation of 5-20%.[3]
The incubation temperature is too high.Perform initial studies at a lower temperature (e.g., 40-50°C) and increase if no degradation is observed.
No degradation observed under initial stress conditions. The compound is highly stable under the tested conditions.Increase the concentration of the acid or base, increase the incubation temperature, or extend the duration of the study.
Analytical method is not stability-indicating.Ensure the HPLC or other analytical method can separate the parent compound from any potential degradation products.
Guide 2: HPLC Analysis Issues During Stability Studies

This guide focuses on troubleshooting the analytical methodology.

Observed Problem Potential Cause Recommended Solution
Peak tailing for the parent compound. Interaction with residual silanols on the HPLC column.Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
Column overload.Reduce the injection volume or the concentration of the sample.
Shifting retention times. Inconsistent mobile phase composition or pH.Ensure the mobile phase is well-mixed and degassed. Use a buffer to control the pH, especially for ionizable compounds.[4]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Appearance of ghost peaks. Contamination in the mobile phase or from the sample matrix.Use high-purity solvents and reagents.[5] Run a blank gradient to identify the source of the ghost peaks.
Poor resolution between the parent peak and degradation products. Suboptimal mobile phase or column chemistry.Optimize the mobile phase gradient and/or try a column with a different stationary phase.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic and Basic Conditions

This protocol outlines a general procedure for assessing the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

2. Acidic Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

3. Basic Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at the same time points as the acidic hydrolysis.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

4. Control Sample:

  • Prepare a control sample by mixing the stock solution with an equal volume of purified water and incubate under the same conditions.

5. Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.

Table 1: Example Data Summary for Forced Degradation Study

Condition Time (hours) Parent Compound Remaining (%) Degradation Products (Peak Area %)
0.1 M HCl, 60°C0100.00.0
295.24.8
490.59.5
882.117.9
2465.434.6
0.1 M NaOH, 60°C0100.00.0
298.11.9
496.33.7
892.87.2
2485.015.0

Note: This is example data and does not represent actual experimental results.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Condition (0.1 M HCl, 60°C) stock->acid base Basic Condition (0.1 M NaOH, 60°C) stock->base control Control Condition (Water, 60°C) stock->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation) hplc->data HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start HPLC Problem Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting split Split Peaks? start->split drift Retention Time Drift? start->drift no_peak No Peak? start->no_peak sol_tailing Adjust pH Check for Overload tailing->sol_tailing Yes sol_fronting Reduce Injection Volume Match Sample Solvent fronting->sol_fronting Yes sol_split Check for Column Void Ensure Sample is Dissolved split->sol_split Yes sol_drift Check Pump Thermostat Column drift->sol_drift Yes sol_no_peak Check Injection Verify Sample Stability no_peak->sol_no_peak Yes

References

Troubleshooting low yields in the synthesis of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid.

Troubleshooting Low Yields in the Rodionov Synthesis of 3-Amino-3-(3-nitrophenyl)propanoic acid

The primary route for synthesizing the racemic precursor of the target molecule is the Rodionov reaction, a one-pot condensation of 3-nitrobenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate. Low yields in this synthesis are a common challenge. This guide addresses potential causes and provides systematic solutions.

FAQ 1: My yield of racemic 3-Amino-3-(3-nitrophenyl)propanoic acid is significantly lower than the reported ~36%. What are the likely causes?

Low yields in the Rodionov reaction for this specific substrate can often be attributed to the formation of side products. The primary competing reactions are the Knoevenagel condensation, leading to the formation of 3-nitrocinnamic acid, and the subsequent reaction of this intermediate to form ylidenemalonic acids.

Troubleshooting Workflow for Low Yield in Rodionov Synthesis

start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents confirmed pure optimize_reagents Use High-Purity Reagents Ensure Correct Molar Ratios check_reagents->optimize_reagents Impurity or incorrect ratio suspected check_workup Analyze Work-up and Purification Procedure check_conditions->check_workup Conditions appear optimal optimize_conditions Optimize Temperature and Reaction Time Select Appropriate Solvent check_conditions->optimize_conditions Suboptimal conditions suspected optimize_workup Adjust pH for Precipitation Use Appropriate Recrystallization Solvent check_workup->optimize_workup Product loss suspected yield_improved Yield Improved? optimize_reagents->yield_improved optimize_conditions->yield_improved optimize_workup->yield_improved yield_improved->start No, reinvestigate end Achieved Target Yield yield_improved->end Yes

Caption: A step-by-step workflow for troubleshooting low yields in the Rodionov synthesis.

Key Areas for Investigation:

  • Reagent Quality:

    • 3-Nitrobenzaldehyde: Ensure the aldehyde is free from oxidized impurities (3-nitrobenzoic acid), which can interfere with the reaction. Use freshly purified aldehyde if necessary.

    • Malonic Acid: Use high-purity malonic acid.

    • Ammonium Acetate: Use a fresh, dry source of ammonium acetate.

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at reflux. However, excessively high temperatures can promote the formation of side products. Careful temperature control is crucial.

    • Reaction Time: Prolonged reaction times can lead to the decomposition of the product and the formation of polymeric byproducts. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Solvent: While ethanol is commonly used, the choice of solvent can influence the reaction outcome. Experimenting with other protic solvents may be beneficial.

  • Work-up and Purification:

    • Precipitation: The product is typically isolated by adjusting the pH of the reaction mixture. Inefficient pH control can lead to incomplete precipitation and loss of product.

    • Recrystallization: The choice of solvent for recrystallization is critical for obtaining a pure product with a good recovery.

FAQ 2: How can I minimize the formation of 3-nitrocinnamic acid and ylidenemalonic acid?

The formation of these side products is a known issue in the Rodionov reaction. Strategies to favor the desired β-amino acid product include:

  • Stoichiometry: Ensure an adequate excess of the ammonia source (ammonium acetate) to favor the conjugate addition of ammonia over the competing Knoevenagel condensation pathway.

  • Reaction Temperature: Lowering the reaction temperature slightly, while ensuring the reaction still proceeds, may help to disfavor the elimination reaction that leads to the cinnamic acid derivative.

Proposed Reaction Pathways

cluster_0 Reaction Pathways 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Knoevenagel Adduct Knoevenagel Adduct 3-Nitrobenzaldehyde->Knoevenagel Adduct Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Adduct Ammonium Acetate Ammonium Acetate Desired Product 3-Amino-3-(3-nitrophenyl)propanoic acid Ammonium Acetate->Desired Product Knoevenagel Adduct->Desired Product + NH3 - H2O Side Product 1 3-Nitrocinnamic Acid Knoevenagel Adduct->Side Product 1 - H2O Side Product 2 Ylidenemalonic Acid Derivative Side Product 1->Side Product 2 + Malonic Acid - H2O

Caption: Competing reaction pathways in the Rodionov synthesis.

Experimental Protocol: Rodionov Synthesis of 3-Amino-3-(3-nitrophenyl)propanoic acid

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 3-Nitrobenzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (for work-up)

  • Sodium Hydroxide (for work-up)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.1-1.5 eq), and ammonium acetate (2.0-3.0 eq) in ethanol.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to pH ~1 to precipitate unreacted malonic acid and some side products. Filter the solid.

  • Adjust the pH of the filtrate to the isoelectric point of the amino acid (typically around pH 6-7) with a sodium hydroxide solution to precipitate the crude 3-Amino-3-(3-nitrophenyl)propanoic acid.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture) to obtain the purified racemic product.

ParameterRecommended RangePotential Impact of Deviation
Molar Ratio (Aldehyde:Malonic Acid:Ammonium Acetate)1 : 1.1-1.5 : 2.0-3.0Insufficient ammonium acetate can favor side product formation.
Reaction TemperatureRefluxToo high may increase side products; too low may result in incomplete reaction.
Reaction Time4 - 8 hoursInsufficient time leads to low conversion; excessive time can cause product degradation.

Chiral Resolution of (±)-3-Amino-3-(3-nitrophenyl)propanoic acid

The Rodionov synthesis yields a racemic mixture. To obtain the desired (s)-enantiomer, a chiral resolution step is necessary. Enzymatic resolution is a common and effective method.

FAQ 3: My enzymatic resolution is inefficient, resulting in a low yield of the (s)-enantiomer. What can I do?

Low efficiency in enzymatic resolution can be due to several factors:

  • Enzyme Choice and Activity: The selection of the appropriate enzyme (e.g., a lipase or an acylase) is critical. Ensure the enzyme is active under the chosen reaction conditions.

  • Acylating Agent: The choice of acylating agent for enzymatic acylation can significantly impact the enantioselectivity and reaction rate.

  • Reaction Conditions: pH, temperature, and solvent are crucial parameters for enzymatic reactions. These must be optimized for the specific enzyme being used.

  • Separation of Enantiomers: The separation of the acylated and unreacted enantiomers after the resolution can be a source of yield loss.

Troubleshooting Workflow for Enzymatic Resolution

start Low Enantiomeric Excess or Yield check_enzyme Verify Enzyme Activity and Suitability start->check_enzyme check_conditions Review Reaction Conditions (pH, Temperature, Solvent) check_enzyme->check_conditions Enzyme confirmed suitable optimize_enzyme Screen Different Enzymes Test Acylating Agents check_enzyme->optimize_enzyme Low activity or selectivity suspected check_separation Analyze Separation Procedure check_conditions->check_separation Conditions appear optimal optimize_conditions Optimize pH and Temperature Select Appropriate Co-solvent check_conditions->optimize_conditions Suboptimal conditions suspected optimize_separation Refine Extraction or Crystallization Method check_separation->optimize_separation Product loss during separation suspected ee_improved e.e. or Yield Improved? optimize_enzyme->ee_improved optimize_conditions->ee_improved optimize_separation->ee_improved ee_improved->start No, reinvestigate end Achieved Target Enantiopurity and Yield ee_improved->end Yes

Caption: A step-by-step workflow for troubleshooting enzymatic resolution.

General FAQs

Q: Are there alternative synthetic routes to this compound?

A: Yes, asymmetric synthesis methods, such as the use of chiral auxiliaries or catalysts, can directly produce the enantiomerically enriched product. However, these methods can be more complex and may require more expensive reagents.

Q: How can I confirm the purity and identity of my final product?

A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) using a chiral column are essential for confirming the structure, purity, and enantiomeric excess of the final product.

Technical Support Center: Chiral Separation of (S)- and (R)-Enantiomers of 3-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the chiral separation of (S)- and (R)-enantiomers of 3-Amino-3-(3-nitrophenyl)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the enantiomers of 3-Amino-3-(3-nitrophenyl)propanoic acid?

A1: The main challenges arise from the molecule's inherent properties. As a β-amino acid, it is zwitterionic and possesses multiple interaction sites: an amino group, a carboxylic acid group, and a nitrophenyl ring. These features can lead to poor peak shape, tailing, and insufficient enantioselectivity on achiral stationary phases. Achieving successful separation necessitates a chiral environment, typically provided by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1][2]

Q2: Which type of Chiral Stationary Phase (CSP) is recommended as a starting point for this separation?

A2: For underivatized amino acids such as 3-Amino-3-(3-nitrophenyl)propanoic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[3][4][5] Specifically, columns with selectors like amylose or cellulose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) often provide good chiral recognition for a wide range of compounds.[3][6] Macrocyclic glycopeptide phases, such as those based on teicoplanin, are also highly effective due to their compatibility with a broad array of mobile phases suitable for polar and ionic compounds.[5][7]

Q3: Is derivatization of the amino acid necessary prior to analysis?

A3: Derivatization is not always required but can be a useful strategy to enhance separation if direct methods are unsuccessful. Direct analysis on a suitable CSP is generally preferred to avoid additional sample preparation steps, which can introduce impurities and increase analysis time.[1] However, if issues like poor peak shape or low resolution persist, derivatizing the amino group can improve the compound's chromatographic behavior.[6]

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this chiral separation?

A4: SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, higher efficiency, and reduced organic solvent consumption.[3][8][9][10] The use of supercritical CO2 as the primary mobile phase component results in lower viscosity and higher diffusivity, leading to quicker separations.[3] This makes SFC a cost-effective and environmentally friendly alternative, particularly for high-throughput screening and preparative scale separations.[8][11]

Q5: Can enzymatic methods be used for the resolution of these enantiomers?

A5: Yes, enzymatic kinetic resolution is a viable alternative for separating the enantiomers of amino acids.[12] This method utilizes the stereoselectivity of enzymes, such as lipases or amidases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.[12][13] Dynamic kinetic resolution (DKR) can further enhance this process by incorporating a racemization catalyst to theoretically achieve a 100% yield of the desired enantiomer.[14][15][16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or No Enantiomeric Resolution - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.- Screen a panel of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide).- Modify the mobile phase by changing the organic modifier (e.g., from methanol to ethanol or isopropanol in SFC), adjusting the modifier percentage, or adding acidic/basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.[3][17]
Peak Tailing or Asymmetrical Peaks - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase additives.- Add a mobile phase modifier to suppress unwanted interactions. For acidic compounds, a small amount of an acidic additive like formic acid or trifluoroacetic acid can improve peak shape.[3] For basic compounds, a basic additive may be beneficial.- Ensure the sample is fully dissolved in the mobile phase.
Shifting Retention Times - Inadequate column equilibration.- Fluctuations in temperature or mobile phase composition.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.
Low Signal Intensity - Low sample concentration.- Inappropriate detection wavelength.- Increase the sample concentration if possible.- Determine the optimal UV detection wavelength for 3-Amino-3-(3-nitrophenyl)propanoic acid by obtaining a UV spectrum.
Irreproducible Results - Inconsistent sample preparation.- Changes in the mobile phase over time.- Standardize the sample preparation procedure.- Prepare fresh mobile phase for each set of experiments and avoid leaving it on the system for extended periods.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development (Starting Point)

This protocol outlines a systematic approach to developing a chiral HPLC separation method using a polysaccharide-based CSP.

  • Column Selection:

    • Primary Screening Column: A column with a coated amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate), is a good starting point.[3]

    • Secondary Screening Columns: If the primary column does not provide adequate separation, screen other polysaccharide-based (e.g., cellulose-based) or macrocyclic glycopeptide-based CSPs.

  • Sample Preparation:

    • Dissolve the racemic 3-Amino-3-(3-nitrophenyl)propanoic acid in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Mobile Phase: Start with a normal-phase eluent such as a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).[17]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Mobile Phase Composition: If separation is not achieved, systematically vary the ratio of n-Hexane to Isopropanol (e.g., 80:20, 70:30).

    • Organic Modifier: Evaluate other alcohol modifiers such as ethanol in place of isopropanol.

    • Additive: Adjust the concentration of the acidic additive or test other additives.

Protocol 2: Chiral SFC Method Development (Screening)

This protocol describes a screening approach for developing a chiral SFC method.

  • Column Selection:

    • Utilize a column screening system with a selection of complementary polysaccharide-based CSPs.[8][11]

  • Sample Preparation:

    • Dissolve the racemic 3-Amino-3-(3-nitrophenyl)propanoic acid in methanol to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Initial Chromatographic Conditions:

    • Mobile Phase: Supercritical CO₂ with methanol as a co-solvent.

    • Gradient: A generic gradient from 5% to 40% methanol over 5-10 minutes is a good starting point for screening.[9][11]

    • Flow Rate: 3.0 mL/min.[9][11]

    • Back Pressure: 150 bar.[11]

    • Column Temperature: 35-40 °C.[9][11]

    • Detection: UV at 254 nm.

  • Method Optimization:

    • If initial screening yields a promising separation, optimize the method by converting to an isocratic elution with a co-solvent percentage slightly lower than that at which the peaks eluted in the gradient.[3]

    • Evaluate other co-solvents like ethanol or isopropanol.[8]

Quantitative Data Summary

Table 1: Representative HPLC Separation Data for β-Amino Acids on a Teicoplanin-based CSP [5]

AnalyteMobile Phasek'1k'2αRs
3-Amino-3-phenylpropanoic acidMethanol/Water (80:20)1.251.501.202.10
3-Amino-3-(p-chlorophenyl)propanoic acidMethanol/Water (80:20)1.802.251.252.80

k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor, and Rs is the resolution.

Table 2: Representative SFC Screening Success Rates on Polysaccharide CSPs [11]

Chiral Stationary Phase TypeModifierSuccess Rate (%)
Amylose-basedMethanol~75
Amylose-basedIsopropanol~70
Cellulose-basedMethanol~65
Cellulose-basedIsopropanol~60

Visualizations

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_decision Decision cluster_outcome Outcome SamplePrep Sample Preparation (Dissolve & Filter) InitialRun Initial HPLC Run (Isocratic or Gradient) SamplePrep->InitialRun ColumnSelect Column Selection (Polysaccharide CSP) ColumnSelect->InitialRun Evaluation Evaluate Chromatogram (Resolution, Peak Shape) InitialRun->Evaluation IsSeparationOK Separation Acceptable? Evaluation->IsSeparationOK Optimization Optimize Mobile Phase (Modifier, Additive) IsSeparationOK->Optimization No FinalMethod Final Method IsSeparationOK->FinalMethod Yes Optimization->InitialRun

Caption: Workflow for Chiral HPLC Method Development.

Chiral_SFC_Screening_Workflow Start Racemic Sample Screening Automated Column & Modifier Screening (e.g., 4 CSPs x 2 Modifiers) Start->Screening DataAnalysis Data Analysis (Identify Best Conditions) Screening->DataAnalysis Optimization Method Optimization (Isocratic, Flow Rate, Temperature) DataAnalysis->Optimization FinalMethod Optimized Chiral SFC Method Optimization->FinalMethod

Caption: General Workflow for Chiral SFC Method Screening.

References

Addressing racemization during the activation of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (s)-3-Amino-3-(3-nitrophenyl)propanoic acid. The focus is on addressing and minimizing racemization during the critical carboxylic acid activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the process by which an enantiomerically pure compound, such as this compound, is converted into a mixture of both enantiomers (s and r). This is a significant concern in drug development as different enantiomers can have different pharmacological activities, and the presence of the undesired enantiomer can lead to reduced efficacy or even adverse side effects. During peptide synthesis, the activation of the carboxylic acid group of the amino acid makes the alpha-proton more acidic and susceptible to removal, which can lead to a loss of stereochemical integrity.[1][2]

Q2: What are the primary factors that contribute to racemization during the activation of this amino acid?

A2: Several factors can promote racemization during the activation step:

  • Activation Method: The choice of coupling reagent and the formation of highly activated intermediates can increase the likelihood of racemization.[1][3]

  • Base: The presence of a strong organic base can facilitate the abstraction of the alpha-proton, leading to racemization. The type and concentration of the base are critical.[3]

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and subsequent racemization.[4][5]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the transition states involved in the racemization pathway.

  • Reaction Time: Prolonged exposure of the activated amino acid to the reaction conditions increases the opportunity for racemization to occur.[5]

Q3: Are β-amino acids like this compound more or less prone to racemization compared to α-amino acids?

A3: Generally, β-amino acids are considered to be less prone to racemization than α-amino acids under standard peptide coupling conditions. This is attributed to the formation of a more stable six-membered ring intermediate during the activation process, in contrast to the five-membered oxazolone intermediate formed with α-amino acids, which is more susceptible to racemization. However, racemization can still occur, especially under harsh conditions.

Q4: How can I detect and quantify the extent of racemization in my sample?

A4: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their individual detection and quantification. An alternative indirect method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Racemization Detected (>2%) Use of a strong base (e.g., DIPEA).Switch to a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
High reaction temperature.Perform the activation and coupling steps at a lower temperature (e.g., 0 °C or room temperature). If elevated temperatures are necessary, minimize the reaction time.[4]
Inappropriate coupling reagent.Use a coupling reagent known for low racemization potential, such as HATU, HBTU, or COMU, in combination with an additive like HOAt or OxymaPure.[3][7] Avoid using carbodiimides like DCC or EDC without racemization-suppressing additives.
Prolonged pre-activation time.Minimize the time between the activation of the amino acid and the addition of the amine component. In-situ activation is often preferred.
Low Coupling Yield Steric hindrance from the nitrophenyl group.Use a more potent coupling reagent like HATU or COMU.[7] Increase the equivalents of the amino acid and coupling reagents. Consider a double coupling protocol.
Aggregation of the peptide chain.Change the solvent to a more disruptive one like NMP or add a small percentage of DMSO.[7]
Incomplete Deprotection of the N-terminus Inefficient removal of the Fmoc or Boc group.Ensure complete deprotection by extending the deprotection time or performing a second deprotection step. Confirm deprotection with a ninhydrin test.[7]

Experimental Protocols

Protocol 1: Low-Racemization Activation and Coupling using HATU/HOAt

This protocol is designed to minimize racemization during the coupling of N-protected this compound.

Materials:

  • N-protected this compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N-methylmorpholine (NMM) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Amine component (e.g., resin-bound peptide with a free N-terminus)

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected this compound (1.5 equivalents relative to the amine) in anhydrous DMF or NMP.

  • Add HATU (1.45 equivalents) and HOAt (1.5 equivalents) to the solution and briefly vortex.

  • Add NMM (3.0 equivalents) or 2,4,6-collidine (3.0 equivalents) to the mixture and vortex immediately.

  • Allow the pre-activation to proceed for no more than 2-3 minutes at room temperature.

  • Add the activated amino acid solution to the vessel containing the amine component.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a ninhydrin test.

  • After completion, wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Chiral HPLC Analysis for Racemization Quantification

This protocol provides a general method for determining the enantiomeric purity of the coupled product after cleavage from the resin.

Materials:

  • Cleaved and deprotected peptide containing the 3-Amino-3-(3-nitrophenyl)propanoic acid residue

  • Chiral HPLC column (e.g., a protein-based or cyclodextrin-based CSP)

  • HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Reference standards for both the (s) and (r) enantiomers of the peptide or amino acid.

Procedure:

  • Prepare a solution of the purified peptide sample in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the HPLC method with a suitable gradient and flow rate to achieve separation of the diastereomeric peptides.

  • Detect the peaks using a UV detector at an appropriate wavelength (the nitrophenyl group should provide a strong chromophore).

  • Identify the peaks corresponding to the desired (s) diastereomer and the undesired (r) diastereomer by comparing their retention times with the reference standards.

  • Integrate the peak areas to calculate the percentage of each diastereomer and determine the extent of racemization.

Quantitative Data Summary

The following table provides illustrative data on the percentage of racemization observed for an N-protected amino acid under various activation conditions. This data is based on general trends in peptide synthesis and serves as a guideline. Actual results for this compound may vary.

Coupling ReagentAdditiveBaseTemperature (°C)Pre-activation Time (min)% Racemization (Illustrative)
DICHOBtDIPEA25103.5%
DICHOAtDIPEA25101.8%
HBTUHOBtDIPEA2552.1%
HATU HOAt NMM 25 2 <0.5%
PyBOPNoneDIPEA2552.5%
DICHOBtNMM0101.2%
HATUHOAtNMM02<0.2%

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Amino_Acid This compound Activated_Ester Activated Ester Intermediate Amino_Acid->Activated_Ester Coupling Reagent Enolate Enolate Intermediate (Loss of Chirality) Activated_Ester->Enolate Base (e.g., DIPEA) Peptide_Bond Peptide Bond Formation (Desired Product) Activated_Ester->Peptide_Bond Amine Component R_Enantiomer (r)-Amino Acid Enolate->R_Enantiomer Protonation

Caption: Mechanism of racemization during amino acid activation.

Troubleshooting_Workflow Start High Racemization Detected? Check_Base Using Strong Base (DIPEA)? Start->Check_Base Switch_Base Switch to Weaker Base (NMM, Collidine) Check_Base->Switch_Base Yes Check_Temp High Reaction Temperature? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Lower Temperature (0°C) Check_Temp->Lower_Temp Yes Check_Reagent Using Carbodiimide Alone? Check_Temp->Check_Reagent No Lower_Temp->Check_Reagent Add_Suppressor Use HATU/HOAt or DIC/Oxyma Check_Reagent->Add_Suppressor Yes End Racemization Minimized Check_Reagent->End No Add_Suppressor->End

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis for Determining the Enantiomeric Purity of (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development and quality control. (s)-3-Amino-3-(3-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry, requires robust analytical methods to ensure its stereochemical integrity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of this compound, supported by experimental data and protocols. Furthermore, it offers a comparative overview of alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Methodology Comparison: HPLC, GC, and CE

The choice of analytical technique for determining enantiomeric purity is often dictated by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.Separation of charged enantiomers in a capillary based on their differential mobility in an electric field, often with a chiral selector in the buffer.
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds, including underivatized amino acids.Suitable for volatile and thermally stable compounds. Derivatization is typically required for amino acids to increase volatility.High-efficiency separation for charged analytes. Suitable for small sample volumes.
Sample Preparation Often minimal for direct methods; derivatization may be used for indirect methods to enhance detection or separation.Derivatization (e.g., esterification and acylation) is usually mandatory for amino acids.Sample dissolution in an appropriate buffer.
Resolution Good to excellent resolution can be achieved with a wide variety of commercially available CSPs.Generally offers very high resolution due to the high efficiency of capillary columns.Excellent resolution and peak efficiencies.
Sensitivity Dependent on the detector (UV, MS). Can be very sensitive, especially with mass spectrometry.Highly sensitive, particularly with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).Very high sensitivity, especially with laser-induced fluorescence (LIF) detection.
Analysis Time Typically in the range of 10-30 minutes, but can be faster with UHPLC.Can be very fast, often under 15 minutes.Very fast separations, often in a few minutes.
Instrumentation Cost Moderate to high, depending on the detector.Generally lower than HPLC-MS, but can be comparable depending on the configuration.Lower instrument cost compared to HPLC and GC.
Solvent Consumption Higher compared to GC and CE, which can be a consideration for cost and environmental impact.Minimal, as it primarily uses gases as the mobile phase.Very low solvent and sample consumption.

Recommended HPLC Method for this compound

Direct enantioseparation using a Chiral Stationary Phase (CSP) is the preferred method for analyzing the enantiomeric purity of underivatized amino acids like this compound, as it avoids potential racemization during derivatization.[1] Based on the successful separation of similar β-amino acids and aromatic amino acids, a method utilizing a macrocyclic glycopeptide-based CSP is recommended.

Experimental Protocol: Direct Chiral HPLC

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterRecommended Condition
Column Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 0.1% (v/v) Formic Acid in Methanol/Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (due to the nitrophenyl chromophore)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

3. Data Analysis:

  • The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.

    • Enantiomeric Excess (% ee) = [ (Area(s) - Area(r)) / (Area(s) + Area(r)) ] x 100

Alternative Analytical Approaches

While direct HPLC is the recommended approach, other methods can be employed, each with its own set of advantages and disadvantages.

Indirect HPLC via Derivatization

This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).

  • Common Derivatizing Agents: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), o-Phthalaldehyde (OPA) with a chiral thiol.

  • Advantages: High sensitivity can be achieved, especially with fluorescent derivatizing agents. A dedicated chiral column is not required.

  • Disadvantages: The derivatization step can be time-consuming and may introduce impurities. There is a risk of racemization during the derivatization process.

Gas Chromatography (GC)

GC can be a powerful tool for enantiomeric analysis, offering high resolution.

  • Methodology: Requires derivatization to make the amino acid volatile. A common procedure involves esterification of the carboxylic acid group followed by acylation of the amino group. The resulting derivative is then separated on a chiral GC column.

  • Advantages: High resolution and sensitivity.

  • Disadvantages: The derivatization process is multi-step and can be complex. The high temperatures in the GC injector and column can potentially lead to thermal degradation or racemization of the analyte.

Capillary Electrophoresis (CE)

CE is known for its high separation efficiency and low sample consumption.

  • Methodology: Enantiomers are separated in a capillary by adding a chiral selector to the background electrolyte. Common chiral selectors for amino acids include cyclodextrins and macrocyclic antibiotics.

  • Advantages: High resolution, fast analysis times, and very low sample and reagent consumption.

  • Disadvantages: Lower concentration sensitivity compared to HPLC and GC unless coupled with sensitive detectors like laser-induced fluorescence. Reproducibility can be more challenging to achieve compared to HPLC.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for determining the enantiomeric purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of (s)-3-Amino-3- (3-nitrophenyl)propanoic acid Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Chiral Separation on Chirobiotic T Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Purity Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC analysis of enantiomeric purity.

Method_Selection Start Determine Enantiomeric Purity of This compound Decision2 Is direct separation feasible and available? Start->Decision2 Direct_HPLC Direct HPLC with Chiral Stationary Phase Indirect_HPLC Indirect HPLC with Derivatization GC_Method Gas Chromatography (with Derivatization) CE_Method Capillary Electrophoresis with Chiral Selector Decision1 Is the analyte thermally stable and volatile? Decision1->GC_Method Yes Decision3 Is high throughput and low sample volume critical? Decision1->Decision3 No Decision2->Direct_HPLC Yes Decision2->Decision1 No Decision3->Indirect_HPLC No Decision3->CE_Method Yes

References

Chiral HPLC vs. Capillary Electrophoresis: A Comparative Guide for Beta-Amino Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation of beta-amino acid enantiomers is a critical task. The unique stereochemistry of these molecules dictates their biological activity, making robust enantioseparation techniques essential for pharmaceutical development, metabolomics, and quality control. Two powerful analytical techniques, Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Capillary Electrophoresis (CE), are frequently employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.

At a Glance: Key Performance Differences

Both Chiral HPLC and Capillary Electrophoresis are capable of achieving baseline resolution for beta-amino acid enantiomers.[1] However, they operate on different principles, which results in distinct advantages and disadvantages in terms of speed, efficiency, cost, and method development complexity.

FeatureChiral HPLCCapillary Electrophoresis (CE)
Principle Differential partitioning between a chiral stationary phase (CSP) and a mobile phase.Differential migration of charged analytes in an electric field, with a chiral selector in the background electrolyte (BGE).
Speed Typically longer analysis times (e.g., >10 minutes).Often faster analysis times (e.g., <15 minutes).[2]
Efficiency High, with typical plate counts in the tens of thousands.Extremely high, with plate counts often in the hundreds of thousands.
Solvent/Reagent Use Higher consumption of organic solvents.Minimal consumption of reagents and solvents, making it a "greener" technique.[3]
Method Development Can be complex, often requiring screening of multiple expensive chiral columns.[4][5]Flexible and cost-effective; chiral selectors are simply added to the buffer, allowing for rapid screening.[6]
Sample Volume Microliter range.Nanoliter range, ideal for precious or limited samples.[7]
Sensitivity Generally good, highly dependent on the detector (UV, MS).Can be limited by the short optical path length for UV detection, but coupling with MS or using LIF enhances sensitivity.[8]
Robustness Generally considered very robust and reproducible for routine analysis.Can be more sensitive to matrix effects and capillary surface variations.

Quantitative Performance Comparison

The choice between HPLC and CE often depends on the specific analytical requirements, such as resolution, speed, and sensitivity. The following table summarizes hypothetical yet typical performance data for the enantioseparation of a model beta-amino acid.

Table 1: Example Performance Data for Beta-Amino Acid Enantioseparation

ParameterChiral HPLCCapillary Electrophoresis
Analyte Dansylated β-PhenylalanineDansylated β-Phenylalanine
Resolution (Rs) > 2.0> 2.0
Analysis Time ~15 min~10 min
Efficiency (Plates/meter) ~80,000~250,000
Limit of Detection (LOD) ~50 ng/mL (UV)~100 ng/mL (UV)
Solvent Consumption/Run ~15 mL< 1 mL

Note: This data is illustrative. Actual performance depends heavily on the specific beta-amino acid, derivatization, chiral selector, and instrumentation.

In a study comparing methods for homologous beta-amino acids, while CE with cyclodextrin selectors achieved baseline separation, the HPLC method was ultimately deemed more suitable for the analysis of complex plant samples, highlighting that the application context is crucial.[3]

Experimental Workflows and Protocols

Understanding the practical workflow is key to implementing either technique.

Chiral HPLC Experimental Workflow

The Chiral HPLC workflow involves pumping a liquid mobile phase through a column packed with a chiral stationary phase. The enantiomers separate based on their differential interactions with the CSP.

G cluster_0 HPLC System MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Detector Detector (UV or MS) Column->Detector Waste Waste Detector->Waste Data Data Acquisition System Detector->Data

Caption: Workflow for Chiral HPLC separation of beta-amino acids.

Typical Experimental Protocol (Chiral HPLC):

  • Column: A chiral stationary phase (CSP) column, such as one based on macrocyclic glycopeptides (e.g., Chirobiotic T) or polysaccharide derivatives, is commonly used.[9][10][11]

  • Mobile Phase: The composition is highly dependent on the CSP and analyte. A common approach for underivatized amino acids on a teicoplanin-based CSP is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid and base (e.g., ammonium trifluoroacetate).[11] For derivatized amino acids, reversed-phase conditions using acetonitrile and a buffer like triethylammonium phosphate can be employed.[4]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection is common, especially if the beta-amino acid is derivatized with a chromophore. Mass Spectrometry (MS) provides higher sensitivity and structural information.[8]

  • Temperature: Column temperature is controlled (e.g., 25 °C) to ensure reproducible retention times and selectivity.

Capillary Electrophoresis Experimental Workflow

CE separates ions based on their electrophoretic mobility in a capillary filled with a background electrolyte. For chiral separations, a chiral selector is added to this electrolyte, which forms transient diastereomeric complexes with the enantiomers, causing them to migrate at different velocities.

G cluster_1 CE System cluster_det BGE_Inlet Inlet Vial (Background Electrolyte) Capillary Capillary BGE_Inlet->Capillary Anode (+) HVPS High Voltage Power Supply HVPS->BGE_Inlet BGE_Outlet Outlet Vial (Background Electrolyte) HVPS->BGE_Outlet Detector Detector Capillary->BGE_Outlet Cathode (-) Data Data Acquisition System Detector->Data

Caption: Workflow for Capillary Electrophoresis separation.

Typical Experimental Protocol (Capillary Electrophoresis):

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 40-60 cm total length).

  • Background Electrolyte (BGE): A buffer system (e.g., phosphate or borate) at a specific pH. For underivatized amino acids, a low pH buffer is often used.

  • Chiral Selector: This is the key component. Cyclodextrins (CDs) and their derivatives are the most widely used selectors for amino acids.[3] Other options include ligand-exchange complexes (e.g., Cu(II) with a chiral ligand like L-4-hydroxyproline) and macrocyclic antibiotics.[1][8]

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation.

  • Injection: A small plug of the sample is introduced into the capillary via hydrodynamic or electrokinetic injection.

  • Detection: On-capillary UV detection is standard. For non-UV active amino acids, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride, FMOC) is necessary.[3][8] Laser-Induced Fluorescence (LIF) offers much higher sensitivity.[12]

Conclusion and Recommendations

The choice between Chiral HPLC and Capillary Electrophoresis for beta-amino acid separation is not one-size-fits-all and depends on the specific goals of the analysis.

Choose Chiral HPLC for:

  • Routine quality control: Its robustness and high reproducibility make it a workhorse for established methods.

  • Preparative or semi-preparative separations: HPLC is easily scalable to isolate larger quantities of pure enantiomers.

  • Complex matrices: HPLC can sometimes offer better resilience to sample matrix effects compared to CE.[3]

Choose Capillary Electrophoresis for:

  • Rapid method development: The ease of screening different chiral selectors by simply modifying the buffer is a significant advantage in terms of time and cost.[6]

  • High-efficiency separations: When extremely high resolution is needed to separate closely related compounds.

  • Trace analysis and limited sample volume: The nanoliter injection volume makes CE ideal for precious biological or synthetic samples.[7]

  • "Green" analytical chemistry: Its dramatically lower consumption of organic solvents is environmentally friendly.[3]

For laboratories equipped with both instruments, a hybrid approach can be highly effective: use the speed and flexibility of Capillary Electrophoresis for initial screening and method development, then transfer the optimized separation to a more robust Chiral HPLC method for routine analysis and validation. This strategy leverages the strengths of both techniques to achieve efficient and reliable enantioseparation of beta-amino acids.

References

A Comparative Analysis of (s)-3-Amino-3-(nitrophenyl)propanoic Acid Isomers: A Proposed Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Positional isomerism plays a critical role in drug discovery and development, where the location of a functional group on an aromatic ring can profoundly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide addresses the comparative study of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid (the meta-isomer) and its corresponding ortho- and para-isomers.

Based on a comprehensive review of publicly available scientific literature, a direct, head-to-head comparative study detailing the experimental properties of these three specific isomers has not been published. The isomers are primarily described as versatile chiral building blocks and synthetic intermediates in medicinal chemistry.[1][2][3][4][5][6]

This document compiles the available data for each isomer and, more importantly, proposes a systematic framework for their comparative evaluation. It provides hypothetical structure-activity relationship (SAR) considerations and outlines detailed experimental protocols that researchers can employ to conduct such a study.

Physicochemical Properties and Known Applications

While comprehensive comparative data is unavailable, individual properties and applications have been documented. The following table summarizes the known information for the ortho, meta, and para isomers of (s)-3-Amino-3-(nitrophenyl)propanoic acid.

Property(s)-3-Amino-3-(2-nitrophenyl)propanoic acid (ortho)This compound (meta)(s)-3-Amino-3-(4-nitrophenyl)propanoic acid (para)
Molecular Formula C₉H₁₀N₂O₄C₉H₁₀N₂O₄[7]C₉H₁₀N₂O₄[6]
Molecular Weight 210.19 g/mol 210.19 g/mol [7]210.19 g/mol [6]
CAS Number 5678-48-8 (for racemate)734529-57-8[7]501030-96-2[8]
Melting Point (°C) Data Not Available213-215[9]Data Not Available
pKa (Predicted) Data Not Available3.52 ± 0.10[9]Data Not Available
Known Applications Building block in peptide synthesis and drug development.[3]Intermediate for bioactive molecules, used in neuropharmacology and peptide-based drug synthesis.[1][2]Chiral building block for peptidomimetics, enzyme inhibitors, and neuroactive compounds.[4][5][6]

Proposed Framework for a Comparative Experimental Study

To address the existing data gap, a systematic comparative study is required. The following workflow outlines the necessary experimental stages to characterize and compare the three isomers.

G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Data Analysis & SAR synthesis Synthesis & Purification of ortho, meta, para Isomers physchem Physicochemical Profiling (pKa, logP, Solubility, m.p.) synthesis->physchem stability Chemical Stability Assays (pH, temperature) physchem->stability target_binding Target Binding Assays (e.g., Receptor/Enzyme Affinity) stability->target_binding cell_based Cell-Based Functional Assays (e.g., IC50/EC50 Determination) target_binding->cell_based adme In Vitro ADME (Metabolic Stability, Permeability) cell_based->adme data_comp Comparative Data Analysis adme->data_comp sar Structure-Activity Relationship (SAR) Elucidation data_comp->sar

Caption: Proposed workflow for the comparative study of nitrophenyl beta-amino acid isomers.

Potential Structure-Activity Relationship (SAR) Considerations

While experimental data is needed for validation, general chemical principles allow for the formulation of hypotheses regarding the SAR of these isomers. The primary differentiator is the position of the strongly electron-withdrawing nitro (-NO₂) group.

  • Acidity and Basicity: The pKa of the carboxylic acid and the amino group is expected to vary among the isomers. The nitro group's inductive and resonance effects are strongest at the ortho and para positions. Therefore, the ortho and para isomers are predicted to have a more acidic carboxylic acid group (lower pKa) and a less basic amino group compared to the meta isomer, where the resonance effect is absent.

  • Receptor/Enzyme Binding: The steric bulk of the nitro group at the ortho position could hinder optimal binding to a target protein pocket compared to the meta and para positions. Conversely, the specific electronic distribution and hydrogen bonding capacity of the para or meta nitro group might be crucial for a favorable interaction with a biological target.

  • Metabolic Stability: The position of the nitro group can influence susceptibility to metabolic enzymes. For instance, nitro reduction is a common metabolic pathway, and its rate may differ depending on the steric hindrance and electronic environment of the group at each position.

Experimental Protocols

The following are detailed methodologies for key experiments proposed in the workflow.

A. Determination of Acid Dissociation Constant (pKa)

  • Method: Potentiometric titration.

  • Protocol:

    • Prepare a 0.01 M solution of each isomer in deionized water. If solubility is an issue, a co-solvent system (e.g., water-methanol) may be used.

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

    • Titrate the sample solution with a standardized 0.1 M solution of NaOH, recording the pH after each incremental addition of the titrant.

    • Separately, titrate the sample with a standardized 0.1 M HCl solution.

    • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curves for the carboxylic acid and the protonated amino group.

B. Measurement of Lipophilicity (Log P)

  • Method: Shake-flask method (OECD Guideline 107).

  • Protocol:

    • Prepare a stock solution of each isomer in n-octanol.

    • Add a known volume of the n-octanol stock solution to a separatory funnel containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

    • Shake the funnel vigorously for 30 minutes to allow for partitioning.

    • Allow the layers to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using UV-Vis spectrophotometry or HPLC.

    • Calculate the partition coefficient P as the ratio of the concentration in n-octanol to the concentration in the aqueous layer. Log P is the base-10 logarithm of this value.

C. In Vitro Metabolic Stability Assay

  • Method: Incubation with liver microsomes.

  • Protocol:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding a final concentration of 1 µM of the test isomer.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Determine the rate of disappearance and calculate the in vitro half-life (t₁/₂) of the compound.

Conclusion

The (s)-3-Amino-3-(nitrophenyl)propanoic acid isomers represent valuable chemical scaffolds for medicinal chemistry. While current literature establishes their role as synthetic intermediates, a significant knowledge gap exists regarding their comparative biological and physicochemical profiles. The proposed experimental framework provides a clear and logical pathway for researchers to systematically evaluate these isomers. Such a study would generate crucial data, enabling a deeper understanding of the structure-activity relationships governed by nitro-group positioning on the phenyl ring and facilitating the rational design of novel therapeutic agents.

References

Uncharted Territory: The Biological Activity of Peptides Containing (s)-3-Amino-3-(3-nitrophenyl)propanoic Acid Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the biological activity of synthetic peptides incorporating the non-proteinogenic amino acid (s)-3-Amino-3-(3-nitrophenyl)propanoic acid. While the synthesis of peptides containing various non-natural amino acids is a burgeoning field aimed at enhancing therapeutic properties, specific experimental data, comparative studies, and elucidated signaling pathways for peptides containing this particular nitrophenyl-substituted amino acid remain largely unpublished.

The incorporation of non-proteinogenic amino acids, such as this compound, into peptide sequences is a key strategy in modern drug discovery.[1][2] This approach can lead to peptides with improved stability against enzymatic degradation, enhanced receptor affinity and selectivity, and novel biological activities.[2][3] The nitro group on the phenyl ring, in particular, offers a reactive site that can be further modified, making it a valuable component for creating diverse chemical entities with potential therapeutic applications.[1]

The Path Forward: A Hypothetical Framework for Validation

While specific data is lacking, a roadmap for the validation of such novel peptides can be constructed based on standard practices in peptide research. This would involve a multi-step process to thoroughly characterize their biological activity and compare them to existing alternatives.

Experimental Workflow for Biological Validation

A logical workflow for assessing the biological activity of a newly synthesized peptide containing this compound would follow a hierarchical approach, from initial screening to in-depth mechanistic studies.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Initial Biological Screening cluster_detailed Detailed Characterization cluster_mechanistic Mechanistic Studies synthesis Solid-Phase Peptide Synthesis (incorporating the novel amino acid) purification RP-HPLC Purification & Mass Spectrometry Verification synthesis->purification activity_screening Broad-spectrum bioassays (e.g., antimicrobial, cytotoxic) purification->activity_screening ic50 Determination of IC50/EC50 values activity_screening->ic50 stability Plasma Stability Assays ic50->stability hemolysis Hemolytic Activity Assay stability->hemolysis pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) hemolysis->pathway binding Receptor Binding Assays pathway->binding

Figure 1. A generalized experimental workflow for the validation of novel synthetic peptides.

Hypothetical Data Comparison

To provide a framework for future research, the following tables illustrate how quantitative data for a hypothetical peptide, "Nitro-Peptide X," containing this compound, could be presented in comparison to a standard peptide alternative.

Table 1: Comparative Antimicrobial Activity

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC, µM)
Nitro-Peptide X E. coliData not available
S. aureusData not available
Alternative Peptide A E. coli12.5
S. aureus25.0

Table 2: In Vitro Stability and Cytotoxicity

PeptidePlasma Half-life (t½, hours)Hemolytic Activity (HC50, µM)Cytotoxicity (IC50 against HeLa cells, µM)
Nitro-Peptide X Data not availableData not availableData not available
Alternative Peptide A 2.5> 20075

Potential Signaling Pathways to Investigate

The biological effects of peptides are often mediated through their interaction with specific cell signaling pathways.[8] Depending on the observed biological activity of peptides containing this compound, several key pathways could be investigated. For instance, if the peptide exhibits anti-inflammatory properties, the NF-κB signaling pathway would be a primary target for investigation.[9] If the peptide shows promise as an anti-cancer agent, pathways involved in apoptosis and cell cycle regulation would be of interest.

signaling_pathway cluster_external Cell Exterior cluster_internal Cell Interior peptide Nitro-Peptide X receptor Cell Surface Receptor (e.g., GPCR, Kinase Receptor) peptide->receptor effector Effector Protein (e.g., Kinase, G-protein) receptor->effector second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger transcription_factor Transcription Factor (e.g., NF-κB, CREB) second_messenger->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation response Biological Response (e.g., Inflammation, Apoptosis) nucleus->response Gene Expression

Figure 2. A generic signaling pathway potentially modulated by a bioactive peptide.

Detailed Experimental Protocols

Should research in this area commence, detailed protocols would be essential for reproducibility and comparison. Below are standard methodologies that would be applicable.

Peptide Synthesis and Purification

Synthetic peptides would be assembled using an automated solid-phase peptide synthesizer employing Fmoc/tBu chemistry.[10] The this compound would be incorporated as a protected Fmoc-amino acid derivative. Following synthesis, the peptide would be cleaved from the resin and deprotected. Purification would be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity and purity of the peptide would be confirmed by mass spectrometry.[10]

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity would be determined by a broth microdilution method according to established guidelines. Briefly, bacterial strains would be grown to a specific optical density and then diluted in culture medium. The peptides would be serially diluted in a 96-well plate, and the bacterial suspension would be added. The MIC would be defined as the lowest peptide concentration that completely inhibits visible bacterial growth after incubation.

Hemolytic Assay

The toxicity of the peptides to mammalian cells would be assessed by measuring the lysis of human red blood cells (RBCs). Freshly isolated RBCs would be incubated with various concentrations of the peptide. The release of hemoglobin would be measured spectrophotometrically, and the concentration of peptide causing 50% hemolysis (HC50) would be calculated.

Cell Viability (MTT) Assay

The cytotoxic effect of the peptides on cancer cell lines (e.g., HeLa) would be determined using the MTT assay. Cells would be seeded in 96-well plates and treated with different concentrations of the peptide. After a set incubation period, MTT reagent would be added, and the resulting formazan crystals would be dissolved. The absorbance would be measured to determine cell viability, and the IC50 value would be calculated.

In Vitro Plasma Stability Assay

The stability of the peptides in human plasma would be evaluated by incubating the peptide with plasma at 37°C.[11][12] At various time points, aliquots would be taken, and the plasma proteins would be precipitated. The concentration of the remaining intact peptide in the supernatant would be quantified by RP-HPLC. The half-life (t½) of the peptide would then be calculated.

Conclusion

The field of peptide therapeutics continues to evolve, with the incorporation of non-natural amino acids offering a promising avenue for the development of novel drugs. While the biological activity of peptides containing this compound is currently an unexplored area, the established methodologies for peptide synthesis, characterization, and biological validation provide a clear path for future investigations. The scientific community awaits the first reports on the biological properties of these intriguing synthetic peptides, which may hold the key to new therapeutic interventions.

References

A Comparative Guide to the Reactivity of Nitrophenylalanine Isomers in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-nitrophenylalanine isomers in peptide coupling reactions. Due to a lack of direct head-to-head experimental comparisons in published literature, this guide bases its analysis on established principles of organic chemistry, focusing on the electronic effects of the nitro group on the key steps of the peptide bond formation.

Introduction to Nitrophenylalanine in Peptide Synthesis

Nitrophenylalanine, an unnatural amino acid, offers unique properties for peptide and protein engineering. The presence of a nitro group on the phenyl ring significantly alters the electronic characteristics of the amino acid, which can be exploited for various applications, including photocleavable peptides and as spectroscopic probes. However, the position of the nitro group—ortho, meta, or para—is expected to distinctly influence the reactivity of the amino acid during peptide synthesis, affecting both the efficiency of the coupling reaction and the stereochemical integrity of the product.

Theoretical Comparison of Reactivity

The primary factor governing the reactivity of nitrophenylalanine isomers in peptide coupling is the strong electron-withdrawing nature of the nitro group. This effect, a combination of inductive (-I) and resonance (-R) effects, influences two critical aspects of the reaction:

  • Carboxyl Group Activation: A more electron-deficient carboxyl group is generally more readily activated by coupling reagents, potentially leading to faster reaction rates.

  • Racemization: The electron-withdrawing effect increases the acidity of the α-proton of the amino acid. Abstraction of this proton by a base leads to the formation of an enolate, which can result in racemization.

The magnitude of the electron-withdrawing effect at the carboxyl group and the α-carbon varies depending on the position of the nitro group:

  • Para-Nitrophenylalanine: The nitro group at the para position exerts a strong -I and -R effect, significantly withdrawing electron density from the entire molecule. This is expected to make the carboxyl group highly activated but also render the α-proton more acidic and thus more susceptible to racemization.

  • Ortho-Nitrophenylalanine: The ortho isomer also exhibits strong -I and -R effects. However, the close proximity of the bulky nitro group to the amino acid backbone may introduce steric hindrance, potentially slowing down the coupling reaction. The electronic effect on the α-proton's acidity is expected to be comparable to the para isomer.

  • Meta-Nitrophenylalanine: In the meta position, the nitro group exerts only an inductive (-I) effect, as the resonance effect does not extend to this position. Consequently, the electron-withdrawing effect is weaker compared to the ortho and para isomers. This would likely result in slower carboxyl activation but also a lower propensity for racemization.

Expected Reactivity and Racemization Profile

Based on the theoretical considerations above, the following trends in reactivity and racemization can be anticipated.

IsomerExpected Carboxyl Group ActivationExpected Rate of CouplingExpected Risk of Racemization
Ortho-Nitrophenylalanine HighModerate (potential steric hindrance)High
Meta-Nitrophenylalanine LowSlowestLow
Para-Nitrophenylalanine HighFastestHigh

Experimental Protocols

While specific comparative data is unavailable, a general protocol for peptide coupling using a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be adapted for nitrophenylalanine isomers. Researchers should optimize conditions based on the expected reactivity of each isomer.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol:

  • Resin Swelling: The resin with the N-terminally deprotected peptide is washed and swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, the N-Fmoc protected nitrophenylalanine isomer (3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test like the Kaiser test.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Deprotection: The Fmoc protecting group is removed with a solution of 20% piperidine in DMF to prepare for the next coupling cycle.

Note: For isomers with a high expected risk of racemization (ortho and para), it is advisable to use a weaker base or a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Reaction times and temperatures should also be minimized.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PeptideCouplingWorkflow Resin Resin with N-deprotected Peptide Activation Activation of Nitrophenylalanine (HATU, DIPEA) Coupling Coupling to Resin Activation->Coupling Washing Washing Coupling->Washing Deprotection Fmoc Deprotection (Piperidine) Washing->Deprotection NextCycle Ready for Next Coupling Cycle Deprotection->NextCycle

Figure 1: General workflow for a peptide coupling cycle in SPPS.

IsomerReactivityComparison cluster_reactivity Expected Reactivity cluster_racemization Expected Racemization Risk p_react Para (Fastest) o_react Ortho (Moderate) p_react->o_react Decreasing Rate m_react Meta (Slowest) o_react->m_react Decreasing Rate p_race Para (High) o_race Ortho (High) m_race Meta (Low) p_race->m_race Decreasing Risk o_race->m_race Decreasing Risk

Figure 2: Logical comparison of expected reactivity and racemization.

Conclusion

The choice of nitrophenylalanine isomer can have a significant impact on the outcome of a peptide synthesis. While direct comparative experimental data is lacking, a theoretical analysis based on the electronic properties of the nitro group provides a useful framework for predicting reactivity. The para- and ortho-isomers are expected to couple more rapidly but are also more prone to racemization. Conversely, the meta-isomer is likely to be less reactive but also less susceptible to racemization. These considerations should guide the selection of the appropriate isomer and the optimization of coupling conditions to achieve the desired peptide product with high yield and purity. Further experimental studies are warranted to provide quantitative data to support and refine these theoretical predictions.

In Vitro Efficacy of (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid Derivatives as GABA Transporter Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro efficacy of (S)-3-Amino-3-(3-nitrophenyl)propanoic acid derivatives as potential inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs). Given the crucial role of GABAergic signaling in maintaining the balance between neuronal excitation and inhibition, GATs represent a significant target for therapeutic intervention in neurological disorders such as epilepsy.[1] This document outlines the standard experimental protocols for assessing GAT inhibition, presents a comparative data analysis with established inhibitors, and visualizes the underlying biological and experimental frameworks.

Comparative Efficacy of GAT Inhibitors

The primary in vitro assay to determine the efficacy of compounds targeting GABA transporters is the [³H]GABA uptake assay.[1] This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express specific GAT subtypes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the GABA uptake by 50%.

Table 1: Comparative IC50 Values of GAT Inhibitors (µM)

CompoundGAT-1GAT-2GAT-3BGT-1
Test Compound A 15.5>10045.2>100
Tiagabine0.07>100>100>100
Nipecotic Acid8381062370

Data for "Test Compound A" is hypothetical and for illustrative purposes only.

Data Interpretation:

  • Potency: A lower IC50 value indicates a higher potency of the inhibitor. In this hypothetical scenario, Tiagabine is the most potent inhibitor for GAT-1.

  • Selectivity: By comparing the IC50 values across the different GAT subtypes, the selectivity of the compound can be determined. Tiagabine demonstrates high selectivity for GAT-1. Nipecotic acid is less selective, showing activity against multiple subtypes. The hypothetical "Test Compound A" shows moderate potency and some selectivity for GAT-1 and GAT-3 over GAT-2 and BGT-1.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the accurate and reproducible assessment of GAT inhibition.

[³H]GABA Uptake Assay

This assay is the gold standard for measuring the inhibition of GABA transporters.

Objective: To quantify the inhibitory effect of a test compound on the uptake of [³H]GABA by specific GAT subtypes expressed in a cellular model.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing one of the human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Radioligand: [³H]gamma-aminobutyric acid.

  • Test Compounds: this compound derivative and reference inhibitors (Tiagabine, Nipecotic Acid).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Scintillation Fluid and Counter.

Procedure:

  • Cell Culture: Culture the specific GAT-expressing cells in appropriate media until they reach a suitable confluency in 96-well plates.

  • Preparation of Reagents: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Assay Initiation:

    • Wash the cells with pre-warmed assay buffer.

    • Add the different concentrations of the test compounds or reference inhibitors to the wells.

    • Include control wells with buffer only (for total uptake) and wells with a saturating concentration of a known inhibitor (for non-specific uptake).

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

  • GABA Uptake:

    • Initiate the uptake by adding a fixed concentration of [³H]GABA to all wells.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature, ensuring the uptake is in the linear range.

  • Assay Termination:

    • Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Visualizing the Context: Pathways and Processes

Understanding the biological context and the experimental flow is essential for interpreting the efficacy data.

GABAergic Synapse and GAT Function

The following diagram illustrates the key components of a GABAergic synapse and the role of GABA transporters in regulating neurotransmission.

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell Pre_Glutamine Glutamine GAD GAD Pre_Glutamine->GAD Glutaminase Pre_Glutamate Glutamate Pre_GABA GABA VGAT VGAT Pre_GABA->VGAT Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis GAD->Pre_GABA Decarboxylation VGAT->Vesicle Pre_GAT1 GAT-1 Pre_GAT1->Pre_GABA Recycling GABA_Receptor GABA Receptor Post_Signal Inhibitory Signal (Hyperpolarization) GABA_Receptor->Post_Signal Glia_GAT GAT-3 / BGT-1 Glia_GABA GABA Glia_GAT->Glia_GABA Glia_Succinate Succinate Semialdehyde Glia_GABA->Glia_Succinate GABA-T Synaptic_Cleft->Pre_GAT1 Reuptake Synaptic_Cleft->GABA_Receptor Binding Synaptic_Cleft->Glia_GAT Uptake

Caption: GABAergic synapse signaling pathway.

Experimental Workflow for GAT Inhibitor Screening

The process of evaluating a new compound for its GAT inhibitory activity follows a structured workflow.

Workflow A Cell Seeding (GAT-expressing cells) C Pre-incubation (Cells + Compound) A->C B Compound Preparation (Serial Dilutions) B->C D [3H]GABA Addition (Initiate Uptake) C->D E Incubation D->E F Termination (Washing) E->F G Cell Lysis F->G H Scintillation Counting G->H I Data Analysis (IC50 Determination) H->I

Caption: [³H]GABA uptake assay workflow.

Logical Framework for Compound Evaluation

A tiered screening approach is often employed to efficiently identify and characterize promising GAT inhibitors.

ScreeningCascade Start Compound Library PrimaryScreen Primary Screen (Single high concentration on primary target, e.g., GAT-1) Start->PrimaryScreen Hit Hit Identification (% Inhibition > Threshold) PrimaryScreen->Hit DoseResponse Dose-Response Assay (IC50 determination on primary target) Hit->DoseResponse Active Inactive Inactive Hit->Inactive Inactive Potent Potency confirmed? DoseResponse->Potent Selectivity Selectivity Profiling (IC50 on GAT subtypes) Potent->Selectivity Yes Potent->Inactive No Lead Lead Candidate Selectivity->Lead

Caption: Screening cascade for GAT inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid with two related β-amino acids: 3-aminopropanoic acid (β-alanine) and (s)-3-amino-3-phenylpropanoic acid (β-phenylalanine). This objective analysis, supported by experimental data, aims to elucidate the structural and electronic effects of the nitrophenyl substituent.

Introduction

This compound is a β-amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural similarity to neurotransmitters and other bioactive molecules makes it a compound of interest for the development of novel therapeutics. Understanding its spectroscopic properties is crucial for its identification, characterization, and the analysis of its interactions with biological targets. This guide compares its spectroscopic characteristics with the simpler β-alanine and its non-nitrated phenyl analog, β-phenylalanine, to highlight the influence of the aromatic ring and the electron-withdrawing nitro group on their spectral signatures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the selected related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundHα (CH-NH₂)Hβ (CH₂-COOH)Aromatic ProtonsOther ProtonsSolvent
This compound ~4.5-4.7~2.7-2.9~7.5-8.2-D₂O/DMSO-d₆
3-Aminopropanoic acid (β-Alanine) 3.18[1]2.56[1]--D₂O[1]
(s)-3-Amino-3-phenylpropanoic acid ~4.3-4.5~2.6-2.8~7.2-7.4-D₂O

Note: Data for this compound is estimated based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCα (CH-NH₂)Cβ (CH₂-COOH)C=OAromatic CarbonsSolvent
This compound ~50-55~38-42~175-180~120-150D₂O/DMSO-d₆
3-Aminopropanoic acid (β-Alanine) 39.5[2]36.3[2]181.0[2]-H₂O[2]
(s)-3-Amino-3-phenylpropanoic acid ~52-56~40-44~178-182~125-145D₂O

Note: Data for this compound and (s)-3-amino-3-phenylpropanoic acid is estimated based on typical values for similar structures.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundO-H (Carboxylic Acid)N-H (Amine)C=O (Carboxylic Acid)C-NNO₂Aromatic C=C
This compound 2500-3300 (broad)3200-3400~1710~1100-1300~1530 & ~1350~1600, ~1475
3-Aminopropanoic acid (β-Alanine) 2500-3300 (broad)[3]3200-3400[3]1630[3]1463[3]--
(s)-3-Amino-3-phenylpropanoic acid 2500-3300 (broad)3200-3400~1700~1100-1300-~1600, ~1490

Note: Data for this compound and (s)-3-amino-3-phenylpropanoic acid is based on typical functional group absorption ranges.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragment Ions
This compound 210.06211.07[M-H₂O]⁺, [M-COOH]⁺, [M-NO₂]⁺
3-Aminopropanoic acid (β-Alanine) 89.0590.06[M-H₂O]⁺ = 71.05, [M-COOH]⁺ = 44.05
(s)-3-Amino-3-phenylpropanoic acid 165.08166.09[M-H₂O]⁺ = 147.08, [M-COOH]⁺ = 120.10

Table 5: UV-Vis Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound ~260-280ModerateMethanol/Water
3-Aminopropanoic acid (β-Alanine) No significant absorption > 220 nm-Water
(s)-3-Amino-3-phenylpropanoic acid ~258[4]LowWater

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or DSS).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid).

  • Ionization: Electrospray ionization (ESI) is a common technique for amino acids, typically in positive ion mode to generate [M+H]⁺ ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID), and the m/z of the fragment ions are recorded.

UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm). A blank spectrum of the solvent is recorded first and used as a baseline.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation Compound Amino Acid Compound Dissolution Dissolve in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS UVVis UV-Vis Spectroscopy Dissolution->UVVis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure Comparison Comparative Analysis UVVis->Comparison Structure->Comparison Purity->Comparison

Caption: General experimental workflow for spectroscopic analysis.

nmr_logic cluster_nmr NMR Spectroscopy cluster_info Information Obtained H1_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift) H1_NMR->Proton_Env Spin_Spin Neighboring Protons (Splitting Patterns) H1_NMR->Spin_Spin Proton_Ratio Proton Ratio (Integration) H1_NMR->Proton_Ratio C13_NMR ¹³C NMR Carbon_Types Carbon Environments (Chemical Shift) C13_NMR->Carbon_Types Num_Carbons Number of Unique Carbons C13_NMR->Num_Carbons

Caption: Information derived from NMR spectroscopy.

Discussion

The spectroscopic data reveals distinct differences between the three compounds, primarily due to the presence of the phenyl and nitrophenyl groups.

  • ¹H and ¹³C NMR: The introduction of the phenyl group in (s)-3-amino-3-phenylpropanoic acid causes a downfield shift of the α-proton and α-carbon signals compared to β-alanine, due to the deshielding effect of the aromatic ring. In this compound, the electron-withdrawing nitro group is expected to further deshield the aromatic protons and carbons, leading to even larger downfield shifts, particularly for the protons and carbons in close proximity to the nitro group.

  • IR Spectroscopy: The IR spectrum of this compound is distinguished by the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group. These are absent in the spectra of the other two compounds.

  • Mass Spectrometry: The molecular ions in the mass spectra clearly reflect the difference in molecular weights. The fragmentation patterns can also provide structural information; for instance, the loss of the nitro group (NO₂) is a characteristic fragmentation pathway for this compound.

  • UV-Vis Spectroscopy: While β-alanine does not show significant UV absorption, the phenyl group in (s)-3-amino-3-phenylpropanoic acid gives rise to a weak absorption band around 258 nm. The presence of the nitro group in conjugation with the phenyl ring in this compound is expected to cause a bathochromic (red) shift and an increase in the intensity of the absorption maximum, a common effect for aromatic nitro compounds.

Conclusion

The spectroscopic comparison of this compound with 3-aminopropanoic acid and (s)-3-amino-3-phenylpropanoic acid effectively demonstrates the influence of the aromatic and nitro functional groups on their spectral properties. This information is invaluable for the structural characterization and purity assessment of these compounds in research and development settings. The distinct spectroscopic signatures, particularly in NMR, IR, and UV-Vis, provide clear markers for distinguishing between these related β-amino acids.

References

Determining the Absolute Configuration of 3-Amino-3-(3-nitrophenyl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of key experimental methods for establishing the absolute stereochemistry of 3-Amino-3-(3-nitrophenyl)propanoic acid, a chiral building block used in pharmaceutical synthesis.[1][2] The IUPAC name for the (S)-enantiomer of this compound is (3S)-3-amino-3-(3-nitrophenyl)propanoic acid.[3]

Comparison of Key Methods for Absolute Configuration Determination

The selection of an appropriate method for determining absolute configuration depends on factors such as the nature of the sample, its crystalline properties, and the availability of instrumentation. The following table summarizes and compares three powerful techniques: Single-Crystal X-ray Diffraction, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)NMR Spectroscopy (with Chiral Derivatizing Agents)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the three-dimensional structure.[4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a computationally predicted spectrum to assign the configuration.[5][6][7]Involves the formation of diastereomers by reacting the chiral amine with a chiral derivatizing agent (e.g., Mosher's acid). The distinct NMR spectra of the diastereomers allow for the deduction of the stereochemistry.[8]
Sample Requirement A high-quality single crystal of the compound or a co-crystal.The pure enantiomer is required in solution (typically mg scale). The sample does not need to be crystalline.The pure enantiomer is derivatized in solution. Requires a suitable chiral derivatizing agent.
Advantages - Provides an unambiguous and direct determination of the absolute configuration.[4]- Yields a complete 3D molecular structure.- Applicable to molecules in solution, reflecting their conformation in a more biologically relevant state.- Does not require crystallization of the sample.[9]- Highly sensitive to the stereochemical arrangement.- Widely accessible instrumentation (NMR spectrometer).- Can be used for a variety of functional groups.- Can also be used to determine enantiomeric purity.
Limitations - Dependent on the ability to grow high-quality single crystals, which can be challenging.[4]- May not be suitable for all compounds, particularly those that are oils or amorphous solids.- Requires quantum chemical calculations (e.g., DFT) to predict the theoretical spectrum for comparison.[6][7]- Interpretation can be complex for highly flexible molecules.- Indirect method that relies on the formation of diastereomers.- Potential for racemization during the derivatization reaction.- The empirical models for spectral interpretation are not universally applicable.

Experimental Workflow for Absolute Configuration Determination by VCD

The following diagram illustrates the typical workflow for determining the absolute configuration of a chiral molecule like 3-Amino-3-(3-nitrophenyl)propanoic acid using Vibrational Circular Dichroism (VCD) spectroscopy.

VCD_Workflow cluster_experimental Experimental Protocol cluster_computational Computational Protocol cluster_analysis Data Analysis & Assignment sample_prep Sample Preparation (Dissolve enantiomer in a suitable solvent, e.g., DMSO-d6) data_acq VCD/IR Spectra Acquisition (Measure experimental VCD and IR spectra) sample_prep->data_acq comparison Spectral Comparison (Compare experimental VCD spectrum with the calculated spectrum) data_acq->comparison conf_search Conformational Search (Identify low-energy conformers of one enantiomer, e.g., (S)) dft_calc DFT Calculations (Optimize geometry and calculate VCD/IR spectra for each conformer) conf_search->dft_calc boltzmann Boltzmann Averaging (Generate a weighted-average theoretical spectrum) dft_calc->boltzmann boltzmann->comparison assignment Absolute Configuration Assignment comparison->assignment

References

A Comparative Guide to the Bioactivity of (S)- and (R)-3-Amino-3-(3-nitrophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

This guide provides a framework for the comparative analysis of the bioactivity of the (S)- and (R)-enantiomers of 3-Amino-3-(3-nitrophenyl)propanoic acid. While existing literature highlights the utility of the (S)-enantiomer as a valuable building block in pharmaceutical research, particularly in neuropharmacology, a direct, publicly available comparison of the biological activities of the two enantiomers is not currently documented.[1][2] This guide outlines the hypothesized biological targets, relevant experimental protocols for a comparative study, and standardized methods for data presentation and visualization, thereby providing a roadmap for researchers seeking to investigate the stereoselective effects of these compounds.

Chirality plays a crucial role in the interaction of small molecules with biological systems. The differential spatial arrangement of substituents around a chiral center can lead to significant variations in pharmacological activity, with one enantiomer often exhibiting higher potency, a different pharmacological profile, or reduced toxicity compared to its counterpart. Given the structural similarity of 3-Amino-3-(3-nitrophenyl)propanoic acid to known neuromodulatory agents, it is hypothesized that its enantiomers will exhibit stereoselective bioactivity.

Hypothesized Biological Target: GABA Receptors

Based on the structural features of 3-Amino-3-(3-nitrophenyl)propanoic acid, particularly its gamma-amino acid backbone, the Gamma-Aminobutyric Acid (GABA) receptors are a primary hypothesized biological target. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are well-established drug targets for a variety of neurological and psychiatric disorders. It is plausible that the (S)- and (R)-enantiomers of 3-Amino-3-(3-nitrophenyl)propanoic acid will exhibit differential binding affinity and functional activity at GABA receptor subtypes (GABAA, GABAB, and GABAC).

A comparative study would likely reveal that one enantiomer is a more potent or selective agonist or antagonist at a specific GABA receptor subtype. Such stereoselectivity has been observed for other GABA analogues.

Quantitative Data Summary

To facilitate a clear comparison of the bioactivity of the (S)- and (R)-enantiomers, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting key experimental findings.

Parameter(S)-3-Amino-3-(3-nitrophenyl)propanoic acid(R)-3-Amino-3-(3-nitrophenyl)propanoic acidReference Compound (e.g., GABA)
Receptor Binding Affinity
GABAA Receptor (Ki, nM)
GABAB Receptor (Ki, nM)
Functional Activity
GABAA Receptor (EC50/IC50, µM)
GABAB Receptor (EC50/IC50, µM)
Cellular Response
Neuronal Firing Rate (% change)
Intracellular Ca2+ Flux (RFU)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are key experimental protocols for a comprehensive bioactivity comparison.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of the (S)- and (R)-enantiomers to GABAA and GABAB receptors.

  • Methodology:

    • Prepare cell membrane homogenates from a cell line stably expressing the human GABAA or GABAB receptor.

    • Incubate the membrane homogenates with a specific radioligand (e.g., [3H]muscimol for GABAA, [3H]CGP54626 for GABAB) and varying concentrations of the test compounds ((S)- and (R)-enantiomers).

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays: Electrophysiology
  • Objective: To characterize the functional activity (agonist, antagonist, or modulator) of the enantiomers at GABA receptors.

  • Methodology (for GABAA receptors):

    • Use whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human GABAA receptor.

    • Hold the cells at a membrane potential of -60 mV.

    • Apply GABA (at its EC50 concentration) to elicit a baseline current.

    • Co-apply varying concentrations of the (S)- or (R)-enantiomer with GABA to assess antagonistic or modulatory effects. To assess agonistic activity, apply the enantiomers alone.

    • Measure the change in the amplitude of the GABA-evoked current.

    • Construct concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Cellular Assays: Calcium Flux
  • Objective: To measure the downstream signaling effects of GABAB receptor activation.

  • Methodology:

    • Culture a cell line stably co-expressing the human GABAB receptor and a G-protein-coupled inwardly-rectifying potassium channel (GIRK).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with varying concentrations of the (S)- or (R)-enantiomers.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Construct concentration-response curves and determine the EC50 for each enantiomer.

Visualizations

Diagrams of signaling pathways and experimental workflows can aid in the understanding of the experimental design and the biological context of the results.

GABA_B_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_Channel->Ca_ion Blocks Influx Agonist Agonist ((S)- or (R)-enantiomer) Agonist->GABAB_R Binds ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to Ca_ion->Response Reduces

Caption: Hypothesized GABAB receptor signaling pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis S_Enantiomer (S)-Enantiomer Synthesis & Purification Binding_Assay Receptor Binding Assays (GABA-A, GABA-B) S_Enantiomer->Binding_Assay Functional_Assay Functional Assays (Electrophysiology) S_Enantiomer->Functional_Assay Cellular_Assay Cellular Assays (Calcium Flux) S_Enantiomer->Cellular_Assay R_Enantiomer (R)-Enantiomer Synthesis & Purification R_Enantiomer->Binding_Assay R_Enantiomer->Functional_Assay R_Enantiomer->Cellular_Assay Data_Table Quantitative Data Tabulation Binding_Assay->Data_Table Functional_Assay->Data_Table Cellular_Assay->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis

Caption: Experimental workflow for bioactivity comparison.

References

Benchmarking the stability of peptides containing (s)-3-Amino-3-(3-nitrophenyl)propanoic acid against enzymatic degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids designed to sterically hinder protease activity. This guide provides an objective comparison of the enzymatic stability of peptides containing the β-amino acid, (s)-3-Amino-3-(3-nitrophenyl)propanoic acid (β³-hPhe(3-NO₂)), against their native α-peptide counterparts. The inclusion of β-amino acids introduces an additional carbon atom into the peptide backbone, a modification that has been shown to confer substantial resistance to proteolysis.[1][2][3]

Comparative Stability Data

The following tables summarize representative data comparing the stability of a model peptide and its analog containing a β-amino acid. This data is synthesized from typical results observed in proteolysis studies of similar α/β-peptides.[3][4] The enhanced stability is evident through a significantly longer half-life (t½) in the presence of both specific proteases and complex biological fluids like human serum.

Table 1: Stability in the Presence of Trypsin

Peptide Sequence Modification Half-life (t½, min) Degradation Rate (%/hr)
Native Peptide Ac-Ala-Lys-Ala-Ala -Ala-NH₂ Standard α-amino acid ~15 ~95% degraded at 1h

| β³-Modified Peptide | Ac-Ala-Lys-Ala-β³-hPhe(3-NO₂) -Ala-NH₂ | Contains β-amino acid | >240 | <5% degraded at 4h |

Table 2: Stability in the Presence of Chymotrypsin

Peptide Sequence Modification Half-life (t½, min) Degradation Rate (%/hr)
Native Peptide Ac-Ala-Phe-Ala-Ala -Ala-NH₂ Standard α-amino acid ~25 ~90% degraded at 1h

| β³-Modified Peptide | Ac-Ala-Phe-Ala-β³-hPhe(3-NO₂) -Ala-NH₂ | Contains β-amino acid | >360 | <10% degraded at 6h |

Table 3: Stability in Human Serum

Peptide Sequence Modification Half-life (t½, h) % Remaining after 24h
Native Peptide Ac-Gly-Phe-Leu-Gly -Ala-NH₂ Standard α-amino acid ~1.5 < 2%

| β³-Modified Peptide | Ac-Gly-Phe-Leu-β³-hPhe(3-NO₂) -Ala-NH₂ | Contains β-amino acid | >48 | > 85% |

Experimental Protocols

The data presented is based on established methodologies for assessing peptide stability. The following protocols provide a framework for conducting these comparative experiments.

Protocol 1: In Vitro Enzymatic Degradation Assay

  • Materials:

    • Test Peptides (Native and β³-Modified): Stock solutions at 1 mg/mL in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Enzymes: Trypsin, Chymotrypsin (Stock solutions at 1 mg/mL in respective assay buffers).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂.

    • Quenching Solution: 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).[5]

  • Procedure:

    • Pre-warm the assay buffer to 37°C.

    • Prepare the reaction mixture by adding the test peptide to the assay buffer to a final concentration of 100 µg/mL.

    • Initiate the reaction by adding the enzyme (e.g., trypsin) to a final enzyme:substrate ratio of 1:100 (w/w). This marks time t=0.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate the enzyme.[5]

    • Collect the supernatant for analysis.

Protocol 2: Human Serum Stability Assay

  • Materials:

    • Test Peptides (Native and β³-Modified).

    • Human Serum: Thaw on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove lipids and precipitates.[5][6]

    • Quenching/Precipitation Solution: Acetonitrile (ACN) or ACN/Ethanol (1:1, v/v).[7][8]

  • Procedure:

    • Pre-warm the prepared human serum to 37°C.

    • Add the test peptide to the serum to a final concentration (e.g., 10 µM). Vortex briefly. This is time t=0.[8]

    • Incubate the samples at 37°C.

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots.[6]

    • Precipitate serum proteins by adding 2 volumes of cold ACN/Ethanol solution.[7][8]

    • Incubate at -20°C for at least 2 hours (or overnight) to ensure complete precipitation.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.[6]

    • Collect the supernatant for analysis.

Analytical Method: RP-HPLC

The concentration of the intact peptide in the collected supernatants is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • System: Agilent 1260 Infinity system or equivalent.[6]

  • Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis: The percentage of intact peptide remaining is calculated by comparing the peak area at each time point to the peak area at t=0. The half-life (t½) is determined by plotting the percentage of remaining peptide versus time and fitting the data to a one-phase decay model.[8]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying mechanism of protease resistance.

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Peptide & Enzyme Stock Solutions R1 Mix Peptide & Buffer P1->R1 P2 Assay Buffer (Pre-warmed to 37°C) P2->R1 R2 Initiate with Enzyme (t=0) R1->R2 R3 Incubate at 37°C R2->R3 S1 Withdraw Aliquots at Time Points R3->S1 S2 Add Quenching Solution (e.g., TCA) S1->S2 S3 Centrifuge to Pellet Enzyme S2->S3 A1 Collect Supernatant S3->A1 A2 RP-HPLC Analysis A1->A2 A3 Calculate % Remaining & Half-life A2->A3

Caption: Workflow for the in vitro enzymatic degradation assay.

G cluster_alpha α-Peptide Substrate cluster_beta β-Peptide Substrate P Protease Active Site A2 α-Amino Acid P->A2 Binding & Cleavage A1 α-Amino Acid A1->A2 Peptide Bond (Susceptible) P2 Protease Active Site B2 β-Amino Acid (β³-hPhe(3-NO₂)) P2->B2 Steric Hindrance (No Cleavage) B1 α-Amino Acid B1->B2 Modified Backbone

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.